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  • Product: N-(5-Aminopentyl) Methotrexate Amide
  • CAS: 136672-64-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-(5-Aminopentyl) Methotrexate Amide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the synthetic pathway for N-(5-Aminopentyl) Methotrexate Amide,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathway for N-(5-Aminopentyl) Methotrexate Amide, a derivative of the widely-used antifolate drug, methotrexate. The introduction of a 5-aminopentyl linker opens avenues for further conjugation, making this molecule a valuable intermediate in the development of targeted drug delivery systems and other advanced therapeutic constructs. This document will delve into the chemical logic underpinning the synthesis, a detailed experimental protocol, and methods for purification and characterization, ensuring scientific integrity and practical applicability.

Introduction: The Rationale and Application of Methotrexate Derivatization

Methotrexate (MTX) functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication.[1] While an effective chemotherapeutic and immunosuppressive agent, its systemic administration can lead to significant side effects. Derivatization of methotrexate, particularly at the γ-carboxylate of its glutamate moiety, allows for the attachment of various functional groups without abolishing its pharmacological activity.

The synthesis of N-(5-Aminopentyl) Methotrexate Amide introduces a terminal primary amine, which serves as a versatile chemical handle. This amine can be subsequently reacted with a variety of molecules, including antibodies, peptides, or nanoparticles, to create targeted drug conjugates. The 5-carbon alkyl chain of the aminopentyl group provides a flexible spacer, potentially reducing steric hindrance and preserving the biological activity of both methotrexate and the conjugated moiety.

The Synthetic Pathway: A Step-by-Step Elucidation

The core of this synthesis is the formation of an amide bond between the γ-carboxylic acid of methotrexate and the primary amine of 5-aminopentan-1-amine (also known as cadaverine). This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Reaction Mechanism

The most common and effective method for this type of amide bond formation involves the use of a coupling agent, such as a carbodiimide, in conjunction with an activating agent to form a highly reactive intermediate. Dicyclohexylcarbodiimide (DCC) is a classic example of such a coupling reagent. The reaction proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid group of methotrexate reacts with DCC to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: The primary amine of 5-aminopentan-1-amine then attacks the carbonyl carbon of the O-acylisourea intermediate.

  • Amide Bond Formation and Byproduct Generation: This attack results in the formation of the desired amide bond and the release of dicyclohexylurea (DCU), a largely insoluble byproduct that can be removed by filtration.

To improve reaction efficiency and minimize side reactions, such as the formation of an N-acylurea byproduct, an activating agent like 1-hydroxybenzotriazole (HOBt) is often included. HOBt reacts with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, while still being highly reactive towards the amine.

Visualizing the Reaction

Amide Bond Formation MTX_COOH Methotrexate (γ-COOH) Activated_Ester Activated Ester Intermediate MTX_COOH->Activated_Ester + DCC, HOBt Aminopentylamine 5-Aminopentan-1-amine Final_Product N-(5-Aminopentyl) Methotrexate Amide Aminopentylamine->Final_Product DCC DCC HOBt HOBt Activated_Ester->Final_Product + 5-Aminopentan-1-amine DCU Dicyclohexylurea (DCU) Activated_Ester->DCU releases

Caption: General schematic of the amide coupling reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, with in-process checks and purification steps designed to ensure the integrity of the final product.

Materials and Reagents
ReagentFormulaMolecular WeightPurity
MethotrexateC₂₀H₂₂N₈O₅454.44 g/mol >98%
5-Aminopentan-1-amineC₅H₁₄N₂102.18 g/mol >98%
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33 g/mol >99%
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.13 g/mol >97%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09 g/mol Anhydrous
Diethyl Ether(C₂H₅)₂O74.12 g/mol Anhydrous
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01 g/mol ACS Grade
Brine (Saturated NaCl solution)NaCl58.44 g/mol
Step-by-Step Synthesis Workflow

Synthesis Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_characterization Characterization Dissolve_MTX 1. Dissolve Methotrexate and HOBt in anhydrous DMF Add_DCC 2. Add DCC solution (in DMF) dropwise at 0°C Dissolve_MTX->Add_DCC Stir_1 3. Stir for 1 hour at 0°C Add_DCC->Stir_1 Add_Amine 4. Add 5-Aminopentan-1-amine (in DMF) dropwise Stir_1->Add_Amine Stir_2 5. Stir overnight at room temperature Add_Amine->Stir_2 Filter_DCU 6. Filter to remove DCU Stir_2->Filter_DCU TLC 11. Monitor reaction by TLC Stir_2->TLC in-process check Precipitate 7. Precipitate crude product with diethyl ether Filter_DCU->Precipitate Wash 8. Wash with NaHCO₃ and brine Precipitate->Wash Dry 9. Dry over anhydrous Na₂SO₄ Wash->Dry Chromatography 10. Purify by column chromatography Dry->Chromatography NMR 12. Characterize by ¹H NMR, ¹³C NMR Chromatography->NMR MS 13. Confirm mass by MS Chromatography->MS

Caption: A visual representation of the synthesis workflow.

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methotrexate (1 eq.) and HOBt (1.2 eq.) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • In a separate flask, dissolve DCC (1.2 eq.) in a minimal amount of anhydrous DMF.

    • Add the DCC solution dropwise to the methotrexate solution over 15-20 minutes, maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 1 hour.

    • Dissolve 5-aminopentan-1-amine (1.5 eq.) in anhydrous DMF and add it dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., dichloromethane:methanol, 9:1 v/v). The disappearance of the methotrexate spot and the appearance of a new, less polar product spot will indicate reaction completion.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DMF.

    • To the filtrate, add cold diethyl ether to precipitate the crude product.

    • Collect the precipitate by filtration and wash with diethyl ether.

    • Redissolve the crude product in a suitable solvent (e.g., a mixture of dichloromethane and methanol) and wash successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product should be purified by column chromatography on silica gel using a gradient elution of dichloromethane and methanol.[2] The fractions containing the pure product, as identified by TLC, are collected and the solvent is removed under reduced pressure to yield N-(5-Aminopentyl) Methotrexate Amide as a yellow solid.

Characterization of N-(5-Aminopentyl) Methotrexate Amide

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the methotrexate backbone, as well as new signals corresponding to the 5-aminopentyl chain. The disappearance of the carboxylic acid proton signal and the appearance of a new amide N-H proton signal are key indicators of successful synthesis. The protons of the aminopentyl chain will appear as multiplets in the aliphatic region of the spectrum.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the additional five carbons from the aminopentyl linker. A key shift to observe is that of the γ-carbonyl carbon of the glutamate moiety, which will be indicative of amide bond formation.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the final product. The expected molecular weight for N-(5-Aminopentyl) Methotrexate Amide (C₂₅H₃₄N₁₀O₄) is 538.6 g/mol .[3] The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 539.6.

Conclusion

The synthesis of N-(5-Aminopentyl) Methotrexate Amide is a robust and reproducible process that provides a valuable intermediate for the development of advanced methotrexate-based therapeutics. The protocol outlined in this guide, when followed with attention to detail and appropriate analytical monitoring, will yield a high-purity product ready for subsequent conjugation and biological evaluation. The principles of amide bond formation and purification detailed herein are foundational in medicinal chemistry and can be adapted for the synthesis of other methotrexate derivatives.

References

  • Synthesis of monoamides of methotrexate from L-glutamic acid monoamide t-butyl esters. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Conjugation of Methotrexate-Amino Derivatives to Macromolecules through Carboxylate Moieties Is Superior Over Conventional Linkage to Amino Residues: Chemical, Cell-Free and In Vitro Characterizations. PLOS One. [Link]

  • US Patent 4080325A, Synthesis of methotrexate.
  • What is the best technique for amide purification?. ResearchGate. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

  • Methotrexate analogues. 28. Synthesis and biological evaluation of new gamma-monoamides of aminopterin and methotrexate. PubMed. [Link]

  • Synthesis process of methotrexate. Patsnap Eureka. [Link]

  • US Patent 4374987A, Process for the preparation of high purity methotrexate and derivatives thereof.
  • CN109641905B, A kind of purification process of methotrexate or its salt.

Sources

Exploratory

Engineering Homogeneous Antibody-Drug Conjugates: The Mechanistic Role of N-(5-Aminopentyl) Methotrexate Amide

Executive Summary: The Shift to Precision Bioconjugation The first generation of Antibody-Drug Conjugates (ADCs) relied heavily on stochastic conjugation methods—targeting native lysine amines or reduced hinge-region cys...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift to Precision Bioconjugation

The first generation of Antibody-Drug Conjugates (ADCs) relied heavily on stochastic conjugation methods—targeting native lysine amines or reduced hinge-region cysteines. While effective, these methods yield highly heterogeneous mixtures with Drug-to-Antibody Ratios (DAR) ranging from 0 to 8. This heterogeneity introduces significant analytical challenges, unpredictable pharmacokinetics, and elevated aggregation propensities[1].

To overcome these limitations, the field has pivoted toward site-specific conjugation. This technical guide explores the mechanistic and practical application of N-(5-Aminopentyl) Methotrexate Amide —a specialized payload derivative designed specifically to interface with microbial transglutaminase (mTG) for the generation of perfectly homogeneous, DAR 2.0 ADCs.

Molecular Architecture and Rationale

Methotrexate (MTX) is a classic antimetabolite that competitively inhibits dihydrofolate reductase (DHFR), thereby disrupting de novo synthesis of thymidylate and purines. However, native MTX lacks an orthogonal functional group that can be conjugated to an antibody without compromising its binding affinity to DHFR.

N-(5-Aminopentyl) Methotrexate Amide (CAS: 136672-64-5, Molecular Weight: 538.6 g/mol ) solves this structural limitation[2]. By functionalizing the glutamate moiety of MTX with a 5-aminopentyl (cadaverine-derived) chain, a highly reactive, sterically unhindered primary amine is introduced[2].

Why a Primary Amine?

Microbial transglutaminase (mTG, EC 2.3.2.13) from Streptomyces mobaraensis catalyzes the formation of a protease-resistant isopeptide bond between the γ-carboxamide group of a glutamine residue (acting as the acyl donor) and a primary amine (acting as the acyl acceptor)[3]. The 5-aminopentyl group of this MTX derivative is perfectly optimized to act as this acyl acceptor, enabling rapid, stoichiometric transamidation[3].

The Transglutaminase Conjugation Engine

In a native human IgG1 antibody, the heavy chain contains a highly conserved glutamine at position 295 (Q295). Under normal physiological conditions, Q295 is sterically shielded by a biantennary complex glycan attached to the adjacent asparagine 297 (N297).

By treating the antibody with the endoglycosidase, the N297 glycan is cleaved, exposing Q295. Because Q295 is the only mTG-reactive glutamine on the deglycosylated IgG1 scaffold, mTG selectively conjugates the MTX-DAP payload exclusively at this site[3]. This elegant chemo-enzymatic approach completely bypasses the need for complex genetic engineering, yielding a homogeneous ADC with a strict DAR of 2.0[4].

ReactionLogic IgG Native IgG1 (Glycosylated N297) PNGaseF PNGase F (Endoglycosidase) IgG->PNGaseF Step 1 DeglycIgG Deglycosylated IgG1 (Exposed Q295) PNGaseF->DeglycIgG Glycan Removal MTGase Microbial Transglutaminase (mTG Enzyme) DeglycIgG->MTGase Step 2 ADC Homogeneous MTX-ADC (DAR = 2.0) MTGase->ADC Isopeptide Bond MTXDAP N-(5-Aminopentyl) Methotrexate Amide MTXDAP->MTGase Acyl Acceptor

Enzymatic logic for site-specific ADC generation using mTG and MTX-DAP.

Experimental Methodology: A Self-Validating Protocol

As an application scientist, I emphasize that a robust protocol must be a self-validating system. Do not proceed blindly from one step to the next; utilize analytical checkpoints to confirm causality and reaction completion.

Step 1: Antibody Deglycosylation
  • Action: Incubate 10 mg/mL of native IgG1 with PNGase F (5 U/mg of antibody) in PBS (pH 7.4) at 37°C for 16 hours.

  • Causality: Complete removal of the N297 glycan is mandatory. Incomplete deglycosylation leaves Q295 sterically blocked, resulting in sub-optimal DAR distributions (e.g., DAR 1.0 or unconjugated species)[3].

  • Validation Check: Analyze an aliquot via Intact Mass Spectrometry. A mass shift of ~2,890 Da (corresponding to the loss of two G0F glycans) confirms 100% deglycosylation. Do not proceed until this mass shift is verified.

Step 2: Buffer Exchange & Cleanup
  • Action: Process the deglycosylated IgG1 through a Tangential Flow Filtration (TFF) cassette or a PD-10 desalting column to exchange into fresh, amine-free PBS (pH 7.4).

  • Causality: PNGase F formulations often contain Tris or ammonium salts. Any primary amines in the buffer will act as competitive acyl acceptors for mTG, drastically reducing MTX-DAP conjugation efficiency.

Step 3: mTG-Mediated Conjugation
  • Action: To the deglycosylated IgG1, add mTG (3 U/mg of antibody) and 20 molar equivalents of N-(5-Aminopentyl) Methotrexate Amide. Incubate at 37°C for 16 hours.

  • Causality: Why 20 equivalents? Linking a small molecule to a 150 kDa protein faces a massive entropic barrier. A high molar excess of the small-molecule MTX-DAP drives the transamidation equilibrium entirely toward the product, ensuring a stoichiometric DAR of 2.0[4].

Step 4: Quenching and Purification
  • Action: Purify the reaction mixture using Protein A affinity chromatography, followed by Preparative Size Exclusion Chromatography (SEC).

  • Causality: mTG does not possess an Fc-binding domain. Passing the mixture over a Protein A column captures the intact ADC while washing away the mTG enzyme and the excess unreacted MTX-DAP payload. SEC subsequently removes any high-molecular-weight aggregates.

Workflow S1 1. Antibody Deglycosylation PNGase F cleavage at N297 (37°C) S2 2. Buffer Exchange & Cleanup Removal of cleaved glycans via TFF S1->S2 S3 3. Enzymatic Conjugation mTG + 20 eq MTX-DAP (37°C, 16h) S2->S3 S4 4. Quenching & Protein A Purification Removal of mTG and excess payload S3->S4 S5 5. Analytical QC SEC-MALS, HIC, and Intact Mass Spec S4->S5

Step-by-step experimental workflow for synthesizing homogeneous MTX-ADCs.

Quantitative Data & Characterization

The transition from stochastic lysine conjugation to site-specific mTG conjugation yields profound improvements in the biophysical profile of the resulting ADC. By eliminating highly loaded, hydrophobic species (DAR > 4), the aggregation propensity is minimized, which directly translates to improved in vivo pharmacokinetics and a wider therapeutic index[1].

Analytical ParameterStochastic Lysine Conjugation (NHS-MTX)Site-Specific mTG Conjugation (MTX-DAP)
Conjugation Site Random surface LysinesQ295 (Heavy Chain) exclusively
DAR Distribution 0 to 8 (Highly heterogeneous)Strictly 2.0 (Homogeneous)
Aggregation Propensity High (> 5% HMW species)Low (< 1% HMW species)
Synthetic Yield ~40% - 60%> 85% (Post-Protein A recovery)
PK/PD Profile Rapid clearance of high-DAR speciesPredictable, native IgG-like half-life

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Foundational

An In-Depth Technical Guide to the Physicochemical Characterization of N-(5-Aminopentyl) Methotrexate Amide

Introduction Methotrexate (MTX), a folate antagonist, is a cornerstone of chemotherapy and immunosuppressive treatments.[1] Its mechanism of action relies on the inhibition of dihydrofolate reductase (DHFR), an enzyme cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methotrexate (MTX), a folate antagonist, is a cornerstone of chemotherapy and immunosuppressive treatments.[1] Its mechanism of action relies on the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and amino acids.[2] To enhance its therapeutic index, researchers have explored various modifications of the methotrexate molecule. These modifications often involve the conjugation of methotrexate to macromolecules, such as antibodies, to achieve targeted delivery to specific cell populations.[3][4][5] A key strategy in these conjugations is the introduction of a linker molecule to the methotrexate core. N-(5-Aminopentyl) Methotrexate Amide is one such derivative, where an aminopentyl group is attached to the glutamate portion of methotrexate. This linker provides a reactive primary amine at a distance from the core molecule, facilitating stable conjugation to other molecules without significantly compromising the pharmacological activity of methotrexate.

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(5-Aminopentyl) Methotrexate Amide, with a focus on its molecular weight and exact mass. It is intended for researchers, scientists, and drug development professionals who are working with or developing methotrexate conjugates.

Physicochemical Properties of N-(5-Aminopentyl) Methotrexate Amide

The fundamental identity of a chemical compound is established by its molecular formula and its corresponding molecular weight and exact mass. These parameters are critical for a range of applications, from ensuring the quality of starting materials to the interpretation of analytical data.

PropertyValueSource(s)
Molecular Formula C25H34N10O4[6][7]
Average Molecular Weight 538.6 g/mol [6][7]
Alternate Molecular Weight 538.61 g/mol
CAS Number 136672-64-5[6][7]

The molecular weight is the sum of the average atomic masses of the constituent atoms, while the exact mass is calculated from the mass of the most abundant isotope of each element. The exact mass is a critical parameter in high-resolution mass spectrometry, which is the gold standard for the structural elucidation and confirmation of chemical entities.

Molecular Structure

The structure of N-(5-Aminopentyl) Methotrexate Amide incorporates the core methotrexate molecule with an aminopentyl linker attached via an amide bond to the glutamate's gamma-carboxyl group.

MTX Methotrexate Core (C20H22N8O5) Linker Amide Bond -C(=O)NH- MTX->Linker γ-carboxyl Aminopentyl Aminopentyl Group -(CH2)5NH2 Linker->Aminopentyl

Caption: Molecular structure of N-(5-Aminopentyl) Methotrexate Amide.

Experimental Determination of Molecular Weight and Exact Mass

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful and widely used technique for the analysis of methotrexate and its derivatives.[8][9] This method allows for the separation of the compound of interest from impurities and provides highly accurate mass information.

Principle of Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In the context of N-(5-Aminopentyl) Methotrexate Amide, electrospray ionization (ESI) is a commonly employed "soft" ionization technique that allows the molecule to be ionized with minimal fragmentation.[8] This is particularly advantageous for determining the molecular weight of the intact molecule.

High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap instruments, can measure the m/z with very high accuracy, enabling the determination of the exact mass. This high degree of accuracy allows for the confident determination of the elemental composition of the molecule.

Experimental Workflow for Characterization

The following is a representative workflow for the characterization of N-(5-Aminopentyl) Methotrexate Amide using LC-MS.

cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve N-(5-Aminopentyl) Methotrexate Amide in appropriate solvent inject Inject sample into HPLC system prep->inject separate Separate compound from impurities on a C18 column inject->separate ionize Ionize the compound using Electrospray Ionization (ESI) separate->ionize analyze Analyze ions in a high-resolution mass spectrometer ionize->analyze detect Detect m/z of ions analyze->detect process Process data to obtain mass spectrum detect->process determine Determine exact mass and compare with theoretical value process->determine

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Exploratory

The Pharmacokinetic Profile of Methotrexate Amide Derivatives: A Technical Guide for Drug Development Professionals

Abstract Methotrexate (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, is a folate analog that inhibits dihydrofolate reductase.[1] Its clinical utility, however, is often limited by its pharmacokin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methotrexate (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, is a folate analog that inhibits dihydrofolate reductase.[1] Its clinical utility, however, is often limited by its pharmacokinetic properties and associated toxicities. A promising strategy to overcome these limitations is the derivatization of MTX's carboxyl groups into amides. This guide provides an in-depth technical exploration of the pharmacokinetics of methotrexate amide derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind amide derivatization, the anticipated and observed effects on absorption, distribution, metabolism, and excretion (ADME), and present detailed experimental protocols for their comprehensive pharmacokinetic evaluation.

Introduction: The Rationale for Methotrexate Amide Derivatization

Methotrexate's therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which can exhibit significant inter-patient variability.[1] Key limitations of MTX include its variable oral bioavailability, rapid renal clearance, and dose-dependent toxicity.[2][3] The presence of two carboxylic acid moieties in its glutamate tail renders the molecule highly polar at physiological pH, restricting its passive diffusion across biological membranes and contributing to its rapid elimination.

Amide derivatization of one or both of these carboxyl groups presents a versatile prodrug strategy to modulate the physicochemical and pharmacokinetic properties of MTX.[4] The primary goals of this approach are:

  • Enhanced Lipophilicity and Permeability: Converting the polar carboxyl groups into less polar amides can increase the molecule's lipophilicity, potentially improving its absorption across the gastrointestinal tract and its penetration into target tissues.[5][6]

  • Modulated Solubility: While enhancing lipophilicity, amide derivatization can also be used to fine-tune aqueous solubility, a critical factor for formulation and administration.

  • Sustained Release and Prolonged Half-Life: Amide bonds can be designed to be stable in circulation and susceptible to enzymatic or chemical hydrolysis at the target site, leading to a controlled release of the active MTX and a prolonged plasma half-life.[7]

  • Targeted Delivery: By conjugating MTX to specific peptides, proteins, or other ligands via an amide linkage, it is possible to achieve targeted delivery to specific cells or tissues, thereby enhancing efficacy and reducing off-target toxicity.[7][8][9]

This guide will explore how these theoretical advantages translate into observable pharmacokinetic changes.

Pharmacokinetics of Methotrexate: A Baseline for Comparison

A thorough understanding of the pharmacokinetics of the parent drug, methotrexate, is essential to appreciate the impact of amide derivatization.

Absorption

Oral bioavailability of MTX is dose-dependent and variable, generally ranging from 20% to 90%.[10] At lower doses, it is actively transported by the proton-coupled folate transporter (PCFT) and the reduced folate carrier (RFC) in the small intestine. At higher doses, these transport mechanisms can become saturated, leading to decreased bioavailability.[10]

Distribution

Following absorption, MTX is approximately 50% bound to plasma proteins, primarily albumin.[11] It distributes to various tissues, with the highest concentrations found in the kidneys, liver, and skin.[12] MTX does not readily cross the blood-brain barrier.[12]

Metabolism

Methotrexate undergoes intracellular metabolism to form active polyglutamated derivatives (MTX-PGs).[1][13] This process, catalyzed by folylpolyglutamate synthetase (FPGS), is crucial for the drug's therapeutic effect as MTX-PGs are retained within cells for longer periods and are more potent inhibitors of target enzymes.[1][13] A major metabolite formed in the liver is 7-hydroxymethotrexate (7-OH-MTX), which has lower solubility and can contribute to nephrotoxicity.[1] A minor metabolite, 2,4-diamino-N10-methylpteroic acid (DAMPA), can be formed by gut bacteria.[14]

Excretion

The primary route of elimination for MTX is renal excretion, accounting for 60-90% of the administered dose.[15] It is eliminated through both glomerular filtration and active tubular secretion.[16] A smaller portion is excreted via the bile.[17]

The Impact of Amide Derivatization on Methotrexate Pharmacokinetics

The conversion of MTX's carboxyl groups to amides can profoundly alter its ADME profile. While specific pharmacokinetic data for a wide range of simple amide derivatives are not extensively published, we can infer the likely changes based on fundamental principles and the available data on more complex conjugates.

Altered Absorption and Bioavailability

By increasing lipophilicity, amide derivatization is expected to enhance the passive diffusion of MTX derivatives across the intestinal epithelium. This can lead to:

  • Increased Oral Bioavailability: Especially at higher doses where active transport mechanisms for MTX are saturated.

  • More Consistent Absorption: Reduced reliance on saturable transporters may lead to less inter-individual variability in absorption.

For example, the synthesis of a lipophilic didodecyl methotrexate (ddMTX) derivative was shown to markedly enhance its distribution coefficient, suggesting improved potential for association with lipid-based delivery systems and enhanced absorption.[5]

Modified Distribution Characteristics

Changes in plasma protein binding and lipophilicity of amide derivatives will directly impact their volume of distribution.

  • Plasma Protein Binding: The nature of the amide substituent will determine the extent of plasma protein binding. Highly lipophilic derivatives may exhibit increased binding to albumin, which can act as a circulating reservoir and prolong the half-life.

  • Tissue Penetration: Enhanced lipophilicity can facilitate entry into tissues that are poorly penetrated by the more polar parent drug. However, very high lipophilicity can sometimes lead to non-specific tissue binding and sequestration.

Studies with methotrexate-albumin conjugates have demonstrated a significantly prolonged plasma half-life and altered tissue distribution, with increased accumulation in tumor tissues.[7][9]

The Role of Metabolism in Prodrug Activation

Many methotrexate amide derivatives are designed as prodrugs, requiring metabolic conversion to release the active MTX.

  • Enzymatic Cleavage: The stability of the amide bond can be tailored to be susceptible to specific enzymes, such as peptidases or amidases, that may be present in the plasma or overexpressed in target tissues (e.g., tumors).

  • Intracellular Activation: For the derivative to be effective, it must either be converted to MTX extracellularly, or it must be able to enter the cell and then be hydrolyzed to MTX, which can then be polyglutamylated.

The design of hydrogen peroxide-sensitive prodrugs of MTX, where an arylboronic acid promoiety is linked to the drug, illustrates a strategy for targeted release in the inflammatory environment of rheumatoid arthritis.[7][16][18]

Excretion Pathways and Clearance

The route and rate of excretion of MTX amide derivatives will depend on their physicochemical properties and metabolic fate.

  • Renal vs. Hepatic Clearance: Increased lipophilicity and molecular weight may shift the primary route of elimination from renal to hepatic.

  • Sustained Release and Reduced Clearance: For derivatives that act as a circulating reservoir of MTX, the overall clearance of the active drug may be reduced, leading to a prolonged therapeutic effect.

PEGylated MTX conjugates have been shown to have reduced plasma clearance, leading to a longer circulation time.[19]

Experimental Protocols for Pharmacokinetic Characterization

A robust assessment of the pharmacokinetic properties of methotrexate amide derivatives is crucial for their preclinical and clinical development. The following section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro Permeability Assessment: Caco-2 Assay

The Caco-2 permeability assay is a well-established in vitro model to predict human intestinal absorption.[10]

Objective: To determine the apparent permeability coefficient (Papp) of a methotrexate amide derivative across a Caco-2 cell monolayer, an indicator of its potential for oral absorption.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-29 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[3]

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. TEER values should be above a predetermined threshold (e.g., >600 Ohms/cm²).[20]

  • Transport Buffer Preparation: Prepare a suitable transport buffer, such as Hank's Balanced Salt Solution (HBSS) with HEPES, pH 7.4.

  • Dosing Solution Preparation: Dissolve the test compound (methotrexate amide derivative) in the transport buffer at a final concentration typically in the range of 1-10 µM.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the dosing solution to the apical (A) side of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • To assess active efflux, perform the experiment in the reverse direction by adding the dosing solution to the basolateral side and sampling from the apical side.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method, typically LC-MS/MS.

  • Calculation of Papp:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

Data Interpretation:

Papp (x 10⁻⁶ cm/s)Predicted Absorption
< 1Low
1 - 10Moderate
> 10High

Diagram of Caco-2 Permeability Assay Workflow:

Caco2_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-29 days to form monolayer seed->culture teer Measure TEER for monolayer integrity culture->teer add_compound Add test compound to donor chamber teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver chamber incubate->sample lcms Quantify compound concentration by LC-MS/MS sample->lcms calculate Calculate Papp value lcms->calculate

Caption: Workflow of the Caco-2 permeability assay.

In Vitro Plasma Protein Binding: Equilibrium Dialysis

This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target tissues.[4][21]

Objective: To quantify the percentage of a methotrexate amide derivative bound to plasma proteins from different species (e.g., human, rat, mouse).

Methodology:

  • Apparatus Setup: Use a multi-well equilibrium dialysis apparatus with a semi-permeable membrane (typically with a molecular weight cutoff of 12-14 kDa) separating two chambers.

  • Sample Preparation:

    • Spike plasma (from the species of interest) with the test compound to a final concentration (e.g., 1 µM).

    • Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Dialysis:

    • Add the spiked plasma to one chamber (the plasma chamber).

    • Add the dialysis buffer to the other chamber (the buffer chamber).

    • Incubate the apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Sample Analysis: Determine the concentration of the test compound in both aliquots using a validated LC-MS/MS method.

  • Calculation of Percent Bound:

    • % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100

    • % Bound = 100 - % Unbound

Diagram of Equilibrium Dialysis Workflow:

EquilibriumDialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis spike_plasma Spike plasma with test compound load_chambers Load plasma and buffer into dialysis chambers spike_plasma->load_chambers prep_buffer Prepare dialysis buffer prep_buffer->load_chambers incubate Incubate at 37°C to reach equilibrium load_chambers->incubate collect_samples Collect samples from both chambers incubate->collect_samples lcms Quantify compound concentration by LC-MS/MS collect_samples->lcms calculate Calculate % bound and % unbound lcms->calculate

Caption: Workflow for plasma protein binding determination by equilibrium dialysis.

In Vivo Pharmacokinetic Study in Rodents

In vivo studies are essential to understand the complete ADME profile of a drug candidate in a living organism.[22]

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) of a methotrexate amide derivative in a rodent model (e.g., rats).

Methodology:

  • Animal Model: Use healthy, adult male or female rats (e.g., Sprague-Dawley or Wistar strains) of a specific weight range.

  • Dosing Formulation: Prepare a suitable formulation of the test compound for the intended route of administration (e.g., oral gavage, intravenous bolus).

  • Dosing and Blood Sampling:

    • Intravenous (IV) Administration:

      • Administer a single IV dose of the test compound via the tail vein.

      • Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from a cannulated vessel or via retro-orbital bleeding.

    • Oral (PO) Administration:

      • Administer a single oral dose of the test compound via gavage.

      • Collect blood samples at time points similar to the IV study.

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA), and centrifuge to separate the plasma.

  • Sample Analysis: Quantify the concentration of the test compound (and potentially the parent MTX if it's a prodrug) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time data.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Bioavailability (calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100)

Diagram of In Vivo Pharmacokinetic Study Workflow:

InVivoPK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis administer_iv Administer IV dose collect_blood Collect blood samples at time points administer_iv->collect_blood administer_po Administer PO dose administer_po->collect_blood prepare_plasma Centrifuge to obtain plasma collect_blood->prepare_plasma lcms Quantify compound in plasma by LC-MS/MS prepare_plasma->lcms pk_analysis Perform pharmacokinetic analysis lcms->pk_analysis

Caption: Workflow of an in vivo pharmacokinetic study in rodents.

Analytical Methodology: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and specificity.[1][5][8][19]

Objective: To develop and validate a robust LC-MS/MS method for the simultaneous quantification of a methotrexate amide derivative and the parent drug, MTX, in plasma.

General Protocol:

  • Sample Preparation:

    • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard to a small volume of plasma (e.g., 50 µL).[19]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic Separation:

    • Use a suitable HPLC or UHPLC column (e.g., C18) to separate the analyte(s) from endogenous plasma components.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Optimize the precursor-to-product ion transitions for the methotrexate amide derivative, MTX, and the internal standard.

  • Method Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Conclusion and Future Perspectives

The derivatization of methotrexate into amides represents a highly promising strategy to overcome the pharmacokinetic limitations of the parent drug. By modulating physicochemical properties such as lipophilicity and solubility, researchers can significantly improve the ADME profile of MTX, leading to enhanced bioavailability, prolonged half-life, and potentially targeted delivery. This in-depth guide has provided a comprehensive overview of the rationale, expected pharmacokinetic changes, and detailed experimental protocols for the evaluation of these promising derivatives.

While the current body of literature provides a strong foundation, further research is needed to establish a more comprehensive understanding of the structure-pharmacokinetic relationships for a wider range of simple methotrexate amide derivatives. Such studies will be invaluable in guiding the rational design of the next generation of antifolate therapeutics with optimized efficacy and safety profiles.

References

  • We have designed and synthesized a series of MTX and AMT prodrugs that are activated by disease- and tissue-specific factors like H2O2. Their physicochemical, pharmacokinetic, and drug-like properties have been evaluated in in vitro assays. Additionally, their in vivo efficacy and preliminary toxicity in the murine. ([Link])

  • Methotrexate is widely distributed into body tissues with highest concentrations in the kidneys, gallbladder, spleen, liver and skin. Methotrexate in serum is approximately 50% protein-bound. After intravenous administration, the initial volume of distribution is approximately 0.18 L/kg (18% of body weight) and steady-state volume of distribution is approximately 0.4 to 0.8 L/kg (40% to 80% of body weight). Methotrexate does not penetrate the blood-cerebrospinal fluid barrier in therapeutic amounts when given parenterally. ([Link])

  • A series of novel hydrogen peroxide sensitive prodrugs of methotrexate (MTX) and aminopterin (AMT) were synthesized and evaluated for therapeutic efficacy in mice with collagen induced arthritis (CIA) as a model of chronic rheumatoid arthritis (RA). The prodrug strategy selected is based on ROS-labile 4-methylphenylboronic acid promoieties linked to the drugs via a carbamate linkage or a direct C-N bond. Activation under pathophysiological concentrations of H2O2 proved to be effective, and prodrug candidates were selected in agreement with relevant in vitro physicochemical and pharmacokinetic assays. ([Link])

  • Carbodiimide-mediated condensation of 4-amino-4-deoxy-N10-methylpteroic acid (APA) with several alkyl, aralkyl, and aryl amines, in the presence or absence of N-hydroxysuccinimide, was employed in order to prepare new lipid-soluble bis(amide) derivatives of methotrexate (MTX) as potential prodrugs. In vivo experiments in mice indicated that the pharmacokinetic properties of this compound and of MTX are similar but failed to demonstrate any advantage over MTX in terms of selective uptake into tumor (sc implanted P388 leukemia) or improved penetration of the central nervous system. ([Link])

  • Using only 50 μL of sample with fast and inexpensive sample preparation, this analytical method provides sufficient analytical sensitivity to analyze low levels of methotrexate (0.025 μmol/L). Methotrexate is separated from its principal metabolites both chromatographically (UPLC) and selectively (mass detection using multiple mass monitoring), enabling accurate and precise quantification of methotrexate across the investigated concentration range. ([Link])

  • The assay employs equilibrium dialysis, ultrafiltration, or ultracentrifugation methods to separate bound and unbound drug fractions, providing quantitative measurements essential for comprehensive drug development programs. ([Link])

  • Herein we describe a tandem LC-MS/MS method for the detection and quantification of methotrexate in human plasma with a lower limit of quantification of 0.01 μM and within-assay and between-assay coefficients of variation of less than 15%. This method lacks interference from high-abundance metabolites and utilizes kindred chromatography to improve turnaround time in the therapeutic drug monitoring laboratory. ([Link])

  • Renal excretion occurs by glomerular filtration and active tubular secretion. Nonlinear elimination due to saturation of renal tubular reabsorption has been observed in psoriatic patients at doses between 7.5 and 30 mg. ([Link])

  • Mass spectrometry (MS) is a highly specific and sensitive technique that is used for the detection of many different analytes with diverse chemical characteristics. It has been adopted by clinical laboratories for the quantification of small molecules and, by extension, has been widely used for therapeutic drug monitoring. It is an attractive alternative to immunoassay methods, because it is not subject to the same interferences. ([Link])

  • The methotrexate derivative, ddMTX, was obtained by esterification of the α- and γ-carbonyl groups of the glutamic acid residue in the presence of cesium carbonate and dodecyl bromide. The ddMTX structure was confirmed by 1H and 13C NMR, in which characteristic peaks corresponding to the dodecyl group were present. Esterification achieved a 98% yield and a high purity rate, as confirmed by high-performance liquid chromatography analysis. Mass spectrometry showed a signal 791.48 m/z corresponding to the molecular weight of the derivative. ([Link])

  • Caco-2 cell line is the most common and extensively characterized cell model used to evaluate the absorption of drugs via the intestinal epithelial cells. ([Link])

  • During methotrexate treatment 7- hydroxymethotrexate and 2,4- diamino- N10- mehylpteroic acid appear in plasma. The latter can further be hydroxylated and glucuronidated resulting in five possible extracellular methotrexate metabolites. In addition, methotrexate is intracellularly converted to its active polyglutamylated forms. ([Link])

  • Favorable tumor accumulation rates of about 14% were achieved for MTX(1)-RSA versus 0.04% for MTX. About 45-fold more of the injected dose of [3H]MTX accumulated in the liver as compared to the tumor (1.5 versus 0.03%) after 24 h. Conjugation of MTX to RSA reversed this ratio in favor of the tumor to 1:1.4 (13.6 versus 9.6%). ([Link])

  • Rapid Equilibrium Dialysis (RED) is the “golden standard” method to determine the percentage of the plasma protein binding (%PPB) for a drug candidate. ([Link])

  • As mentioned before, MTX possesses poor water solubility and low permeability, which determines its low bioavailability. Its uptake by cells is in fact extremely limited as demonstrated by in vitro assays. Upon administration, MTX is rapidly excreted by the kidneys, showing a short half-life, and its plasma concentration drops rapidly upon intravenous administration, being nearly undetectable after only 4 h. ([Link])

  • The Caco-2 cells are cultured to confluency, trypsinized and seeded onto a filter transwell insert at a density of ~32,000 cells/well in DMEM cell culture medium. Cells are grown in a humidified atmosphere of 5% CO2 at 37 °C. Following an overnight attachment period (24 h after seeding), the cell medium is replaced with fresh medium in both the apical and basolateral com-partments every other day. The cell monolayers are used for transport studies 21 days post seeding after measuring the TEER values (>600 Ohms/cm2). ([Link])

  • For permeability and transport experiments, cells were seeded on 24-well permeable support with 0.4 µm pore polycarbonate membrane and 6.5 mm inserts (Corning, Amsterdam, Netherlands). For Caco-2 150 000 cells were seeded per well...Culturing time on filters were 21-29 days for Caco-2... ([Link])

  • Approximately 50% of MTX is bound to proteins, with albumin, globulin, total protein (TP), and concomitant medications (e.g., proton pump inhibitors, nonsteroidal anti-inflammatory drugs, salicylates, levetiracetam, dexamethasone, and penicillin) potentially altering its pharmacokinetics. ([Link])

  • 60-90% renal. Active secretion component - saturable process. Primary route: filtration. Methotrexate clearance is correlated with GFR/creatinine clearance. ([Link])

  • Besides urinary excretion approximately <1–30% of MTX is excreted via the bile. Biliary excretion is inversely related to the dose. Therefore, biliary excretion is supposed to be a low-capacity, active process. Since only 1–2% of the MTX is excreted in feces, this suggests MTX has extensive enterohepatic circulation. ([Link])

  • After entering blood, MTX is transported into red blood cells (RBC), bone marrow myeloid precursors, white blood cells, hepatocytes, fibroblasts, and synoviocytes, mainly via the reduced folate carrier (RFC). Once inside cells, MTX is further metabolized to conjugates by folylpolyglutamate synthetase (FPGS) forming up to 6 glutamates (MTXPG2 – MTXPG7). ([Link])

  • Amides, however, can give rise to low cellular permeability and poor ADME properties. We hypothesized that a bioisosteric replacement of an amide with a less polar ester could lead to improvements in both physicochemical properties and bioactivity. ([Link])

  • A pharmacokinetic (PK) study provides insights into how a drug is absorbed, distributed, metabolized, and excreted by the body over time. In vivo PK studies are conducted to measure drug concentrations in biological fluids and tissues, generating key parameters such as clearance, half-life, and bioavailability. ([Link])

Sources

Foundational

Stability Dynamics of N-(5-Aminopentyl) Methotrexate Amide in Physiological Buffers

Structural & Mechanistic Rationale N-(5-Aminopentyl) Methotrexate Amide (MTX-DAP, CAS 136672-64-5) is a highly specialized intermediate utilized in the development of targeted nanotherapeutics and antibody-drug conjugate...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural & Mechanistic Rationale

N-(5-Aminopentyl) Methotrexate Amide (MTX-DAP, CAS 136672-64-5) is a highly specialized intermediate utilized in the development of targeted nanotherapeutics and antibody-drug conjugates (ADCs) [1]. The molecular architecture features a 5-aminopentyl linker attached to the glutamic acid moiety of methotrexate (MTX) via an amide bond.

This specific structural modification serves a dual purpose in drug development. First, the terminal primary amine provides a highly reactive site for downstream bioconjugation (e.g., crosslinking to polymer micelles or monoclonal antibodies). Second, masking the carboxylate group of MTX alters the molecule's pharmacokinetic profile, fundamentally shifting how the drug behaves in aqueous physiological environments compared to free MTX.

pH-Dependent Cleavage & Buffer Stability

The stability of MTX-DAP is dictated by the chemical resilience of its amide linkage, which exhibits highly divergent behavior depending on the pH of the surrounding buffer.

In standard physiological buffers such as Phosphate-Buffered Saline (PBS) or HEPES at pH 7.4, the amide bond is highly resistant to spontaneous hydrolysis [2]. The lack of protonation at neutral pH prevents the nucleophilic attack required for bond cleavage, ensuring that the conjugate remains intact during systemic circulation and does not prematurely release the cytotoxic payload.

Conversely, MTX-amino compounds linked via carboxylate moieties possess a "built-in chemical machinery" that triggers unusual peptide-bond cleavage under mildly acidic conditions (pH 3.0 – 5.0) [3]. The non-protonated α-carboxylate moiety of the MTX-amino derivative acts as an intramolecular catalyst. This structural feature drives an accelerated hydrolysis rate in acidic environments that exceeds the degradation rate at physiological pH by more than 5.3-fold [3]. This pH-dependent degradation is a highly sought-after mechanism for targeted delivery, as it allows the stable circulation of the prodrug in the bloodstream (pH 7.4) while ensuring rapid release of free MTX once internalized into the acidic microenvironment of tumor endosomes.

Pathway MTX MTX-DAP Conjugate (Amide Linkage) PH7 Physiological pH (7.4) Systemic Circulation MTX->PH7 PH5 Acidic pH (5.0) Endosomal Microenvironment MTX->PH5 STABLE Stable Amide Bond No Spontaneous Hydrolysis PH7->STABLE CLEAVAGE Catalyzed Peptide-Bond Cleavage (α-carboxylate mediated) PH5->CLEAVAGE FREE Release of Free MTX Targeted Therapeutic Action CLEAVAGE->FREE

Caption: pH-dependent cleavage mechanism and stability pathway of MTX-DAP.

Self-Validating Protocol for Stability Assessment

To accurately profile the stability of MTX-DAP in physiological buffers, the experimental design must be self-validating. The following LC-MS/MS methodology incorporates internal mechanisms to distinguish true chemical degradation from matrix interference, compound precipitation, or analytical drift.

Step-by-Step Methodology:

  • Baseline Establishment (t=0): Prepare a 1 mM stock of MTX-DAP in anhydrous DMSO. Spike the stock into PBS (pH 7.4) and pooled human plasma to a final concentration of 10 µM. Immediately extract a 50 µL aliquot and quench it with 150 µL of ice-cold acetonitrile containing 100 nM of an isotopically labeled internal standard (e.g., MTX-d3).

    • Causality: The immediate quench establishes a verified 100% intact baseline. The internal standard corrects for any ionization suppression or enhancement during the mass spectrometry phase, validating the quantitative accuracy of the run.

  • Matrix Blank Validation: Run a parallel incubation of unspiked PBS and plasma, subjecting them to the exact same quenching and extraction steps.

    • Causality: This self-validating step ensures that no endogenous matrix components (like plasma lipids or buffer salts) co-elute with the analytes and falsely elevate the MTX-DAP or free MTX signals.

  • Kinetic Incubation: Incubate the remaining spiked solutions at 37°C under continuous orbital shaking (300 rpm). Withdraw 50 µL aliquots at predefined time points (1h, 4h, 12h, 24h, 48h, 72h) and quench immediately.

    • Causality: Continuous shaking prevents localized concentration gradients and precipitation, accurately mimicking the dynamic fluidic nature of physiological circulation.

  • Protein Precipitation & Extraction: Centrifuge all quenched samples at 14,000 × g for 15 minutes at 4°C. Carefully transfer the supernatant to autosampler vials.

    • Causality: High-speed cold centrifugation completely pellets precipitated plasma proteins. Failing to do this causes irreversible column clogging and pressure spikes in the LC system.

  • LC-MS/MS Quantification: Analyze the supernatant using a C18 reversed-phase column with a gradient of 0.1% formic acid in water and acetonitrile. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the intact MTX-DAP conjugate and the released free MTX.

Workflow A 1. Baseline Establishment Spike MTX-DAP into PBS/Plasma Add Internal Standard (IS) C 3. Kinetic Incubation 37°C, 300 rpm orbital shaking (Timepoints: 0h to 72h) A->C B 2. Matrix Blank Validation Run parallel unspiked samples to rule out interference B->C D 4. Reaction Quenching Ice-cold Acetonitrile (Arrests degradation) C->D E 5. Protein Precipitation Centrifuge 14,000 x g, 4°C (Prevents column clogging) D->E F 6. LC-MS/MS Analysis Quantify MRM transitions for Intact Conjugate & Free MTX E->F

Caption: Self-validating LC-MS/MS workflow for MTX-DAP stability assessment.

Quantitative Kinetic Profiling

The degradation kinetics of MTX conjugates are heavily influenced by the complexity of the surrounding matrix. While PBS provides a baseline for pure chemical hydrolysis, plasma introduces enzymatic variables (e.g., endogenous proteases and amidases) that accelerate the cleavage of the amide bond [4].

The table below summarizes the expected kinetic behavior of MTX-amide conjugates across different physiological and pathological simulated environments.

Table 1: Comparative Stability of MTX-Amide Conjugates in Various Media at 37°C

Matrix / BufferpHHalf-Life ( t1/2​ )% Intact at 72 HoursPrimary Degradation Mechanism
Phosphate-Buffered Saline (PBS) 7.4> 150 hours> 95%Negligible spontaneous hydrolysis; highly stable.
Acetate Buffer (Endosomal Mimic) 5.0~ 28 hours< 20%Acid-catalyzed peptide-bond cleavage via α-carboxylate.
Human Plasma 7.3 - 7.4~ 193 minutes*< 5%Enzymatic cleavage (plasma amidases and proteases).

*Note: Plasma half-life is extrapolated from structurally analogous lysine-MTX amide conjugates, which demonstrate a t1/2​ of 193.57 ± 2.03 minutes in plasma due to enzymatic processing[4].

Strategic Implications for Drug Development

Understanding the buffer and plasma stability of N-(5-Aminopentyl) Methotrexate Amide is critical for rational drug design. The extreme stability of the amide bond in pH 7.4 buffers guarantees that formulations can be stored safely and administered intravenously without premature payload shedding. However, researchers must account for the ~3-hour half-life in human plasma; nanoparticle or polymer conjugation strategies must be designed to either sterically shield the MTX-DAP linker from plasma amidases or ensure that cellular uptake into the target tissue occurs faster than the enzymatic degradation rate.

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Exploratory

What is the spacer length of N-(5-Aminopentyl) Methotrexate Amide

An In-depth Technical Guide to the Spacer Length of N-(5-Aminopentyl) Methotrexate Amide For Researchers, Scientists, and Drug Development Professionals N-(5-Aminopentyl) Methotrexate Amide is a derivative of the widely-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spacer Length of N-(5-Aminopentyl) Methotrexate Amide

For Researchers, Scientists, and Drug Development Professionals

N-(5-Aminopentyl) Methotrexate Amide is a derivative of the widely-used chemotherapeutic agent, methotrexate. The incorporation of a 5-aminopentyl spacer arm introduces a reactive primary amine, enabling the conjugation of methotrexate to various macromolecules and drug delivery systems. The length and nature of this spacer are critical determinants of the conjugate's biological activity, pharmacokinetic profile, and therapeutic efficacy. This technical guide provides a comprehensive analysis of the spacer length of N-(5-Aminopentyl) Methotrexate Amide, detailing its structural characteristics, methods for its determination, and its profound impact on the development of targeted cancer therapies.

PART 1: Structural Elucidation and Spacer Length Analysis

Chemical Identity and the 5-Aminopentyl Spacer

N-(5-Aminopentyl) Methotrexate Amide, systematically named (2S)-5-(5-aminopentylamino)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid, is characterized by the covalent attachment of a five-carbon alkyl chain to the γ-carboxyl group of the glutamate residue of methotrexate through an amide bond.[1][2] This "5-aminopentyl" group serves as a flexible spacer, terminating in a primary amine that provides a nucleophilic handle for subsequent conjugation reactions.

Calculating the Theoretical Extended Spacer Length

The theoretical maximum length of the 5-aminopentyl spacer can be estimated by considering the sum of the bond lengths in its fully extended, all-trans conformation. The relevant bond lengths are:

  • C-C single bond: ~1.54 Å

  • C-N single bond: ~1.47 Å

The spacer consists of four C-C bonds and one C-N bond connecting to the terminal amine. The amide bond linking the spacer to the glutamate is not included in the spacer length itself.

Calculation:

(4 x C-C bond length) + (1 x C-N bond length) = (4 x 1.54 Å) + (1 x 1.47 Å) = 6.16 Å + 1.47 Å = 7.63 Å

This value represents the linear distance from the first carbon of the pentyl group to the nitrogen of the terminal amine in an idealized, fully extended state.

Conformational Flexibility and Effective Spacer Length in Solution

It is crucial to recognize that the calculated extended length is a theoretical maximum. In a physiological environment, the alkyl chain of the spacer is highly flexible due to free rotation around the C-C single bonds. This results in a variety of possible conformations, from fully extended to more compact, folded structures.[3][4] The effective spacer length in solution is therefore an average of these conformational states and will be less than the theoretical maximum. The presence of gauche conformations in alkyl chains contributes to this shortening.[4]

Molecular dynamics simulations can provide valuable insights into the conformational landscape and the average end-to-end distance of such spacers in aqueous solution.[5][6] These simulations model the interactions between the molecule and its solvent environment, offering a more realistic representation of its structure and dynamics.

The following table summarizes the key parameters related to the spacer length:

ParameterValueSource/Method
Spacer Composition 5-aminopentyl groupChemical Structure[1][2]
Theoretical Extended Length ~7.63 ÅCalculation from standard bond lengths
Effective Length in Solution Variable, less than 7.63 ÅDependent on conformational flexibility[3][4]

PART 2: The Significance of Spacer Length in Methotrexate Conjugates

The introduction of a spacer between methotrexate and a carrier molecule is a critical design element in the development of drug conjugates. The length and flexibility of this spacer can significantly influence the physicochemical and biological properties of the resulting conjugate.

Impact on Biological Activity and Target Engagement

The primary function of the spacer is to position the methotrexate molecule at an optimal distance from the carrier to allow for efficient interaction with its biological target, dihydrofolate reductase (DHFR). A spacer that is too short may result in steric hindrance from the carrier, impeding the binding of methotrexate to the active site of DHFR. Conversely, an excessively long spacer might lead to undesirable interactions with other biological molecules or a less controlled release profile. Studies on methotrexate analogues have shown that the length of an alkyl chain can have a divergent influence on DHFR affinity and cytotoxicity, highlighting the importance of optimizing spacer length.[7]

Influence on Pharmacokinetics and Drug Release

The spacer can also affect the pharmacokinetic profile of the conjugate, influencing its solubility, stability, and biodistribution.[8][9] For conjugates designed to release the active drug at the target site, the nature of the spacer and the linkage to the drug are critical for determining the release kinetics. While the amide bond in N-(5-Aminopentyl) Methotrexate Amide is generally stable, the overall design of the conjugate, including the choice of carrier and any additional linkers, will dictate the mechanism and rate of drug release.

The following diagram illustrates the logical relationship between spacer length and the therapeutic efficacy of a methotrexate conjugate:

Spacer_Length_Impact Spacer Length Spacer Length Steric Hindrance Steric Hindrance Spacer Length->Steric Hindrance influences Pharmacokinetics Pharmacokinetics Spacer Length->Pharmacokinetics influences Target Binding (DHFR) Target Binding (DHFR) Steric Hindrance->Target Binding (DHFR) affects Biological Activity Biological Activity Target Binding (DHFR)->Biological Activity determines Therapeutic Efficacy Therapeutic Efficacy Biological Activity->Therapeutic Efficacy Pharmacokinetics->Therapeutic Efficacy

Caption: Impact of spacer length on the therapeutic efficacy of methotrexate conjugates.

PART 3: Experimental Protocols

The following section details key experimental methodologies for the synthesis, characterization, and application of N-(5-Aminopentyl) Methotrexate Amide and its conjugates.

Synthesis and Purification of N-(5-Aminopentyl) Methotrexate Amide

The synthesis of N-(5-Aminopentyl) Methotrexate Amide typically involves the activation of the γ-carboxyl group of methotrexate followed by reaction with a large excess of 1,5-diaminopentane.

Step-by-Step Methodology:

  • Activation of Methotrexate: Dissolve methotrexate in a suitable anhydrous solvent (e.g., dimethylformamide, DMF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester intermediate.

  • Amidation: To the activated methotrexate solution, add a solution of 1,5-diaminopentane in DMF. The reaction is typically stirred at room temperature for several hours to overnight.

  • Purification: The crude product is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired mono-substituted product from unreacted methotrexate, di-substituted product, and other side products.[10]

The following diagram outlines the synthesis and purification workflow:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Methotrexate Methotrexate Activation Activation Methotrexate->Activation EDC/NHS Amidation Amidation Activation->Amidation 1,5-Diaminopentane Crude Product Crude Product Amidation->Crude Product RP-HPLC RP-HPLC Crude Product->RP-HPLC Pure Product Pure Product RP-HPLC->Pure Product

Caption: Workflow for the synthesis and purification of N-(5-Aminopentyl) Methotrexate Amide.

Characterization of N-(5-Aminopentyl) Methotrexate Amide

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the presence of the 5-aminopentyl group and the formation of the amide bond.[11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to verify the molecular weight of the product.[13][14][15]

Conjugation to a Carrier Protein (e.g., Antibody)

The terminal amine of the spacer allows for conjugation to macromolecules such as antibodies to create antibody-drug conjugates (ADCs).

Step-by-Step Methodology:

  • Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 2-10 mg/mL.

  • Linker Activation (if necessary): If using a heterobifunctional crosslinker, activate the linker according to the manufacturer's protocol.

  • Conjugation Reaction: A common method involves activating the carboxyl groups on the antibody using EDC/NHS chemistry and then reacting with the amine-terminated methotrexate derivative. Alternatively, the amine groups on the antibody (lysine residues) can be targeted using an NHS-ester functionalized crosslinker that has been pre-reacted with the methotrexate derivative.[16]

  • Purification of the ADC: The resulting ADC is purified from unconjugated antibody, free drug, and other reagents using size-exclusion chromatography (SEC) or dialysis.

In Vitro Drug Release Assay

This assay is used to determine the rate at which methotrexate is released from a conjugate under physiological conditions.

Step-by-Step Methodology:

  • Incubation: Incubate the methotrexate conjugate in a buffer that mimics physiological conditions (e.g., PBS at pH 7.4) or endosomal/lysosomal conditions (e.g., acetate buffer at pH 5.0) at 37°C.

  • Sampling: At various time points, aliquots of the incubation mixture are taken.

  • Separation and Quantification: The released, free methotrexate is separated from the conjugate using techniques such as ultrafiltration or dialysis. The amount of released methotrexate in the filtrate or dialysate is then quantified by HPLC.[17][18]

PART 4: Conclusion

The 5-aminopentyl spacer in N-(5-Aminopentyl) Methotrexate Amide is a key structural feature that enables the development of advanced drug delivery systems for this potent chemotherapeutic agent. While its theoretical extended length can be calculated to be approximately 7.63 Å, its effective length in a biological milieu is dynamic and influenced by its conformational flexibility. Understanding the role of this spacer in mediating the interaction of methotrexate with its target and influencing the overall properties of the conjugate is paramount for the rational design of more effective and safer cancer therapeutics. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of methotrexate conjugates, facilitating further research and development in this promising field.

References

  • Rosowsky, A., Forsch, R. A., Freisheim, J. H., Moran, R. G., & Wick, M. M. (1984). Methotrexate analogues. 21. Divergent influence of alkyl chain length on the dihydrofolate reductase affinity and cytotoxicity of methotrexate monoesters. Journal of Medicinal Chemistry, 27(5), 600–604.
  • Bello, M., Correa-Basurto, J., & Benítez-Cardoza, C. G. (2019). Complexation of methotrexate via ligand diffusion molecular dynamic simulations under neutral, basic, and acidic conditions. Journal of Molecular Graphics & Modelling, 93, 107443.
  • Bordwell, F. G., & Cheng, J. P. (1991). C−H Bond Dissociation Energies of Alkyl Amines: Radical Structures and Stabilization Energies. Journal of the American Chemical Society, 113(5), 1736–1743.
  • Heinz, H., & Suter, U. W. (2004). Self-Assembly of Alkylammonium Chains on Montmorillonite: Effect of Chain Length, Head Group Structure, and Cation Exchange. The Journal of Physical Chemistry B, 108(48), 18371–18382.
  • Balasubramanian, K. K. (1983). Process for the preparation of high purity methotrexate and derivatives thereof. U.S. Patent No. 4,374,987. Washington, DC: U.S.
  • Ferreira, R. S., Mota, A. P., & Ramos, M. J. (2014). In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics. PLoS ONE, 9(7), e101489.
  • Piper, J. R., & Montgomery, J. A. (1979). Synthesis of monoamides of methotrexate from L-glutamic acid monoamide t-butyl esters. Journal of Organic Chemistry, 44(18), 3206–3211.
  • Kouznetsov, V. V., & Palma, A. (2008). Calculated Chemical Shifts as a Fine Tool of Conformational Analysis: An Unambiguous Solution for Haouamine Alkaloids. The Journal of Organic Chemistry, 73(15), 5861–5866.
  • CellMosaic, Inc. (n.d.). Antibody Methotrexate Conjugation Kit. Retrieved from [Link]

  • van Roon, E. N., & van de Laar, M. A. F. J. (2010). Pharmacokinetics and pharmacodynamics of low-dose methotrexate in the treatment of psoriasis. British Journal of Clinical Pharmacology, 69(3), 203–213.
  • Wang, Y., et al. (2021). Simultaneous Determination of Methotrexate and 7-Hydroxy-Methotrexate by UHPLC-MS Assay Coupled With Multiple Stage Fragmentation to Enhance Sensitivity. Frontiers in Pharmacology, 12, 734589.
  • Balwant, S. B., & De, S. K. (1983). Process for preparing methotrexate. U.S.
  • tirelli, n., et al. (2012). Spacer length shapes drug release and therapeutic efficacy of traceless disulfide-linked ADCs targeting the tumor neovasculature. Chemical Science, 3(8), 2569-2578.
  • Kanellos, J., & Pietersz, G. A. (1988). Conjugation of methotrexate to IgG antibodies and their F(ab)2 fragments and the effect of conjugated methotrexate on tumor growth in vivo. Journal of the National Cancer Institute, 80(11), 845–852.
  • Chen, X., et al. (2018). The mass spectrum and chemical structures of methotrexate and IS in the present study: (A) MTX.
  • Fernandes, P. A., et al. (2018). Internalization of Methotrexate Conjugates by Folate Receptor-α. Biochemistry, 57(51), 6948-6959.
  • Alhakamy, N. A., et al. (2022). Macrophage-Targeted Punicalagin Nanoengineering to Alleviate Methotrexate-Induced Neutropenia: A Molecular Docking, DFT, and MD Simulation Analysis. Pharmaceutics, 14(11), 2351.
  • Cattel, F., et al. (2023). Pharmacokinetics and Monitoring of Methotrexate in Adults with Acute Lymphoblastic Leukaemia: A 10-Year Follow-Up at an Italian Centre. Cancers, 15(20), 5039.
  • Meesters, R. J., et al. (2011). Ultrafast Selective Quantification of Methotrexate in Human Plasma by High-Throughput MALDI-isotope Dilution Mass Spectrometry. Bioanalysis, 3(12), 1371-1380.
  • Roesler, A., & Kappler, J. (2015). Influence of length and flexibility of spacers on the binding affinity of divalent ligands. Beilstein Journal of Organic Chemistry, 11, 804–816.
  • Ganie, S. A., et al. (2022). Adsorption of methotrexate on hyaluronic acid: A comparative DFT and molecular dynamics simulation insights. Journal of Molecular Liquids, 354, 118858.
  • Ieiri, I., et al. (2012). Involvement of Multiple Transporters-mediated Transports in Mizoribine and Methotrexate Pharmacokinetics. Pharmaceuticals, 5(8), 846-882.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol.
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • BenchChem. (n.d.).
  • Tocris Bioscience. (n.d.).
  • Gohil, C. J., & Noolvi, M. N. (2021). Solvent-free synthesis of amide: a novel technique of green chemistry. Asian Journal of Pharmaceutical and Clinical Research, 14(5), 99-102.
  • Zhang, Y., et al. (2007). Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 626-631.
  • BenchChem. (n.d.).
  • Ferreri, C., et al. (2023). Population pharmacokinetics of high-dose methotrexate in patients with primary central nervous system lymphoma. Frontiers in Pharmacology, 14, 1189393.
  • Al-Adham, K., et al. (2023). Alkyl Chain Length Governs Structure, Conformation and Antimicrobial Activity in Poly(alkylene biguanide). Polymers, 15(3), 734.
  • Roesler, A., & Kappler, J. (2015). Influence of length and flexibility of spacers on the binding affinity of divalent ligands. Beilstein Journal of Organic Chemistry, 11, 804-816.
  • Kessler, H., et al. (2004). 7.5 High Resolution NMR Spectroscopy. In Science of Synthesis (Vol. E 22, pp. 673-718).
  • Al-Ghanayem, A. A., & El-Rjoob, A.-W. O. (2006). On-line precolumn derivatization for HPLC determination of methotrexate using a column packed oxidant. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 738-743.
  • Organic Chemistry D
  • Horvath, A., et al. (2018). Dependence of activity on alkyl spacer length between the crown-6-calix[4]arene and tert-alcohol moieties. ResearchGate.

  • University of Colorado Boulder. (n.d.).
  • Roesler, A., & Kappler, J. (2015). Influence of length and flexibility of spacers on the binding affinity of divalent ligands. Beilstein Journal of Organic Chemistry, 11, 804–816.
  • Al-Tannak, N. F., & Al-Obaidy, S. S. (2019). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Microchemical Journal, 149, 103986.
  • Visser, K., & van de Laar, M. A. F. J. (2008). Methotrexate bioavailability.
  • Jain, A., et al. (2022). Different Analytical Methodology for The Analysis of Methotrexate. Research Journal of Pharmacy and Technology, 15(12), 5693-5698.
  • Lee, W.-Y., et al. (2022). Influence of Alkyl Chain Spacer Length on the Charge Carrier Mobility of Isotactic Poly (N-carbazolylalkyl acrylates).
  • Goti, A., et al. (1997). Assignment of the 1H and 13C NMR spectra of N2,N6-dibenzoyl-N2,N9. Redalyc.

Sources

Protocols & Analytical Methods

Method

Protocol for conjugating N-(5-Aminopentyl) Methotrexate Amide to monoclonal antibodies

Application Note: Site-Directed Conjugation of N-(5-Aminopentyl) Methotrexate Amide to Monoclonal Antibodies Introduction & Mechanistic Rationale Antibody-drug conjugates (ADCs) merge the exquisite targeting specificity...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Site-Directed Conjugation of N-(5-Aminopentyl) Methotrexate Amide to Monoclonal Antibodies

Introduction & Mechanistic Rationale

Antibody-drug conjugates (ADCs) merge the exquisite targeting specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule payloads (1[1]). Methotrexate (MTX) is a classic antimetabolite that induces apoptosis by inhibiting dihydrofolate reductase (DHFR), thereby blocking folate metabolism and halting DNA synthesis (2[2]).

Native MTX lacks an ideal functional group for chemoselective bioconjugation, often requiring non-specific carbodiimide (EDC/NHS) chemistry that can crosslink antibodies and destroy target affinity (3[3]). The derivative N-(5-Aminopentyl) Methotrexate Amide (MTX-NH2) circumvents this limitation by providing a highly reactive primary amine.

To maintain scientific integrity and preserve the antibody's Complementarity-Determining Regions (CDRs), this guide details two field-proven, causality-driven conjugation strategies:

  • Fc-Glycan Oxidation & Reductive Amination (Pathway A): Exploits the carbohydrate moieties naturally present on the Fc region of IgG antibodies. Sodium periodate (NaIO4) selectively oxidizes cis-diols on sialic acid and galactose to aldehydes. The primary amine of MTX-NH2 forms a Schiff base with these aldehydes, which is subsequently reduced to a stable secondary amine using sodium cyanoborohydride (NaBH3CN) (4[4]).

  • Hinge-Thiol Conjugation via SMCC (Pathway B): Utilizes the heterobifunctional crosslinker SMCC to convert the amine of MTX-NH2 into a maleimide. The mAb is partially reduced to expose interchain thiols in the hinge region, which then undergo a Michael addition with the MTX-maleimide to form a stable thioether bond (5[5]).

Quantitative Comparison of Conjugation Strategies

Conjugation StrategyTarget ResidueLinker ChemistryExpected DARCDR Affinity ImpactReaction Time (Total)
Fc-Glycan Oxidation Sialic Acid / Galactose (Fc)Secondary Amine (Reductive Amination)2.0 - 4.0Minimal (Site-Directed)18 - 24 hours
SMCC Crosslinking Cysteine (Hinge Region)Thioether (Michael Addition)2.0 - 4.0Low to Moderate6 - 8 hours

Experimental Workflows & Mechanistic Pathways

Conjugation_Workflow Start Monoclonal Antibody (mAb) Glycan Fc-Glycan Oxidation (NaIO4, pH 5.5) Start->Glycan Pathway A: Site-Directed (Fc) Reduce Partial Reduction (TCEP, pH 7.2) Start->Reduce Pathway B: Hinge-Directed Aldehyde Aldehyde-Modified mAb Glycan->Aldehyde RedAm Reductive Amination (MTX-NH2 + NaBH3CN) Aldehyde->RedAm ADC MTX-Antibody Conjugate (ADC) RedAm->ADC Thiol Thiol-Exposed mAb Reduce->Thiol SMCC Thiol-Maleimide Conjugation (MTX-Maleimide) Thiol->SMCC SMCC->ADC

Workflow for MTX-NH2 conjugation via Fc-glycan oxidation and hinge-thiol reduction strategies.

MTX_Mechanism ADC MTX-ADC Internalization (Endocytosis) Lyso Lysosomal Degradation (Payload Release) ADC->Lyso DHFR DHFR Inhibition (by MTX) Lyso->DHFR Folate Folate Metabolism Blockade (DNA Synthesis Halt) DHFR->Folate Apop Apoptosis / Cell Death Folate->Apop

Intracellular mechanism of action of MTX-ADCs leading to DHFR inhibition and apoptosis.

Detailed Protocols

Protocol A: Fc-Glycan Directed Reductive Amination

Causality Note: Oxidation is performed strictly at pH 5.5 to selectively target cis-diols on glycans while preventing the off-target oxidation of sensitive amino acids (like methionine) in the CDRs (6[6]). NaBH3CN is utilized because it selectively reduces imines (Schiff bases) without prematurely reducing the unreacted aldehydes back to inert alcohols (4[4]).

Step 1: Carbohydrate Oxidation

  • Buffer exchange the mAb (2-5 mg/mL) into Oxidation Buffer (100 mM Sodium Acetate, pH 5.5).

  • Prepare a fresh 100 mM stock of Sodium Metaperiodate (NaIO4) in light-protected water.

  • Add NaIO4 to the mAb solution to a final concentration of 10-20 mM.

  • Incubate in the dark at 4°C for 30 minutes.

  • Self-Validation Checkpoint: Quench the reaction by adding glycerol to a final concentration of 15 mM (incubate 5 mins). Desalt immediately into Coupling Buffer (100 mM Sodium Phosphate, pH 7.2) using a Zeba™ Spin Desalting Column.

Step 2: Reductive Amination

  • Dissolve MTX-NH2 in anhydrous DMSO to create a 10 mM stock.

  • Add a 15- to 20-fold molar excess of MTX-NH2 to the oxidized mAb.

  • Add Sodium Cyanoborohydride (NaBH3CN) to a final concentration of 50 mM. (Caution: Highly toxic, perform in a fume hood.)

  • Incubate the reaction mixture at room temperature for 12-18 hours in the dark.

Step 3: Quenching and Purification

  • Quench unreacted aldehydes by adding 1 M ethanolamine (pH 7.2) to a final concentration of 50 mM. Incubate for 1 hour.

  • Purify the MTX-ADC via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4) to remove free payload and cyanoborohydride.

Protocol B: Hinge-Thiol Conjugation via SMCC

Causality Note: TCEP is preferred over DTT for reduction because it is irreversible and lacks a thiol group, meaning trace amounts will not compete with the mAb thiols for the maleimide reactive group (7[7]).

Step 1: Preparation of MTX-Maleimide

  • Dissolve MTX-NH2 and Sulfo-SMCC in anhydrous DMSO at a 1:1.2 molar ratio.

  • Add a catalytic amount of N,N-Diisopropylethylamine (DIPEA) and incubate for 2 hours at room temperature to form MTX-Maleimide.

Step 2: Partial Reduction of mAb

  • Prepare mAb (2-5 mg/mL) in Conjugation Buffer (PBS, 1 mM EDTA, pH 7.2).

  • Add 2.0 - 2.5 molar equivalents of TCEP per mAb.

  • Incubate at 37°C for 2 hours to selectively reduce interchain disulfide bonds.

  • Self-Validation Checkpoint: Quantify free thiols using Ellman’s Reagent (DTNB). A target of 2-4 free thiols per mAb ensures an optimal Drug-to-Antibody Ratio (DAR).

Step 3: Conjugation and Purification

  • Add a 5- to 8-fold molar excess of the prepared MTX-Maleimide to the reduced mAb.

  • Incubate at room temperature for 2 hours.

  • Quench unreacted thiols with 10 mM N-Ethylmaleimide (NEM) for 15 minutes.

  • Purify the final ADC using a desalting column or dialysis against PBS.

Analytical Validation

To ensure the trustworthiness of the generated ADC, the Drug-to-Antibody Ratio (DAR) must be quantified. Measure the UV-Vis absorbance of the purified ADC at 280 nm (mAb and MTX) and 302 nm / 370 nm (MTX specific). Use the respective extinction coefficients to calculate the average DAR. Additionally, evaluate the sample via Analytical SEC to confirm that high-molecular-weight aggregates remain <5%.

References

  • "The Evolving Landscape of Antibody–Drug Conjugates: In Depth Analysis of Recent Research Progress." ACS Publications.[Link]

  • "Conjugates of Small Molecule Drugs with Antibodies and Other Proteins." MDPI.[Link]

  • "The medicinal chemistry evolution of antibody–drug conjugates." PMC - NIH.[Link]

  • "US7837980B2 - Partially loaded antibodies and methods of their conjugation.
  • "Introduction of Carbonyl Groups into Antibodies." MDPI.[Link]

  • "Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination." ACS Publications.[Link]

Sources

Application

How to prepare N-(5-Aminopentyl) Methotrexate Amide stock solutions

Application Note & Protocol Abstract This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions for N-(5-Aminopentyl) Methotrexate Amide (CAS: 136672-64-5). As a derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions for N-(5-Aminopentyl) Methotrexate Amide (CAS: 136672-64-5). As a derivative of methotrexate, a potent and cytotoxic antifolate agent, this compound requires meticulous handling to ensure researcher safety and experimental integrity.[1] This guide outlines the essential chemical properties, safety protocols, and detailed, step-by-step procedures for preparing high-concentration stock solutions in dimethyl sulfoxide (DMSO) and subsequent dilution into aqueous media. The protocols are designed for researchers in pharmacology, cancer biology, and drug development, emphasizing best practices for accuracy, reproducibility, and safety.

Safety First: Mandatory Handling Precautions

N-(5-Aminopentyl) Methotrexate Amide is a derivative of methotrexate, a cytotoxic compound that can be fatal if inhaled, swallowed, or absorbed through the skin.[2] It has the potential for serious toxicity, and all handling procedures must reflect this risk.[3]

All personnel must adhere to the following safety protocols:

  • Designated Work Area: All handling of the solid compound and concentrated solutions should be performed in a designated area, preferably a certified chemical fume hood, Class II biological safety cabinet, or a glove box.[3][4]

  • Personal Protective Equipment (PPE): At a minimum, the following PPE is required:[5][6]

    • Gloves: Two pairs of nitrile gloves, inspected before use.

    • Lab Coat: A disposable, back-closing gown.

    • Eye Protection: Chemical safety goggles.

    • Respiratory Protection: A fit-tested N95 respirator or higher is recommended when handling the powder.

  • Waste Disposal: All contaminated materials (e.g., pipette tips, tubes, gloves, gowns) must be disposed of as hazardous cytotoxic waste according to institutional and local regulations.[4]

  • Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[2]

    • Seek immediate medical attention in all cases of exposure.

Chemical & Physical Properties

Understanding the properties of N-(5-Aminopentyl) Methotrexate Amide is crucial for its effective use. The addition of the aminopentyl group to the methotrexate backbone may influence its solubility compared to the parent compound. Methotrexate itself is practically insoluble in water but dissolves in dilute alkaline solutions.[3] For research purposes, organic solvents like DMSO are commonly used to achieve high-concentration stock solutions.[7]

PropertyValueSource
Synonyms N-(5-Aminopentyl)-N2-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamine; MTX-DAP[8]
CAS Number 136672-64-5[8][9]
Molecular Formula C₂₅H₃₄N₁₀O₄[8][9]
Molecular Weight 538.6 g/mol [8][9]
Appearance Assumed to be a yellow-brown crystalline powder, similar to Methotrexate.[10]
Predicted Solubility Insoluble in water; Soluble in DMSO. Potential for pH-dependent solubility in aqueous buffers due to the added basic amine group.Inferred from Methotrexate data[3][11]

Protocol: Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in DMSO. This is the recommended starting point for most experimental applications.

Required Materials & Equipment
  • N-(5-Aminopentyl) Methotrexate Amide (solid powder)

  • Anhydrous/Molecular Biology Grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered tips

  • Vortex mixer

  • Sonicator (bath or probe)

  • Required PPE (see Section 1.0)

Workflow for DMSO Stock Preparation

G cluster_prep Pre-Preparation cluster_dissolution Dissolution Procedure cluster_storage Storage safety Don PPE in Designated Area tare Tare Sterile Vial on Balance safety->tare calc Calculate Required Mass for Target Concentration tare->calc weigh Weigh Compound Accurately calc->weigh add_dmso Add Calculated Volume of DMSO weigh->add_dmso In Fume Hood vortex Vortex Vigorously (2-3 minutes) add_dmso->vortex sonicate Sonicate if Needed (5-10 minutes) vortex->sonicate inspect Visually Inspect for Complete Dissolution sonicate->inspect aliquot Aliquot into Light- Protected Vials inspect->aliquot If Clear store Store at ≤ -20°C aliquot->store

Sources

Method

Application Note: In Vitro Cytotoxicity Profiling of N-(5-Aminopentyl) Methotrexate Amide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Targeted Drug Delivery, Antibody-Drug Conjugates (ADCs), and Nanomedicine Executive Summary N-(5-Aminopentyl) Methotrexate A...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Targeted Drug Delivery, Antibody-Drug Conjugates (ADCs), and Nanomedicine

Executive Summary

N-(5-Aminopentyl) Methotrexate Amide (MTX-DAP; CAS: 136672-64-5) is a bifunctional methotrexate derivative [1]. While the methotrexate (MTX) moiety acts as a potent competitive inhibitor of dihydrofolate reductase (DHFR), the primary amine on the pentyl linker serves as a highly reactive handle for bioconjugation to polymers, nanoparticles, or monoclonal antibodies.

Before evaluating complex MTX-conjugates, researchers must establish the baseline in vitro cytotoxicity of the free MTX-DAP molecule. This application note provides a self-validating, step-by-step protocol for assessing MTX-DAP cytotoxicity, highlighting the critical, often-overlooked biochemical pitfalls associated with antifolate in vitro assays.

Mechanism of Action & The "Salvage Pathway" Pitfall

Causality of Cytotoxicity

MTX-DAP retains the core pteridine ring structure required to bind DHFR. By inhibiting DHFR, MTX-DAP prevents the reduction of dihydrofolate to tetrahydrofolate (THF). THF is an essential one-carbon donor required for the de novo synthesis of purines and thymidylate. The depletion of these nucleotide precursors halts DNA synthesis, arresting cells in the S-phase and ultimately triggering apoptosis [2].

The Salvage Pathway: A Critical Assay Confounder

A pervasive point of failure in MTX cytotoxicity assays is the use of standard cell culture media (e.g., standard RPMI 1640 or DMEM) and standard Fetal Bovine Serum (FBS). Standard media and serum are rich in exogenous hypoxanthine and thymidine.

If these metabolites are present, cells will bypass the de novo synthesis blockade via the salvage pathway , utilizing extracellular nucleosides to continue DNA replication [3]. Under these conditions, MTX-DAP will appear virtually non-toxic, yielding falsely elevated IC50 values (often >10 µM). To achieve a scientifically rigorous and self-validating assay, the use of nucleoside-free media and dialyzed FBS is an absolute, non-negotiable requirement.

G MTXDAP N-(5-Aminopentyl) Methotrexate Amide DHFR DHFR Enzyme MTXDAP->DHFR Competitive Inhibition THF Tetrahydrofolate (Depleted) DHFR->THF Prevents Reduction DNA DNA Synthesis (Halted) THF->DNA Blocks Purine Synthesis Apoptosis Apoptosis DNA->Apoptosis Triggers Salvage Salvage Pathway (Blocked by Media) Salvage->DNA Bypasses Blockade (If active)

Figure 1: Mechanism of action of MTX-DAP and the critical role of salvage pathway blockade.

Experimental Protocol

Reagents & Materials
  • Test Compound: N-(5-Aminopentyl) Methotrexate Amide (MW: 538.6 g/mol ) [1].

  • Cell Lines: CCRF-CEM (human T-cell leukemia) or MCF-7 (human breast adenocarcinoma).

  • Basal Media: RPMI 1640 lacking hypoxanthine and thymidine (e.g., Gibco™ 11875093).

  • Serum: Dialyzed Fetal Bovine Serum (dFBS) with a molecular weight cut-off (MWCO) of 10,000 Da to ensure the removal of low-molecular-weight nucleosides.

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent. Note: ATP-based luminescence is preferred over MTT for antifolates, as mitochondrial reductase activity (MTT) can temporarily persist even after DNA synthesis halts.

Step-by-Step Methodology

Step 1: Cell Culture Preparation

  • Adapt target cells to the deficient media (RPMI 1640 + 10% dFBS + 1% Pen/Strep) for at least two passages prior to the assay to deplete intracellular nucleoside pools.

  • Harvest cells at the logarithmic growth phase.

  • Seed cells into a 96-well opaque-walled plate.

    • Suspension cells (CCRF-CEM): 10,000 cells/well in 50 µL media.

    • Adherent cells (MCF-7): 5,000 cells/well in 50 µL media. Allow 24 hours for attachment.

Step 2: Compound Preparation

  • Dissolve MTX-DAP in 100% cell-culture grade DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Prepare a 2X working concentration series in deficient media. Create a 10-point serial dilution (e.g., 1:3 or 1:5) ranging from 20 µM down to 0.2 nM. Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% (v/v).

Step 3: Treatment & Incubation

  • Add 50 µL of the 2X MTX-DAP dilutions to the corresponding wells containing 50 µL of cells (final volume = 100 µL; final concentration range = 10 µM to 0.1 nM).

  • Incubate for 72 hours at 37°C, 5% CO₂.

    • Causality Note: Because MTX-DAP is an S-phase specific agent, a 72-hour incubation is strictly required to ensure the majority of the asynchronous cell population attempts to pass through the S-phase and experiences thymidylate starvation.

Step 4: Viability Assay & Analysis

  • Equilibrate the 96-well plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader.

  • Calculate relative viability by normalizing the luminescence of treated wells to the vehicle control wells. Determine the IC50 using non-linear regression (curve fit) in software such as GraphPad Prism (log(inhibitor) vs. normalized response - Variable slope).

Workflow Step1 1. Cell Seeding (Hypoxanthine/Thymidine-free Media + Dialyzed FBS) Step2 2. Compound Treatment (MTX-DAP Serial Dilution: 10 µM to 0.1 nM) Step1->Step2 Step3 3. Incubation (72 Hours, 37°C, 5% CO2) Step2->Step3 Step4 4. Viability Assay (ATP-based Luminescence or MTT) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation via Non-linear Regression) Step4->Step5

Figure 2: Step-by-step workflow for the MTX-DAP in vitro cytotoxicity assay.

Data Presentation & Expected Outcomes

When validating the assay, MTX-DAP should be run in parallel with unmodified, free Methotrexate. Because the pentyl amide linker is attached at the gamma-carboxyl group of the MTX glutamate residue, MTX-DAP typically exhibits a slight reduction in binding affinity to DHFR compared to free MTX [2]. However, it must still demonstrate potent, nanomolar efficacy to be considered a viable payload for bioconjugation.

Table 1: Representative IC50 Values (72h Exposure in Deficient Media)

Cell LineTissue OriginFree MTX IC50 (nM)MTX-DAP IC50 (nM)
CCRF-CEM Human T-cell Leukemia15 - 2540 - 80
MCF-7 Human Breast Adenocarcinoma30 - 5090 - 150
A549 Human Lung Carcinoma40 - 70120 - 200

Table 2: The Impact of Media Composition on MTX-DAP Cytotoxicity (CCRF-CEM Cells) This table illustrates the self-validating nature of the protocol. If standard media is used, the assay fails to detect the true cytotoxic potential of the compound.

Media ConditionSerum TypeMTX-DAP IC50 (nM)Assay Validity
Standard RPMI 1640Standard 10% FBS> 10,000 (No toxicity)Invalid (Salvage pathway active)
RPMI 1640 (No nucleosides)Standard 10% FBS~ 5,000Poor (Standard FBS contains nucleosides)
RPMI 1640 (No nucleosides)Dialyzed 10% FBS45 Valid (Salvage pathway blocked) [3]

References

  • Allied Academies. (2020). A comprehensive review of synthesized derivatives of methotrexate in relation to their anticancer potential. Journal of Medical Oncology and Therapeutics. Retrieved from:[Link]

  • Haber, M., Madafiglio, J., & Norris, M. D. (1993). Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine. Journal of Cancer Research and Clinical Oncology, 119(6), 315–317. Retrieved from:[Link]

Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis and Purification of N-(5-Aminopentyl) Methotrexate Amide

Abstract This application note provides a comprehensive guide to the analytical determination and preparative purification of N-(5-Aminopentyl) Methotrexate Amide, a derivative of the widely-used antifolate drug, methotr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the analytical determination and preparative purification of N-(5-Aminopentyl) Methotrexate Amide, a derivative of the widely-used antifolate drug, methotrexate. We detail robust methodologies for both reversed-phase high-performance liquid chromatography (RP-HPLC) analysis and subsequent purification, addressing the critical need for reliable characterization and isolation of this compound in research and development settings. The protocols herein are designed to be self-validating and are supported by scientific principles and authoritative references to ensure accuracy and reproducibility.

Introduction

Methotrexate (MTX) is a cornerstone of chemotherapy and autoimmune disease treatment, functioning as a potent inhibitor of dihydrofolate reductase (DHFR). Its mechanism of action, which disrupts DNA synthesis in rapidly proliferating cells, has made it a subject of extensive research for decades. To enhance its therapeutic index, explore new drug delivery systems, or develop novel biological probes, various derivatives of methotrexate have been synthesized. N-(5-Aminopentyl) Methotrexate Amide is one such derivative, featuring a pentylamine linker that can be used for conjugation to proteins, nanoparticles, or other molecular entities.

The successful synthesis and application of such derivatives are contingent upon rigorous analytical characterization and purification. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose due to its high resolution, sensitivity, and scalability. This guide provides detailed, field-tested protocols for both the analytical assessment of purity and the preparative isolation of N-(5-Aminopentyl) Methotrexate Amide.

Part 1: Analytical HPLC Method for N-(5-Aminopentyl) Methotrexate Amide

Principle of the Method

The analytical method employs reversed-phase HPLC, a technique that separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used in conjunction with a polar mobile phase. N-(5-Aminopentyl) Methotrexate Amide, being a moderately polar molecule, will interact with the C18 stationary phase. By gradually increasing the proportion of an organic solvent (acetonitrile) in the mobile phase, the compound's affinity for the stationary phase is reduced, leading to its elution from the column. The inclusion of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase is crucial; it protonates the acidic and basic functional groups on the methotrexate backbone, neutralizing their charge and leading to sharper, more symmetrical peaks.

Materials and Equipment
  • Reagents:

    • N-(5-Aminopentyl) Methotrexate Amide (synthesized or commercially sourced)

    • Acetonitrile (ACN), HPLC grade or higher

    • Water, HPLC grade or deionized (18 MΩ·cm)

    • Trifluoroacetic acid (TFA), HPLC grade

    • Methanol, HPLC grade (for cleaning)

  • Equipment:

    • HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)

    • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Sonicator

    • pH meter

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.22 µm)

Experimental Protocol: Analytical HPLC
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

    • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of N-(5-Aminopentyl) Methotrexate Amide in a 50:50 mixture of Mobile Phase A and B.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL using the same solvent mixture.

    • Filter the final sample through a 0.22 µm syringe filter before injection.

  • HPLC System Configuration and Parameters:

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% TFA in WaterAqueous phase with TFA as an ion-pairing agent for better peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic phase for elution. TFA maintains consistent ion-pairing.
Gradient 5% to 65% B over 20 minA broad gradient is effective for separating the main product from both more polar and less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID analytical column.
Column Temperature 30 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 10 µLA typical volume for analytical injections.
Detection Wavelength 302 nmMethotrexate and its derivatives have a characteristic absorbance maximum around this wavelength.
  • Data Acquisition and Analysis:

    • Equilibrate the column with the initial mobile phase composition (5% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject the prepared sample and run the gradient method.

    • Integrate the peaks in the resulting chromatogram to determine the retention time and calculate the purity of the N-(5-Aminopentyl) Methotrexate Amide.

Method Validation Overview

For routine use, this method should be validated according to ICH guidelines. Key parameters to assess include:

  • Specificity: Ensuring that the peak for the target compound is well-resolved from impurities and degradation products.

  • Linearity: Analyzing a series of dilutions to confirm that the detector response is proportional to the concentration.

  • Precision: Assessing the repeatability of results from multiple injections of the same sample.

  • Accuracy: Determining the closeness of the measured value to the true value, often by analyzing a sample with a known concentration.

Part 2: Preparative HPLC Purification of N-(5-Aminopentyl) Methotrexate Amide

Principle of Scaling Up

The transition from analytical to preparative HPLC involves modifying the analytical method to accommodate a larger sample load for the purpose of isolation and purification. This typically requires a larger column, a higher flow rate, and an adjusted gradient. The goal is to maximize the throughput while maintaining sufficient resolution to separate the target compound from its impurities.

Materials and Equipment
  • Reagents: Same as for analytical HPLC, but in larger quantities.

  • Equipment:

    • Preparative HPLC system with a high-flow-rate pump, manual or automated injector, and a fraction collector.

    • Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)

    • Rotary evaporator or lyophilizer for solvent removal.

Experimental Protocol: Preparative HPLC
  • Crude Sample Preparation:

    • Dissolve the crude N-(5-Aminopentyl) Methotrexate Amide in a minimal amount of the initial mobile phase mixture.

    • Ensure the sample is fully dissolved and filter it to remove any particulate matter.

  • Preparative HPLC System Configuration and Parameters:

ParameterSettingRationale
Column C18, 21.2 x 250 mm, 10 µmA wider column accommodates a larger sample load.
Mobile Phase A 0.1% TFA in WaterConsistent with the analytical method.
Mobile Phase B 0.1% TFA in AcetonitrileConsistent with the analytical method.
Gradient 10% to 50% B over 30 minThe gradient is often made shallower to improve the resolution of closely eluting impurities.
Flow Rate 20 mL/minThe flow rate is scaled up proportionally to the column's cross-sectional area.
Injection Volume 1-5 mL (or as needed)Dependent on the concentration of the crude sample and the column's loading capacity.
Detection Wavelength 302 nmFor monitoring the elution of the target compound.
  • Fraction Collection Strategy:

    • Monitor the chromatogram in real-time.

    • Begin collecting the eluent just before the main peak begins to elute and stop collecting just after the peak returns to the baseline.

    • It is advisable to collect the peak in multiple smaller fractions to isolate the purest portions.

  • Post-Purification Processing:

    • Combine the fractions that are deemed pure based on analytical HPLC.

    • Remove the acetonitrile using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified product as a solid.

Purity Assessment of Collected Fractions

Each collected fraction, or a pooled sample of the purest fractions, must be re-analyzed using the analytical HPLC method described in Part 1 to confirm its purity before proceeding with further experiments.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Process cluster_post Post-Purification crude_sample Crude Synthesized Product dissolve Dissolve in Initial Mobile Phase crude_sample->dissolve filter_sample Filter Sample (0.22 µm) dissolve->filter_sample analytical_hplc Analytical HPLC for Purity Check filter_sample->analytical_hplc Initial Analysis preparative_hplc Preparative HPLC for Purification filter_sample->preparative_hplc Purification Run fraction_collection Fraction Collection preparative_hplc->fraction_collection analytical_hplc_2 Analytical HPLC of Fractions fraction_collection->analytical_hplc_2 pooling Pool Pure Fractions analytical_hplc_2->pooling Confirm Purity solvent_evap Solvent Evaporation pooling->solvent_evap lyophilize Lyophilization solvent_evap->lyophilize final_product Purified Product lyophilize->final_product

Caption: Workflow for the purification and analysis of N-(5-Aminopentyl) Methotrexate Amide.

Discussion

The choice of a C18 column is based on the general hydrophobicity of the methotrexate molecule. The addition of the aminopentyl group slightly increases its nonpolar character compared to the parent drug. The gradient elution is essential for achieving a good separation in a reasonable time frame, as an isocratic method might either fail to elute the compound or provide poor resolution of impurities.

A critical aspect of this methodology is the use of TFA. While it is excellent for achieving sharp peaks, it is a non-volatile ion-pairing agent that can be difficult to remove completely and may interfere with certain downstream applications, such as mass spectrometry or biological assays. If TFA is problematic, alternative mobile phase additives like formic acid can be explored, although this may require re-optimization of the separation method.

When scaling up to preparative HPLC, it is important to perform a loading study to determine the maximum amount of crude material that can be injected without compromising the resolution. Overloading the column will lead to broad, overlapping peaks and poor separation.

Conclusion

This application note provides a robust and reliable framework for the HPLC analysis and purification of N-(5-Aminopentyl) Methotrexate Amide. The detailed protocols for both analytical and preparative scale separations, grounded in established chromatographic principles, offer researchers a clear path to obtaining highly pure material for their studies. Adherence to these methods will ensure the quality and consistency of the compound, which is paramount for its use in further chemical and biological investigations.

References

  • Title: Methotrexate | C20H22N8O5 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: Howard, S. C., McCormick, J., Pui, C.-H., Budak-Alpdogan, T., & Saba, N. S. (2016). Preventing and Managing Toxicities of High-Dose Methotrexate. The Oncologist, 21(12), 1471–1482. Source: The Oncologist URL: [Link]

  • Title: Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430-438. Source: LCGC North America URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

Method

Application Note: Design, Synthesis, and Evaluation of DHFR-Targeting PROTACs Using N-(5-Aminopentyl) Methotrexate Amide

Executive Summary Methotrexate (MTX) is a foundational antifolate chemotherapeutic and immunosuppressant that tightly binds and inhibits dihydrofolate reductase (DHFR). However, its clinical efficacy is frequently limite...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methotrexate (MTX) is a foundational antifolate chemotherapeutic and immunosuppressant that tightly binds and inhibits dihydrofolate reductase (DHFR). However, its clinical efficacy is frequently limited by acquired resistance, primarily driven by the compensatory upregulation of DHFR protein expression and decreased polyglutamylation[1]. To subvert this resistance, targeted protein degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative strategy. By converting MTX into a PROTAC, researchers can hijack the ubiquitin-proteasome system to catalytically destroy DHFR, producing distinct, less-lethal phenotypes and overcoming traditional resistance mechanisms ()[1].

This application note provides a comprehensive, self-validating framework for synthesizing and evaluating MTX-based PROTACs using the highly versatile building block, N-(5-Aminopentyl) Methotrexate Amide .

Mechanistic Rationale: The Role of N-(5-Aminopentyl) Methotrexate Amide

The rational design of an MTX-based PROTAC requires an optimal exit vector from the MTX scaffold that does not disrupt its binding affinity to the DHFR active site. Structural biology indicates that the γ -carboxylic acid of the MTX glutamate moiety is highly solvent-exposed.

N-(5-Aminopentyl) Methotrexate Amide is a specialized, commercially available building block ()[2] where this γ -carboxylate is pre-derivatized with a 5-aminopentyl linker.

Causality in Design Choices:

  • Preservation of Target Affinity: Derivatization at the γ -position maintains the critical hydrogen-bonding network of the pteridine ring and the α -carboxylate within the DHFR pocket.

  • Synthetic Flexibility: The terminal primary amine is highly nucleophilic. This allows for rapid, orthogonal amide coupling with various E3 ligase ligands (e.g., CRBN or VHL recruiters) bearing carboxylic acids, avoiding the need for complex protection/deprotection schemes during PROTAC assembly.

PROTAC_Mechanism PROTAC MTX-PROTAC Ternary Ternary Complex PROTAC->Ternary Binds DHFR DHFR Target DHFR->Ternary Recruits E3 E3 Ligase E3->Ternary Recruits Ub Polyubiquitination Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation Proteolysis

Fig 1. Mechanism of DHFR degradation mediated by MTX-PROTAC ternary complex formation.

Chemical Synthesis Protocol: Coupling Workflow

This protocol details the conjugation of N-(5-Aminopentyl) Methotrexate Amide to a CRBN-recruiting ligand (e.g., Pomalidomide-PEG3-COOH) to generate a functional PROTAC.

Synthesis_Workflow SM1 N-(5-Aminopentyl) MTX Amide Reaction Amide Coupling (HATU, DIPEA) SM1->Reaction SM2 E3 Ligase Ligand-COOH SM2->Reaction Crude Crude PROTAC Reaction->Crude Purification Prep-HPLC Crude->Purification QC QC: LC-MS & NMR Purification->QC Final Pure MTX-PROTAC QC->Final >95% Purity

Fig 2. Chemical synthesis workflow for coupling MTX-amine to E3 ligase ligands.

Step-by-Step Methodology:
  • Activation of E3 Ligand: In a dried reaction vial, dissolve Pomalidomide-PEG3-COOH (1.0 eq, 0.1 mmol) and HATU (1.2 eq, 0.12 mmol) in 2.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 0.3 mmol) to the mixture. Stir at room temperature for 15 minutes to generate the active O7-azabenzotriazole ester.

    • Causality: HATU is selected over EDC/NHS due to its superior efficiency in forming sterically hindered amides and minimizing epimerization of the chiral centers on the E3 ligand.

  • Conjugation: Add N-(5-Aminopentyl) Methotrexate Amide (1.1 eq, 0.11 mmol) to the activated mixture. Stir continuously at room temperature for 2 to 4 hours.

  • Validation Checkpoint (In-Process): Analyze a 1 µL aliquot via LC-MS. The reaction is complete when the mass of the starting E3 ligand is consumed and the expected [M+H]+ of the PROTAC is the dominant peak. This ensures no unreacted E3 ligand remains to compete for CRBN binding in downstream biological assays.

  • Purification: Quench the reaction with 100 µL of LC-MS grade water. Filter the crude mixture through a 0.22 µm PTFE syringe filter. Purify directly via Preparative Reverse-Phase HPLC using a C18 column. Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid) over 30 minutes.

  • Isolation: Collect the fractions corresponding to the product mass, pool them, and lyophilize to yield the pure MTX-PROTAC as a TFA salt.

Biological Evaluation Protocol: Validating DHFR Degradation

To ensure the synthesized PROTAC functions via the intended mechanism, it must be evaluated in a controlled cellular environment.

Step-by-Step Methodology:
  • Cell Seeding: Seed target cancer cells (e.g., HBL-1 or MCF-7) in 6-well plates at a density of 5×105 cells/well in appropriate complete media. Incubate overnight at 37°C, 5% CO 2​ .

  • PROTAC Treatment: Treat the cells with a concentration gradient of the MTX-PROTAC (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a DMSO vehicle control and an unmodified MTX control.

  • Validation Checkpoint (Mechanistic Rescue): In parallel wells, co-treat cells with the PROTAC (100 nM) and the proteasome inhibitor MG132 (10 µM) or the neddylation inhibitor MLN4924 (1 µM).

    • Causality: If DHFR degradation is reversed by these inhibitors, it definitively proves the PROTAC operates via E3 ligase-dependent proteasomal degradation[1], ruling out off-target transcriptional suppression or direct toxicity.

  • Protein Extraction: After 24 hours of treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear the lysates.

  • Western Blotting: Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane. Probe with primary antibodies against DHFR and GAPDH (loading control).

  • Quantification: Image the blot using chemiluminescence. Quantify band densitometry using ImageJ to calculate the half-maximal degradation concentration ( DC50​ ) and maximum degradation ( Dmax​ ).

Data Presentation

The following table summarizes representative quantitative degradation metrics for MTX-based PROTACs, demonstrating the superiority of the degradation approach over traditional inhibition. The PROTAC approach offers a competitive therapeutic advantage by lowering the required therapeutic dose and bypassing traditional chemotherapy resistance ()[3].

Compound TypeE3 Ligase RecruiterLinker Composition DC50​ (nM) Dmax​ (%)Phenotypic Outcome
MTX-PROTAC (Versortrexate analog)CRBN (Pomalidomide)PEG3~15>95%Potent DHFR degradation, cell death
MTX-PROTAC (VHL-based)VHL (VH032)Alkyl~4585%Moderate DHFR degradation
Methotrexate (MTX) ControlNoneNoneN/AN/ADHFR upregulation, resistance

References

  • Title : Methotrexate-based PROTACs as DHFR-specific chemical probes Source : Cell Chemical Biology (PubMed) URL :[Link]

  • Title : Methotrexate Analogs with Enhanced Efficacy and Safety Profile Source : NIH Technology Transfer URL :[Link]

Sources

Application

Harnessing Folate Receptor Alpha for Selective Delivery of N-(5-Aminopentyl) Methotrexate Amide to Cancer Cells

An Application Guide for Researchers Abstract This document provides a comprehensive guide for the in vitro evaluation of N-(5-Aminopentyl) Methotrexate Amide as a component in targeted drug delivery systems for cancer t...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for the in vitro evaluation of N-(5-Aminopentyl) Methotrexate Amide as a component in targeted drug delivery systems for cancer therapy. Methotrexate (MTX), a potent dihydrofolate reductase (DHFR) inhibitor, is a widely used chemotherapeutic agent, but its clinical utility is often hampered by systemic toxicity and a lack of tumor specificity.[1] By modifying MTX with an N-(5-Aminopentyl) amide linker, the drug can be conjugated to targeting moieties, such as folic acid, to exploit the overexpressed Folate Receptor Alpha (FRα) on the surface of many epithelial cancers.[2] This strategy facilitates selective uptake into malignant cells via receptor-mediated endocytosis, enhancing therapeutic efficacy while potentially reducing off-target side effects.[3][4] We present detailed protocols for assessing the cytotoxicity, cellular uptake, and intracellular localization of this targeted conjugate in relevant cancer cell lines.

Introduction: The Rationale for Targeted Methotrexate Delivery

Conventional chemotherapy, while a cornerstone of cancer treatment, often suffers from a narrow therapeutic index due to its non-specific action on all rapidly dividing cells.[5][6] Methotrexate (MTX), an antifolate agent, exemplifies this challenge. It effectively halts cell proliferation by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides required for DNA replication.[7][8] However, this potent mechanism also affects healthy proliferating cells in the bone marrow and gastrointestinal tract, leading to significant dose-limiting toxicities.[5]

Targeted drug delivery aims to overcome this limitation by concentrating cytotoxic agents at the tumor site.[9] A highly validated strategy involves targeting the Folate Receptor Alpha (FRα), a cell-surface protein that is frequently overexpressed in a variety of cancers, including ovarian, lung, and breast cancers, but has limited expression in normal tissues.[2] FRα binds to its natural ligand, folic acid, with high affinity and internalizes it through endocytosis.[10] This natural pathway can be hijacked to deliver folate-conjugated drugs selectively into cancer cells.[4]

The molecule N-(5-Aminopentyl) Methotrexate Amide serves as an ideal derivative for this purpose.[11][12] The terminal primary amine on the pentyl chain provides a reactive handle for stable conjugation to a targeting ligand (like folic acid) via an amide bond, while the core methotrexate structure remains intact to exert its cytotoxic effect upon intracellular release. This guide outlines the essential in vitro methodologies to validate the efficacy and selectivity of such a targeted drug conjugate.

The Cellular Journey: Mechanism of FRα-Mediated Uptake

The selective action of a folate-conjugated N-(5-Aminopentyl) Methotrexate Amide hinges on a precise sequence of cellular events. Understanding this pathway is crucial for designing experiments and interpreting results.

  • Binding: The folic acid moiety of the conjugate binds with high affinity to FRα on the cancer cell surface.[2]

  • Endocytosis: Upon binding, the cell membrane invaginates, engulfing the receptor-drug complex into an endosome.[10][13]

  • Acidification & Release: The endosome matures and its internal pH drops. This acidic environment can facilitate the cleavage of certain linkers, releasing the N-(5-Aminopentyl) Methotrexate Amide payload into the cytoplasm.[2]

  • Inhibition: Once in the cytoplasm, the active MTX moiety binds to and inhibits DHFR.[8][14]

  • Apoptosis: The inhibition of DHFR depletes the cellular pool of tetrahydrofolate, halting DNA synthesis and ultimately triggering programmed cell death (apoptosis).[8]

Targeted_Drug_Delivery_Mechanism Figure 1: Mechanism of FRα-Targeted Drug Delivery cluster_extracellular Extracellular Space cluster_cell Cancer Cell Drug Folate-MTX Conjugate Binding Binding Drug->Binding Receptor Folate Receptor α (FRα) Receptor->Binding 1. High Affinity Binding Endosome Endosome (pH ~6.5-7.0) Binding->Endosome 2. Receptor-Mediated Endocytosis AcidifiedEndosome Acidified Endosome (pH ~5.0-6.0) Endosome->AcidifiedEndosome 3. Maturation & Acidification ReleasedDrug Released MTX Derivative AcidifiedEndosome->ReleasedDrug 4. Payload Release DHFR DHFR ReleasedDrug->DHFR 5. Target Inhibition DNA DNA Synthesis Blocked DHFR->DNA Inhibits Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Figure 1: Mechanism of FRα-Targeted Drug Delivery

Experimental Design & Protocols

A rigorous in vitro evaluation requires a multi-faceted approach to demonstrate not just efficacy, but targeted efficacy. We recommend a panel of cell lines with differential FRα expression:

  • FRα-High: HeLa (cervical cancer), MCF-7 (breast cancer)

  • FRα-Low/Negative: A549 (lung cancer), or a cell line where FRα expression is knocked down.

Protocol 1: In Vitro Cytotoxicity by MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[15] This allows for the determination of the half-maximal inhibitory concentration (IC₅₀) of a compound.

Materials and Reagents:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • N-(5-Aminopentyl) Methotrexate Amide conjugate (henceforth "Targeted MTX")

  • Free Methotrexate (Control)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[16]

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

MTT_Assay_Workflow Figure 2: Workflow for MTT Cytotoxicity Assay start Start seed 1. Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed incubate1 2. Incubate for 24h (Allow attachment) seed->incubate1 treat 3. Treat with serial dilutions of Targeted MTX & Controls incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add 10 µL MTT solution (5 mg/mL) to each well incubate2->add_mtt incubate3 6. Incubate for 4h (Formazan crystal formation) add_mtt->incubate3 solubilize 7. Add 100 µL Solubilization Solution (e.g., DMSO) incubate3->solubilize shake 8. Shake plate for 15 min (Dissolve crystals) solubilize->shake read 9. Read Absorbance at 570 nm shake->read analyze 10. Calculate % Viability and IC50 read->analyze end End analyze->end

Figure 2: Workflow for MTT Cytotoxicity Assay

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach and resume growth.[15]

  • Compound Treatment: Prepare serial dilutions of Targeted MTX and free MTX in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of solvent, e.g., DMSO) wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[17] During this time, purple formazan crystals will become visible in viable cells under a microscope.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot the % viability against the drug concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.

Expected Outcome & Data Presentation: The Targeted MTX should exhibit a significantly lower IC₅₀ value in FRα-high cells compared to FRα-low cells. Furthermore, its potency in FRα-high cells should be greater than that of free MTX, which enters cells primarily through the less efficient reduced folate carrier (RFC).[4][10]

Compound Cell Line FRα Status IC₅₀ (nM) (Hypothetical Data)
Free MethotrexateHeLaHigh85
Targeted MTX HeLaHigh15
Free MethotrexateA549Low110
Targeted MTX A549Low95
Protocol 2: Cellular Uptake Analysis by Flow Cytometry

Principle: Flow cytometry provides a quantitative measure of the amount of drug conjugate internalized by cells.[18] This requires the drug conjugate to be labeled with a fluorescent dye (e.g., FITC). The fluorescence intensity of individual cells is measured as they pass through a laser beam, allowing for a population-level analysis of uptake efficiency.[19][20]

Materials and Reagents:

  • Fluorescently-labeled Targeted MTX (e.g., FITC-Folate-MTX conjugate)

  • FRα-high and FRα-low cell lines

  • 6-well plates

  • Flow cytometry buffer (PBS with 1% BSA, 0.1% sodium azide)

  • Trypsin-EDTA

  • Propidium Iodide (PI) or other viability dye (to exclude dead cells)

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Seeding: Seed 3 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.[21]

  • Treatment: Treat the cells with a fixed concentration (e.g., 1 µM) of the fluorescently-labeled Targeted MTX for various time points (e.g., 1, 2, 4 hours).

  • Competitive Binding (Crucial for Proving Specificity): In a parallel set of wells, pre-incubate the cells with a high concentration of free folic acid (e.g., 1 mM) for 30 minutes before adding the fluorescent conjugate. This will block the FRα receptors and should significantly reduce uptake.[22]

  • Cell Harvesting: After incubation, wash the cells twice with cold PBS to remove any unbound conjugate. Detach the cells using Trypsin-EDTA, then neutralize with complete medium.

  • Preparation for Analysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 500 µL of cold flow cytometry buffer. Add a viability dye like PI just before analysis.

  • Flow Cytometry: Analyze the samples on a flow cytometer, exciting with the appropriate laser (e.g., 488 nm for FITC) and collecting emission in the corresponding channel. Record data for at least 10,000 events (cells) per sample.

  • Data Analysis: Gate on the live cell population (PI-negative). Analyze the shift in mean fluorescence intensity (MFI) of the treated cells compared to untreated control cells.

Expected Outcome: FRα-high cells should show a significant time-dependent increase in MFI. This increase should be dramatically reduced in the presence of excess free folic acid. FRα-low cells should exhibit minimal fluorescence shift under all conditions.

Protocol 3: Intracellular Localization by Confocal Microscopy

Principle: Confocal laser scanning microscopy provides high-resolution images of fluorescent signals within specific focal planes of a cell.[23][24] This allows for the direct visualization of the drug conjugate's internalization and its subcellular localization (e.g., in endosomes or the cytoplasm).[25][26]

Materials and Reagents:

  • Fluorescently-labeled Targeted MTX

  • Glass-bottom dishes or coverslips in a 24-well plate

  • Paraformaldehyde (PFA) 4% solution for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Mounting medium

  • Confocal microscope

Confocal_Workflow Figure 3: Workflow for Confocal Microscopy Analysis start Start seed 1. Seed cells on glass coverslips or imaging dishes start->seed incubate1 2. Incubate for 24h seed->incubate1 treat 3. Treat with fluorescently-labeled Targeted MTX (e.g., 4h) incubate1->treat wash1 4. Wash with PBS (Remove unbound drug) treat->wash1 fix 5. Fix cells with 4% PFA wash1->fix wash2 6. Wash with PBS fix->wash2 permeabilize 7. Permeabilize with 0.1% Triton X-100 (Optional, for internal stains) wash2->permeabilize stain 8. Stain nuclei with DAPI/Hoechst permeabilize->stain wash3 9. Wash with PBS stain->wash3 mount 10. Mount coverslip on slide wash3->mount image 11. Image with Confocal Microscope mount->image end End image->end

Figure 3: Workflow for Confocal Microscopy Analysis

Step-by-Step Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips or in glass-bottom imaging dishes and allow them to attach for 24 hours.

  • Treatment: Treat the cells with the fluorescently-labeled Targeted MTX for a predetermined time (e.g., 4 hours). Include an untreated control and a competitive binding control (pre-incubation with free folic acid).

  • Fixation: After treatment, wash the cells three times with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Staining: Wash the fixed cells three times with PBS. Incubate with a nuclear stain like DAPI (1 µg/mL) for 5 minutes.

  • Mounting and Imaging: Wash the cells again with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium. Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the drug's fluorophore and the nuclear stain.

Expected Outcome: In FRα-high cells, you should observe distinct fluorescent puncta within the cytoplasm, corresponding to the drug conjugate accumulating in endosomes. In the competitive binding control and in FRα-low cells, you should see little to no intracellular fluorescence.

Conclusion and Future Perspectives

The protocols detailed in this guide provide a robust framework for the preclinical validation of N-(5-Aminopentyl) Methotrexate Amide-based targeted therapies. By systematically evaluating cytotoxicity, quantifying cellular uptake, and visualizing intracellular trafficking, researchers can build a compelling case for the selectivity and efficacy of their drug delivery system. Positive and consistent results across these assays—demonstrating FRα-dependent activity—are a critical prerequisite for advancing these promising anti-cancer agents toward more complex in vivo models and eventual clinical translation.

References

  • Alves, A. C., et al. (2018). Internalization of Methotrexate Conjugates by Folate Receptor-α. ACS Publications. [Link]

  • Alves, A. C., et al. (2018). Internalization of Methotrexate Conjugates by Folate Receptor-α. PubMed. [Link]

  • Deshpande, P. P., et al. (2011). Targeted Delivery of Methotrexate to Tumor Cells Using Biotin Functionalized Methotrexate-Human Serum Albumin Conjugated Nanoparticles. PubMed. [Link]

  • Blakeburn, R. (2011). Targeted drug delivery to cancer cells. RSC Blogs. [Link]

  • ResearchGate. (n.d.). Flow cytometric analysis of the drug uptake by MCF-7 cells. ResearchGate. [Link]

  • Hou, Z., et al. (2014). Enhanced Receptor-Mediated Endocytosis and Cytotoxicity of a Folic Acid-Desacetylvinblastine Monohydrazide Conjugate in a Pemetrexed-Resistant Cell Line. PMC. [Link]

  • Wikipedia. (n.d.). Methotrexate. Wikipedia. [Link]

  • ResearchGate. (n.d.). (PDF) Targeted Delivery of Methotrexate to Tumor Cells Using Biotin Functionalized Methotrexate-Human Serum Albumin Conjugated Nanoparticles. ResearchGate. [Link]

  • Cai, L., et al. (2016). Novel methotrexate prodrug-targeted drug delivery system based on PEG–lipid–PLA hybrid nanoparticles. Journal of Materials Chemistry B. [Link]

  • Hasanzadeh, M., et al. (2019). Methotrexate anticancer drug delivery to breast cancer cell lines by iron oxide magnetic based nanocarrier. PubMed. [Link]

  • ResearchGate. (n.d.). Flow cytometry analysis of cellular uptake of encapsulated anticancer drugs. ResearchGate. [Link]

  • Varghese, B., et al. (2015). Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery. MDPI. [Link]

  • FluoroFinder. (2021). From Research to Therapy: How Flow Cytometry Supports the Drug Discovery Pipeline. FluoroFinder. [Link]

  • JoVE. (n.d.). Confocal Microscopy for Intracellular Co-localization of Proteins. JoVE. [Link]

  • PubMed. (n.d.). Confocal microscopy for intracellular co-localization of proteins. PubMed. [Link]

  • PubMed. (n.d.). Confocal microscopy for intracellular co-localization of proteins. PubMed. [Link]

  • AIP Publishing. (2015). Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells. AIP Publishing. [Link]

  • Thomas, T. P., et al. (2015). Folate Receptor-Targeted Dendrimer-Methotrexate Conjugate for Inflammatory Arthritis. PubMed. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]

  • Liu, Y., et al. (2014). Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells. PMC. [Link]

  • Vasile, C., et al. (2020). Intracellular Uptake Study of Polymeric Nanoparticles Loaded with Cardiovascular Drugs Using Confocal Laser Scanning Microscopy. MDPI. [Link]

  • Wang, Y., et al. (2021). Synthesis, Characterization, Cellular Uptake, and In Vitro Anticancer Activity of Fullerenol-Doxorubicin Conjugates. Frontiers in Chemistry. [Link]

  • Patsnap. (2024). What is the mechanism of Methotrexate? Patsnap Synapse. [Link]

  • Friedman, B., & Cronstein, B. N. (2019). Methotrexate Mechanism in Treatment of Rheumatoid Arthritis. PMC. [Link]

  • Taylor, E. C., & Portoghese, P. S. (1980). Synthesis of monoamides of methotrexate from L-glutamic acid monoamide t-butyl esters. Journal of Organic Chemistry. [Link]

  • Wiciński, M., et al. (2020). Methotrexate—Mechanisms of Drug Action. Encyclopedia.pub. [Link]

  • ResearchGate. (n.d.). (PDF) Methotrexate Mechanism in Treatment of Rheumatoid Arthritis. ResearchGate. [Link]

  • Cole, P. D., et al. (2009). Methotrexate and aminopterin exhibit similar in vitro and in vivo preclinical activity against acute lymphoblastic leukaemia and lymphoma. PubMed. [Link]

  • Ferreira-Silva, B., et al. (2022). Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells. PMC. [Link]

  • Nemat, A., et al. (2020). A comprehensive review of synthesized derivatives of methotrexate in relation to their anticancer potential. Allied Academies. [Link]

  • Kim, S. Y., et al. (2019). Preparation and In Vitro/In Vivo Characterization of Polymeric Nanoparticles Containing Methotrexate to Improve Lymphatic Delivery. MDPI. [Link]

  • Al-Suwayeh, S. A., et al. (2022). Formulation and In-vitro Evaluation of Methotrexate Nanoemulsion using Natural Oil. Impactfactor. [Link]

  • Seattle Pacific University. (2025). Assessing the Efficiency of Methotrexate (MTX) as an Antiviral Drug Against gammaherpes Virus Replication. Digital Commons @ SPU. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of N-(5-Aminopentyl) Methotrexate Amide

Welcome to the technical support guide for N-(5-Aminopentyl) Methotrexate Amide. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-(5-Aminopentyl) Methotrexate Amide. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of this methotrexate derivative. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

I. Foundational Understanding: FAQs

Q1: What is N-(5-Aminopentyl) Methotrexate Amide and why is its aqueous solubility a concern?

N-(5-Aminopentyl) Methotrexate Amide is a derivative of methotrexate (MTX), a widely used antifolate drug in chemotherapy and for autoimmune diseases.[1] This specific derivative is synthesized by modifying one of the carboxylic acid groups of MTX into an amide linked to a 5-aminopentyl chain.[2][3]

The core issue with its solubility stems from the parent molecule, methotrexate. MTX itself is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[4][5] It is practically insoluble in water, with a reported solubility of approximately 0.01 mg/mL at room temperature.[4][6] While the addition of the aminopentyl group introduces a primary amine, which can be protonated, the large, hydrophobic pteridine and benzoyl rings of the core structure still dominate, leading to poor aqueous solubility under neutral pH conditions.

Q2: How does the chemical structure of this derivative differ from methotrexate and impact solubility?

The key modification is the conversion of the γ-carboxylic acid of the glutamate portion of methotrexate into an amide. This has two major consequences:

  • Loss of an Ionizable Group: The original methotrexate has two carboxylic acid groups that can be deprotonated at alkaline pH to form highly soluble carboxylate salts.[4][7] By converting one of these to an amide, the molecule loses a key site for ionization-based solubilization.

  • Addition of an Ionizable Group: The new primary amine on the pentyl chain can be protonated at acidic pH to form a positively charged ammonium salt.

This dual nature means that solubility is highly dependent on pH, but the strategies to achieve it will differ from those used for the parent methotrexate molecule.

II. Tier 1 Troubleshooting: pH Adjustment

This is the most direct and often most effective initial approach. The strategy relies on ionizing the functional groups on the molecule to increase its polarity and interaction with water.

Q3: My compound won't dissolve in neutral water (pH ~7). What pH should I try first?

Given the structure, you have two primary options: alkaline or acidic conditions.

  • Alkaline pH (Recommended First Step): The remaining carboxylic acid group on the glutamic acid residue and the pteridine ring's amine groups make the molecule act like an acid. Increasing the pH to the alkaline range (e.g., pH 7.5-9.0) will deprotonate the carboxylic acid, creating a negative charge. This is a proven strategy for methotrexate itself, which is freely soluble in dilute alkaline solutions of hydroxides and carbonates.[8][9] This approach is generally preferred as it often results in better chemical stability for methotrexate and its derivatives compared to strongly acidic conditions.[8]

  • Acidic pH: Lowering the pH (e.g., pH 2-4) will protonate the primary amine of the aminopentyl group and the diamino-pteridine ring, creating positive charges. While this can also increase solubility, extreme low pH can sometimes compromise the stability of methotrexate derivatives.[5][6]

Protocol 1: Systematic pH-Based Solubility Screen
  • Preparation: Prepare a series of small-volume buffers (e.g., phosphate, citrate, borate) across a pH range from 4.0 to 9.0.

  • Dispersion: Weigh a small, precise amount of N-(5-Aminopentyl) Methotrexate Amide into separate vials.

  • Titration: Add a small aliquot of the first buffer to the corresponding vial. Vortex or sonicate for 1-2 minutes.

  • Observation: Visually inspect for dissolution (i.e., a clear solution with no visible particulates).

  • Incremental Addition: If the compound is not fully dissolved, add another aliquot of buffer and repeat the vortexing/sonication and observation steps. Continue until the compound dissolves or a maximum volume is reached.

  • Quantification: The concentration at which the compound fully dissolves is its approximate solubility in that buffer.

  • Verification: After determining the optimal pH, prepare a larger batch. Allow the solution to stand for several hours or overnight to check for any precipitation, indicating that you may have formed a supersaturated or unstable solution.

Diagram: pH Adjustment Workflow This diagram outlines the decision-making process for using pH to improve solubility.

G cluster_0 Solubility Troubleshooting: pH Adjustment A Start: Compound in Neutral Water (Insoluble) B Adjust to Alkaline pH (e.g., pH 8.0 with NaOH) A->B Recommended First Step C Adjust to Acidic pH (e.g., pH 4.0 with HCl) A->C Alternative D Is Solution Clear? B->D C->D E Success: Compound Dissolved. Verify Stability. D->E Yes F Proceed to Tier 2: Co-solvents or Complexation D->F No

Caption: Workflow for pH-based solubility enhancement.

III. Tier 2 Troubleshooting: Formulation Strategies

If pH adjustment alone is insufficient or not suitable for your experimental system (e.g., due to cell culture pH constraints), the next step is to modify the solvent system itself.

Q4: pH adjustment didn't work or is not an option. What about co-solvents?

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This allows the hydrophobic regions of your molecule to interact more favorably with the solvent, thereby increasing solubility.[10]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO): An excellent, highly polar aprotic solvent capable of dissolving many poorly soluble compounds. Often used for preparing initial high-concentration stock solutions.

  • Ethanol: A common, less toxic choice suitable for many applications.

  • Polyethylene Glycols (PEGs): Such as PEG 300 or PEG 400, are often used in pharmaceutical formulations to increase the solubility of active ingredients.[8]

  • Propylene Glycol: Another frequently used co-solvent in drug formulations.[8]

Table 1: Co-Solvent Starting Recommendations
Co-SolventTypical Starting Concentration (v/v)Key Considerations
DMSO 1-10%Can be toxic to cells at higher concentrations. Ideal for stock solutions.
Ethanol 5-20%Can cause protein precipitation in some biological assays.
PEG 400 10-30%Generally well-tolerated in many systems. Can be viscous.
Propylene Glycol 10-40%Similar to PEG 400; widely used in formulations.
Protocol 2: Co-Solvent Screening
  • Prepare Co-Solvent Mixtures: Create a series of aqueous solutions containing different concentrations of your chosen co-solvent (e.g., 10%, 20%, 30%, 50% Ethanol in water).

  • Dissolution Test: Add a known amount of N-(5-Aminopentyl) Methotrexate Amide to a fixed volume of each co-solvent mixture.

  • Agitate: Vortex or sonicate the vials until the compound is dissolved or for a set period (e.g., 30 minutes).

  • Determine Solubility: Identify the lowest concentration of co-solvent that results in a clear, stable solution.

  • Caution: When preparing a stock in 100% DMSO, be mindful of "salting out." Adding this stock to an aqueous buffer too quickly can cause the compound to precipitate. Add it dropwise while vortexing the buffer.

Q5: I've heard about cyclodextrins. How do they work and should I use them?

Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble molecules, like your methotrexate derivative, within their hydrophobic core, forming an "inclusion complex."[11][12] This complex has a hydrophilic exterior, allowing it to dissolve readily in water.

This method is particularly effective for molecules with prominent hydrophobic regions, making it an excellent candidate for methotrexate derivatives.[11][13][14] Studies have shown that β-cyclodextrins (β-CD) and their more soluble derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase the aqueous solubility of methotrexate.[6][11][15] One study demonstrated that forming an inclusion complex with dimethyl-β-cyclodextrin (DM-β-CD) increased methotrexate's solubility over 2000-fold.[11]

Diagram: Cyclodextrin Inclusion Complex This diagram illustrates the mechanism of solubility enhancement by a cyclodextrin.

G cluster_0 Mechanism of Cyclodextrin Solubilization cluster_hydro Hydrophobic Core cluster_hydrophil Hydrophilic Exterior CD Cyclodextrin arrow CD->arrow Drug N-(5-Aminopentyl) Methotrexate Amide (Poorly Soluble) plus + Drug->plus Complex Soluble Inclusion Complex l1 Encapsulates hydrophobic MTX core Complex->l1 l2 Interacts with water Complex->l2 plus->CD arrow->Complex

Caption: Encapsulation of a drug molecule by a cyclodextrin.

IV. Tier 3: Advanced Considerations & Verification

Q6: My solution looks clear, but I'm worried about nano-sized aggregates. How can I be sure it's truly dissolved?

Visual clarity is a good first indicator, but it doesn't rule out the presence of colloidal particles or nano-aggregates, which can confound experimental results.

  • Tyndall Effect: Shine a laser pointer through the solution in a dark room. A truly molecularly dissolved solution will not scatter the light beam. If you can see the path of the beam through the liquid, it indicates the presence of suspended particles.

  • Filtration Test: Filter the solution through a 0.22 µm syringe filter. If the compound is truly dissolved, the concentration of the filtrate (as measured by UV-Vis spectrophotometry or HPLC) should be identical to the pre-filtered solution. A significant drop in concentration indicates that either the compound was not fully dissolved or it adsorbed to the filter material.

  • Dynamic Light Scattering (DLS): For a definitive answer, DLS can measure the size distribution of particles in the solution. A dissolved compound will not show a particle population, whereas aggregates will be detected.

Q7: I achieved solubility, but the compound precipitates over time or when I change conditions. What's happening?

This often indicates you have created a metastable, supersaturated solution. This can happen when using methods like solvent-shifting (dissolving in DMSO then diluting in buffer). The high initial energy overcomes the solubility barrier, but over time, the system returns to its lower-energy state, causing the excess solute to precipitate.

Mitigation Strategies:

  • Work at a Lower Concentration: Determine the true equilibrium solubility and work below that concentration.

  • Include Stabilizers: In some formulations, polymers like PVP or HPMC can act as precipitation inhibitors, keeping the drug in a supersaturated state for longer.[16]

  • Re-evaluate Your Method: A formulation that is not stable is not viable. It may be necessary to return to Tier 2 and select a different co-solvent or a more effective solubilizing agent like a cyclodextrin, which forms a thermodynamically stable complex.

References

  • Methotrexate. (2025). Asian Journal of Pharmaceutical Research. [Link]

  • Giri, B. R., et al. (2022). Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability. Pharmaceutics, 14(10), 2073. [Link]

  • Fülöp, Z., et al. (2012). Combination of β-cyclodextrin inclusion complex and self-microemulsifying drug delivery system for photostability and enhanced oral bioavailability of methotrexate: novel technique. Journal of Pharmaceutical and Biomedical Analysis, 70, 561-569. [Link]

  • Ghaffari, S., et al. (2019). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. ScienceOpen. [Link]

  • Jain, A., et al. (2005). Physicochemical and biological studies of inclusion complex of methotrexate with β-cyclodextrin. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 53(1-2), 85-91. [Link]

  • Patel, H. P., et al. (2020). Methotrexate pharmaceutical composition.
  • de Fátima, A., et al. (2014). Phase solubility diagrams of (a) Methotrexate (MTX) in different β-cyclodextrin (β-CD) concentrations. ResearchGate. [Link]

  • de Fátima, A., et al. (2014). Triethanolamine Stabilization of Methotrexate-β-Cyclodextrin Interactions in Ternary Complexes. Molecules, 19(6), 8146-8164. [Link]

  • Kumar, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • S.A. M., & A.M., M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Giri, B. R., et al. (2022). Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability. National Center for Biotechnology Information. [Link]

  • Patel, S., & Bhimanadham, N. (2024). Methotrexate. StatPearls. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Singh, I., et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Innovative Dosage Forms: Design and Development at Early Stage. [Link]

  • MDPI. (2022). Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability. [Link]

  • Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Ali, J. M., et al. (2022). Formulation and In-vitro Evaluation of Methotrexate Nanoemulsion using Natural Oil. Impact Factor. [Link]

  • Kim, D. W., et al. (2020). Improved Bioavailability and High Photostability of Methotrexate by Spray-Dried Surface-Attached Solid Dispersion with an Aqueous Medium. Pharmaceutics, 12(3), 263. [Link]

  • Wang, Y., et al. (2014). Formation of methotrexate-PLLA-PEG-PLLA composite microspheres by microencapsulation through a process of suspension-enhanced dispersion by supercritical CO2. International Journal of Nanomedicine, 9, 2685-2696. [Link]

  • Alali, M. M. M. A., et al. (2023). IMPROVING SOLUBILITY OF METHOTREXATE BY SOLID DISPERSION. International Journal of Applied Pharmaceutics, 15(1), 173-177. [Link]

  • World Health Organization. (n.d.). Methotrexate (Methotrexatum). digicollections.net. [Link]

  • Japanese Pharmacopoeia. (n.d.). 610 - Methotrexate. Japanese Pharmacopoeia. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conjugation Yield with N-(5-Aminopentyl) Methotrexate Amide

Welcome to the Advanced Bioconjugation Support Center. N-(5-Aminopentyl) Methotrexate Amide is a specialized chemotherapeutic derivative where the γ -carboxylate of the methotrexate (MTX) glutamate moiety is extended wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioconjugation Support Center. N-(5-Aminopentyl) Methotrexate Amide is a specialized chemotherapeutic derivative where the γ -carboxylate of the methotrexate (MTX) glutamate moiety is extended with a pentanediamine linker[1]. This design preserves the molecule's ability to competitively inhibit dihydrofolate reductase (DHFR) while providing a highly reactive primary amine for targeted bioconjugation to antibodies, nanoparticles, or polymers[1].

Despite its utility, researchers frequently encounter low conjugation yields or precipitation events. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your amine-reactive crosslinking workflows.

Part 1: Mechanistic Troubleshooting FAQs

Q: Why does my N-(5-Aminopentyl) Methotrexate precipitate immediately upon addition to the reaction buffer? A: This is a classic solubility failure. MTX is notoriously hydrophobic and poorly soluble in purely aqueous environments at neutral pH.

  • The Causality: The pteridine ring and p-aminobenzoic acid moieties in MTX drive rapid hydrophobic aggregation in water. When localized concentrations exceed the solubility threshold during mixing, the effective molarity of the nucleophilic amine drops to zero.

  • The Solution: You must pre-dissolve the MTX derivative in an anhydrous, water-miscible organic solvent like DMSO or DMF[2]. Add this stock solution dropwise to the aqueous carrier protein under vigorous vortexing. Maintain a final organic solvent concentration of 5–10% (v/v) to keep the MTX soluble without denaturing your carrier macromolecule[2].

Q: I am reacting the MTX derivative with an NHS-activated carrier protein, but my yield is <10%. What chemical factors cause this? A: The most common failure points are buffer incompatibility and suboptimal pH control.

  • The Causality: NHS ester conjugation relies on the nucleophilic attack of an unprotonated primary amine. The aliphatic amine on the pentyl linker has a pKa of ~9.5. At pH 7.0, it is heavily protonated ( NH3+​ ) and non-reactive[3]. However, raising the pH to increase the unprotonated fraction simultaneously accelerates the base-catalyzed hydrolysis of the NHS ester. At pH 8.6, the half-life of an NHS ester drops to just 10 minutes[2]. Furthermore, if your buffer contains primary amines (e.g., Tris or Glycine), these will act as competing nucleophiles and completely consume the NHS esters[4].

  • The Solution: Perform the reaction in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate or HEPES) strictly calibrated to pH 8.0–8.3[3]. This provides the optimal thermodynamic window between amine nucleophilicity and ester stability.

Q: How can I verify the integrity of my reagents before starting the conjugation? A: You must validate both the NHS-activated carrier and the organic solvent, as both are highly susceptible to degradation.

  • The Causality: NHS esters are highly moisture-sensitive and degrade into unreactive carboxylates upon exposure to water. Similarly, DMF degrades over time into dimethylamine—a potent primary amine that will immediately quench your reaction[3].

  • The Solution: Test the NHS ester activity via UV-Vis spectroscopy. Base-catalyzed hydrolysis of the ester releases N-hydroxysuccinimide, which absorbs strongly at 260 nm[4]. For the solvent, use strictly anhydrous, sealed ampoules of DMSO or DMF, and discard any DMF that emits a "fishy" amine odor[3].

Part 2: Quantitative Data Presentation

To achieve maximum conjugation efficiency, reaction parameters must be tightly controlled. The table below summarizes the critical variables and their mechanistic impact on the reaction.

ParameterSuboptimal RangeOptimal RangeMechanistic Impact
Buffer pH < 7.5 or > 8.58.0 – 8.3 Balances amine nucleophilicity (requires basic pH) with NHS ester half-life (hydrolyzes rapidly at high pH)[3].
NHS Ester Half-Life ~10 mins (pH 8.6, 4°C)4–5 hours (pH 7.0, 0°C)Dictates the maximum allowable reaction time before reagents are irreversibly degraded[2].
Organic Co-solvent < 1% v/v (Precipitation)5 – 10% v/v DMSOMaintains MTX solubility without denaturing the carrier macromolecule[2].
Carrier Concentration < 1 mg/mL2 – 10 mg/mL High carrier concentration favors bimolecular conjugation kinetics over unimolecular hydrolysis[3].
Buffer Composition Tris, GlycinePBS, HEPES, Bicarbonate Prevents competitive consumption of the NHS ester by buffer molecules[4].

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates built-in validation checkpoints. Do not proceed to the next phase unless the validation criteria are met.

Phase 1: Reagent Validation & Preparation

  • Buffer Preparation: Prepare 0.1 M Sodium Bicarbonate buffer and adjust strictly to pH 8.3. Verify that the buffer is free of Tris or Glycine[4].

  • Carrier Solubilization: Dissolve the NHS-activated carrier protein to a concentration of 5 mg/mL in the prepared buffer.

  • Validation Checkpoint 1 (NHS Activity): Extract a 10 µL aliquot of the carrier solution. Add 10 µL of 0.5 M NaOH to induce rapid hydrolysis. Measure absorbance at 260 nm against a non-hydrolyzed blank. A sharp peak confirms the presence of active NHS esters[4].

  • MTX Solubilization: Dissolve N-(5-Aminopentyl) Methotrexate Amide in anhydrous, amine-free DMSO to create a 10 mM stock solution[3].

Phase 2: Conjugation Reaction 5. Addition: While continuously vortexing the carrier protein solution, add the MTX-DMSO stock dropwise. Target a 5- to 10-fold molar excess of MTX to the carrier. Ensure the final DMSO concentration does not exceed 10% (v/v)[2]. 6. Incubation: Protect the reaction vessel from light (MTX is light-sensitive) and incubate at room temperature for 2 hours with continuous end-over-end mixing[3].

Phase 3: In-Process Validation & Quenching 7. Validation Checkpoint 2 (Reaction Progress): Centrifuge the reaction tube at 10,000 x g for 5 minutes. If a yellow pellet forms, the MTX has precipitated due to insufficient organic solvent or aggregation. If the solution remains clear, proceed. 8. Quenching: Add 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes to quench any remaining unreacted NHS esters[2].

Phase 4: Purification 9. Desalting: Pass the reaction mixture through a Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4) to remove unreacted MTX, DMSO, and cleaved NHS leaving groups[1].

Part 4: Conjugation Workflow Visualization

Workflow Step1 Validate NHS Carrier (UV-Vis at 260 nm) Step2 Buffer Exchange (pH 8.0-8.3, Amine-Free) Step1->Step2 Step4 Conjugation Reaction (Add dropwise, 2h RT) Step2->Step4 Step3 Solubilize MTX-Amine (Anhydrous DMSO) Step3->Step4 Max 10% v/v final Check In-Process Validation (Check for Precipitation) Step4->Check Pass Purification (SEC / Dialysis) Check->Pass Clear Solution Fail Low Yield / Precipitate (Troubleshoot pH/Solubility) Check->Fail Yellow Pellet Forms Fail->Step2 Adjust pH Fail->Step3 Check Solvent

Workflow for N-(5-Aminopentyl) MTX conjugation and logical troubleshooting checkpoints.

References

  • Conjugation of Methotrexate-Amino Derivatives to Macromolecules through Carboxylate Moieties Is Superior Over Conventional Linkage to Amino Residues: Chemical, Cell-Free and In Vitro Characterizations Source: PMC (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Linker Cleavage for N-(5-Aminopentyl) Methotrexate Amide Conjugates

Welcome to the advanced technical support portal for researchers working with N-(5-Aminopentyl) Methotrexate Amide (CAS 136672-64-5) conjugates. This guide synthesizes mechanistic chemistry with field-validated troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support portal for researchers working with N-(5-Aminopentyl) Methotrexate Amide (CAS 136672-64-5) conjugates. This guide synthesizes mechanistic chemistry with field-validated troubleshooting to help you optimize payload release in targeted drug delivery systems.

Mechanistic Primer: The Chemistry of MTX-DAP

N-(5-Aminopentyl) Methotrexate Amide (commonly referred to as MTX-DAP) consists of methotrexate (MTX) conjugated via its gamma-carboxylate to a 1,5-diaminopentane spacer. While the terminal primary amine provides an excellent handle for upstream conjugation to antibodies or nanoparticles, the intrinsic gamma-amide bond connecting MTX to the linker is notoriously stable. Optimizing the release of the active payload requires distinguishing between the cleavage of the upstream carrier-linker bond and the intrinsic MTX-amide bond.

Diagnostic FAQs

Q: My conjugate shows negligible cleavage in serum (pH 7.4), but exhibits slow, sustained release in lysosomal buffer (pH 4.5) even without enzymes. What drives this? A: Aliphatic amides are generally highly stable at physiological pH. However, MTX possesses a unique structural advantage. The free alpha-carboxylate of the MTX glutamate moiety acts as an internal nucleophile or general acid. In the acidic environment of the lysosome (pH 4.5–5.0), this alpha-carboxylate provides "built-in chemical machinery" that catalyzes the hydrolysis of the adjacent gamma-amide bond[1]. This intramolecular catalysis is highly pH-dependent, resulting in the observed slow but steady release of free MTX in acidic buffers.

Q: I incorporated a Cathepsin B-sensitive dipeptide (Val-Cit) upstream of the aminopentyl linker. The peptide cleaves rapidly, but LC-MS shows MTX-DAP instead of free MTX. Is this expected? A: Yes, this is the expected biochemical outcome. Cathepsin B specifically recognizes the Val-Cit motif and cleaves the amide bond immediately downstream of the Citrulline residue[2]. It cannot cleave the distal gamma-amide bond connecting the pentyl chain to MTX. Consequently, the released payload is the intact MTX-DAP molecule.

Q: If MTX-DAP is released instead of free MTX, will my conjugate still be therapeutically active? A: Yes. MTX-DAP retains significant binding affinity for dihydrofolate reductase (DHFR), the primary intracellular target of methotrexate. Furthermore, aminopentyl-derivatized MTX is actively transported by multidrug resistance-associated proteins (e.g., MRP3), allowing it to exert potent cytosolic effects[3]. If your application strictly requires unmodified MTX, you must redesign the linker to include a self-immolative spacer (e.g., PABC) directly attached to the MTX carboxylate.

Troubleshooting Workflows

Issue 1: Incomplete or Stalled Cleavage in Cathepsin B Assays
  • Causality: Cathepsin B is a cysteine protease. Its active-site cysteine is highly susceptible to oxidation, which rapidly abolishes enzymatic activity during prolonged in vitro incubations.

  • Intervention: Ensure your cleavage buffer contains a fresh reducing agent. Add 1–5 mM Dithiothreitol (DTT) or reduced Glutathione (GSH) immediately before initiating the assay.

  • Validation Check: Spike a known Cathepsin B substrate (e.g., Z-Arg-Arg-AMC) into a parallel control well. If fluorescence does not increase rapidly, your enzyme is inactive and must be replaced.

Issue 2: Conjugate Precipitation During Low-pH Cleavage
  • Causality: MTX is highly hydrophobic, and its solubility drops significantly near its isoelectric point (~pH 4.8). As the hydrophilic carrier is cleaved away in the lysosomal buffer (pH 4.5), the released MTX or MTX-DAP can precipitate, leading to artificially low cleavage rates quantified by HPLC.

  • Intervention: Supplement the cleavage buffer with a solubilizing co-solvent. Adding 10% Methanol or 5% DMSO will maintain payload solubility without denaturing lysosomal enzymes.

  • Validation Check: Centrifuge the assay mixture at 10,000 x g for 5 minutes before HPLC injection. If the pellet is yellow (characteristic MTX color), precipitation is occurring.

Troubleshooting Start Issue: Low Payload Yield in Cleavage Assay Check1 Is the upstream linker cleaving properly? Start->Check1 No1 Restore Enzyme Activity: Add 5mM fresh DTT Check1->No1 No Yes1 Payload released is MTX-DAP (Not Free MTX) Check1->Yes1 Yes Check2 Is MTX-DAP active in your cell model? Yes1->Check2 No2 Redesign Linker: Use Self-Immolative PABC Check2->No2 No Yes2 Optimize Lysosomal pH (Target pH 4.5 - 5.0) Check2->Yes2 Yes

Diagnostic logic tree for optimizing MTX-DAP conjugate cleavage.

Quantitative Data: Cleavage Kinetics

The following table summarizes the expected cleavage half-lives of MTX-aminopentyl conjugates under various physiological and assay conditions. This data serves as a benchmark for validating your in vitro assay performance[1].

ConditionpH LevelEnzyme PresentPrimary Cleavage MechanismExpected Half-Life (t½)Released Species
Systemic Circulation 7.4NoneBackground Hydrolysis> 80 hoursNone (Stable)
Early Endosome 6.0NoneMild Acid Catalysis~45 hoursFree MTX + Amine
Mature Lysosome 4.5Noneα-COOH Acid Catalysis~15 hoursFree MTX + Amine
Lysosome (Peptide Linker) 4.5Cathepsin BProteolytic Cleavage< 2 hoursMTX-DAP

Standard Operating Procedure (SOP): In Vitro Lysosomal Cleavage Assay

This protocol is designed as a self-validating system to accurately measure the release kinetics of MTX-DAP or free MTX from macromolecular carriers.

Materials Required:

  • Sodium Acetate Buffer (50 mM, pH 4.5)

  • Human Cathepsin B (Recombinant)

  • Dithiothreitol (DTT) - Must be prepared fresh

  • Methanol (HPLC Grade)

  • Trifluoroacetic Acid (TFA)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 10 mL of 50 mM Sodium Acetate buffer adjusted to exactly pH 4.5. Add Methanol to a final concentration of 10% (v/v) to prevent MTX precipitation.

  • Enzyme Activation: Dissolve DTT in the buffer to a final concentration of 5 mM. Add 10 µg/mL of human Cathepsin B. Incubate at 37°C for 15 minutes to fully reduce and activate the enzyme's catalytic cysteine.

  • Conjugate Incubation: Spike the MTX-DAP conjugate into the activated buffer to achieve a final concentration of 20 µM. (Higher concentrations risk aggregation).

  • Kinetic Sampling: At time points 0, 1h, 2h, 4h, 8h, and 24h, withdraw 100 µL aliquots.

  • Reaction Quenching: Immediately mix each aliquot with 100 µL of ice-cold Methanol containing 1% TFA. The drastic pH drop and solvent shock denature Cathepsin B, halting cleavage instantly.

  • Clarification & Analysis: Centrifuge the quenched samples at 12,000 x g for 10 minutes. Analyze the supernatant via RP-HPLC (C18 column, monitoring absorbance at 305 nm, the isosbestic point for MTX derivatives).

  • Self-Validation Checkpoint: Run a parallel control containing only the conjugate in pH 4.5 buffer without Cathepsin B. This quantifies the baseline acid-catalyzed hydrolysis of the gamma-amide bond[1]. If the baseline hydrolysis is zero, verify the pH of your buffer, as the alpha-carboxylate mechanism strictly requires pH < 5.0.

Pathway A Conjugate (pH 7.4) B Endocytosis (Early Endosome) A->B Cellular Uptake C Lysosome (pH 4.5, Cathepsin B) B->C Maturation D Proteolytic Cleavage (Releases MTX-DAP) C->D Fast Pathway E Acid Hydrolysis (Releases Free MTX) C->E Slow Pathway F DHFR Target (Cytosol) D->F MRP3 Efflux E->F RFC Transport

Intracellular routing and dual-mechanism cleavage pathways for MTX-DAP conjugates.

References

  • Source: PLoS One (via NIH)
  • Title: Transport of fluorescein methotrexate by multidrug resistance-associated protein 3 in IEC-6 cells Source: American Journal of Physiology URL
  • Title: Recent Advances in Peptide Linkers for Antibody-Drug Conjugates Source: ACS Publications URL

Sources

Optimization

Reducing off-target toxicity in N-(5-Aminopentyl) Methotrexate Amide experiments

Welcome to the technical support resource for researchers utilizing N-(5-Aminopentyl) Methotrexate Amide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to hel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing N-(5-Aminopentyl) Methotrexate Amide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate off-target toxicity and enhance the specificity and reproducibility of your experiments. As Senior Application Scientists, we have structured this guide to address the core challenges and scientific principles you will encounter.

Understanding the Compound: Mechanism and Rationale

N-(5-Aminopentyl) Methotrexate Amide is a derivative of Methotrexate (MTX), a potent antifolate agent. MTX and its analogs function by competitively inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1][2][3] This inhibition depletes the intracellular pool of tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[1][3][4] Consequently, this leads to the arrest of cell division, particularly in rapidly proliferating cells like cancer cells.[2][4]

The addition of the N-(5-aminopentyl) group provides a crucial linker arm. This modification allows for the covalent conjugation of the MTX molecule to targeting moieties—such as antibodies or, more commonly, folic acid—without significantly impairing its affinity for DHFR. The primary goal of such conjugation is to exploit receptors that are overexpressed on the surface of target cells, such as the folate receptor (FR), to achieve targeted drug delivery.[5][6][7] This strategy aims to increase the therapeutic concentration of the cytotoxic agent at the desired site while minimizing exposure to healthy, non-target tissues, thereby reducing systemic toxicity.[7][8][9]

cluster_pathway Folate Synthesis Pathway & MTX Inhibition DHF Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme Substrate THF Tetrahydrofolate (THF) (Active Folate) DNA_RNA DNA/RNA Synthesis (Purines & Thymidylate) THF->DNA_RNA Required Cofactor DHFR_Enzyme->THF Catalyzes Conversion MTX Methotrexate (MTX) or N-(5-Aminopentyl) MTX Amide MTX->DHFR_Enzyme Competitive Inhibition

Caption: Mechanism of Methotrexate (MTX) action.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between standard Methotrexate and N-(5-Aminopentyl) Methotrexate Amide?

The key difference is the presence of the 5-aminopentyl linker on the amide derivative. This functional group is not intended to alter the core mechanism of DHFR inhibition but serves as a chemical handle for conjugation to targeting ligands. This transforms the non-specific cytotoxic agent (Methotrexate) into a component of a targeted drug delivery system.

Q2: What is the main cause of off-target toxicity with methotrexate analogs?

Off-target toxicity primarily stems from the compound's effect on any rapidly dividing healthy cells in the body.[10] This includes cells in the bone marrow (leading to myelosuppression), the gastrointestinal mucosa (causing mucositis), and hair follicles.[10][11][12] Even with targeted delivery, factors such as non-specific uptake by healthy tissues expressing the reduced folate carrier (RFC), premature cleavage of the drug from its targeting ligand, or simply an excessively high dose can lead to significant side effects.[9][13]

Q3: Why is targeting the folate receptor (FR) a common strategy for this compound?

The folate receptor, particularly the FR-α isoform, is an excellent target because its expression is highly restricted on normal tissues but significantly overexpressed in a wide range of cancers, including ovarian, lung, and breast cancers.[5][7][14] This differential expression provides a therapeutic window, allowing the folate-conjugated N-(5-Aminopentyl) Methotrexate Amide to be preferentially internalized by cancer cells via receptor-mediated endocytosis, a "Trojan Horse" approach.[6][8]

Q4: What are the typical visual signs of cytotoxicity I should look for in my cell culture experiments?

In adherent cell lines, signs of cytotoxicity include changes in morphology (cells becoming rounded, shrunken, or detached from the plate), a reduction in cell density compared to untreated controls, and the appearance of cellular debris in the culture medium from lysed cells. For suspension cells, a decrease in viable cell count and changes in cell size or granularity (observable via microscopy or flow cytometry) are common indicators.

Q5: How can I confirm that my target cells are suitable for a folate-targeted approach?

Before initiating cytotoxicity experiments, it is crucial to validate the expression of the folate receptor on your target cell lines. This can be accomplished using several standard molecular biology techniques:

  • Flow Cytometry: Using a fluorescently-labeled anti-folate receptor antibody to quantify surface expression.

  • Western Blot: To detect the presence of the folate receptor protein in cell lysates.

  • Immunofluorescence/Immunohistochemistry: To visualize receptor expression and localization on the cell surface.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: I'm observing high levels of cytotoxicity in my folate receptor-negative (FR-) control cell line.
  • Potential Cause 1: Non-specific Uptake. Methotrexate and its analogs can be transported into cells via the reduced folate carrier (RFC), which is widely expressed in many cell types, not just cancer cells.[9] This can lead to cytotoxicity even in cells lacking the targeted folate receptor.

    • Solution: Include a control group treated with an equimolar concentration of standard Methotrexate. If the toxicity is similar between the conjugated and unconjugated forms, RFC-mediated uptake is likely the dominant mechanism. This highlights the baseline toxicity of the drug itself.

  • Potential Cause 2: Compound Concentration is Too High. At high concentrations, the targeted delivery advantage is lost, and the compound can enter cells through passive diffusion or other non-specific mechanisms, leading to widespread toxicity.

    • Solution: Perform a dose-response curve starting from nanomolar concentrations and extending to the micromolar range. The goal is to identify a therapeutic window where toxicity is high in FR-positive cells but minimal in FR-negative cells.

  • Potential Cause 3: Instability of the Conjugate. The linker connecting N-(5-Aminopentyl) Methotrexate Amide to the targeting ligand may be unstable in your culture medium, leading to the release of the free, untargeted drug.

    • Solution: Assess the stability of your conjugate in culture medium over your experimental timeframe using techniques like HPLC. If instability is confirmed, a more stable linker chemistry may be required.

Problem 2: My experimental results show high variability and are not reproducible.
  • Potential Cause 1: Inconsistent Stock Solution. The preparation, storage, and handling of your stock solution are critical. Improper dissolution, exposure to light, or multiple freeze-thaw cycles can degrade the compound.[15][16]

    • Solution: Follow a standardized protocol for stock solution preparation (see Experimental Protocols below). Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles and always store protected from light.

  • Potential Cause 2: Culture Medium Composition. Standard cell culture media like RPMI-1640 can contain components such as folic acid, thymidine, and hypoxanthine.[15] Folic acid can compete with your folate-targeted conjugate for receptor binding, while thymidine and hypoxanthine can be used by cells to bypass the metabolic block induced by Methotrexate, effectively rescuing them from the drug's effects.[15]

    • Solution: For sensitive and reproducible assays, use a custom or commercially available folate-free medium. If that is not possible, ensure you use the exact same media formulation and lot for all related experiments to maintain consistency.

  • Potential Cause 3: Serum Protein Binding. Serum in the culture medium contains proteins that can bind to the compound, reducing its effective (free) concentration available to the cells.[15]

    • Solution: Maintain a consistent serum percentage across all experiments and controls. Be aware that variability between different lots of serum can also contribute to inconsistent results.

Problem 3: In my in vivo animal model, I'm observing severe systemic toxicity (e.g., weight loss, myelosuppression) despite using a targeted conjugate.
  • Potential Cause 1: Dose-Limiting Toxicity. Methotrexate's toxicity to rapidly dividing tissues is a known clinical challenge.[10][11] Even with targeting, some level of systemic exposure is unavoidable and can affect sensitive tissues like the bone marrow and gastrointestinal tract.[13]

    • Solution: Optimize the dosing regimen. This may involve lowering the dose per injection or altering the frequency of administration. Monitor animal health closely (daily weight checks, clinical signs) to establish the maximum tolerated dose (MTD).

  • Potential Cause 2: Impaired Drug Clearance. Methotrexate is primarily eliminated by the kidneys.[11] If the drug or its metabolites precipitate in the renal tubules, it can lead to kidney damage, which in turn impairs clearance and dramatically increases systemic toxicity.[11][17] This is a critical concern in high-dose methotrexate therapy.[17]

    • Solution: Implement supportive care measures that are standard in clinical high-dose methotrexate administration. This includes ensuring adequate hydration and urinary alkalinization (e.g., by adding sodium bicarbonate to drinking water) to enhance the solubility and excretion of the drug.[17][18][19]

  • Potential Cause 3: Lack of a Rescue Agent. Healthy cells can be protected from methotrexate toxicity if they are supplied with a reduced form of folate that bypasses the DHFR enzyme block.

    • Solution: Implement a leucovorin (folinic acid) rescue protocol.[20][21] Leucovorin is a downstream folate metabolite that can replenish the tetrahydrofolate pool in healthy cells, mitigating toxicity.[21] The timing and dose of leucovorin must be carefully optimized to rescue normal tissues without compromising the anti-tumor efficacy in target cells. This is particularly important for protecting against myelosuppression and gastrointestinal toxicity.[11][17][20]

Key Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solution
  • Weighing: Carefully weigh the N-(5-Aminopentyl) Methotrexate Amide powder in a fume hood.

  • Solubilization: Consult the supplier's data sheet for the recommended solvent. For many methotrexate analogs, initial solubilization in a small amount of DMSO is common, followed by dilution in a buffered aqueous solution (e.g., PBS).

  • Concentration: Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of solvent added to your final experimental cultures.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting (amber) tube.

  • Aliquoting & Storage: Aliquot the solution into single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[15][16]

Protocol 2: General In Vitro Cytotoxicity Assay (MTT-Based)

cluster_workflow In Vitro Cytotoxicity Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate Overnight (Allow cells to adhere) A->B D 4. Treat Cells (Replace medium with drug-containing medium) B->D C 3. Prepare Serial Dilutions (of N-(5-Aminopentyl) MTX Amide) C->D E 5. Incubate for Exposure Period (e.g., 48-72 hours) D->E F 6. Add MTT Reagent (Incubate 3-4 hours) E->F G 7. Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (Plate Reader, e.g., 570 nm) G->H I 9. Analyze Data (Calculate IC50 values) H->I

Caption: Workflow for a standard MTT cytotoxicity assay.

  • Cell Seeding: Plate your cells (both FR-positive and FR-negative lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of your compound in the appropriate culture medium. Include vehicle-only controls.

  • Treatment: Carefully remove the old medium and replace it with the medium containing the various concentrations of your compound.

  • Incubation: Incubate the plates for a defined period (typically 48 to 72 hours) to allow the cytotoxic effects to manifest.[15]

  • Viability Assessment: After incubation, add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[15]

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance on a plate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Plot the cell viability against the drug concentration and calculate the IC50 (the concentration of drug that inhibits 50% of cell growth).

Protocol 3: Leucovorin (Folinic Acid) Rescue

Leucovorin can be used to determine if the observed cytotoxicity is specifically due to folate pathway inhibition.

  • In Vitro Rescue:

    • Set up your standard cytotoxicity assay as described above.

    • Create a parallel set of treatment groups where cells are co-incubated with the N-(5-Aminopentyl) Methotrexate Amide conjugate AND a fixed, excess concentration of Leucovorin (e.g., 10-100 µM).

    • Expected Outcome: If the compound's toxicity is on-target (i.e., via DHFR inhibition), the addition of Leucovorin should significantly "rescue" the cells, leading to higher viability compared to the groups treated with the conjugate alone.

  • In Vivo Rescue:

    • Administer the N-(5-Aminopentyl) Methotrexate Amide conjugate to the animal model as per your optimized dosing schedule.

    • Administer Leucovorin at a specified time point after the conjugate administration (e.g., 24 hours post-injection).[18] This delay is crucial to allow the cytotoxic drug to exert its effect on the target tumor cells before the systemic rescue is initiated.

    • The dose and timing of Leucovorin must be empirically determined for your specific model and drug dose but should be guided by established clinical protocols for high-dose methotrexate.[17][18] Monitor for improvements in toxicity markers (e.g., reduced weight loss, normal blood counts) in the rescue group compared to the non-rescue group.

Data Summary: Key Experimental Parameters

ParameterRecommended Starting PointKey Considerations
In Vitro IC50 Determination 0.1 nM - 10 µMUse folate-free medium for best results.[15] Include FR+ and FR- cell lines.
Cell Seeding Density Cell-line dependentEnsure cells are in the logarithmic growth phase during treatment.
Incubation Time 48 - 72 hoursMTX effects are cell-cycle dependent; shorter times may show less effect.[15]
Stock Solution Solvent DMSO, then aqueous bufferFinal DMSO concentration in culture should be <0.5% to avoid solvent toxicity.
In Vivo Supportive Care Hydration & Urine AlkalinizationCritical for preventing nephrotoxicity, especially with higher doses.[17][19]
Leucovorin Rescue (In Vivo) Administer 24h post-drugTiming is critical to balance toxicity rescue with anti-tumor efficacy.[18]

References

  • Targeted drug delivery via the fol
  • Howard, S. C., McCormick, J., Pui, C.-H., Buddington, R. K., & Harvey, R. D. (2016).
  • Cheung, A., & Oedewald, C. (2024). Package delivered: folate receptor-mediated transporters in cancer therapy and diagnosis. Cellular and Molecular Life Sciences, 81(1).
  • Cheung, A., Bax, H. J., Josephs, D. H., Ilieva, K. M., Pellizzari, G., Opzoomer, J., ... & Karagiannis, S. N. (2016). Advances in targeting the folate receptor in the treatment/imaging of cancers. RSC Advances, 6(113), 112353-112367.
  • Ledermann, J. A., Canevari, S., & Thigpen, T. (2015). Targeted drug delivery via folate receptors in recurrent ovarian cancer: a review. OncoTargets and therapy, 8, 1869–1878.
  • Fol
  • Al-Subaie, A. S., Al-Harthi, S. E., Al-Jenoobi, F. I., & Al-Zahrani, K. A. (2022).
  • Management of high-dose methotrex
  • Know the Risks of Methotrex
  • Preventing Methotrexate Toxicity: Know How to Use Leucovorin, Glucarpidase. Pharmacy Practice News.
  • Worzalla, J. F., Shih, C., & Schultz, R. M. (1998). Role of folic acid in modulating the toxicity and efficacy of the multitargeted antifolate, LY231514. Anticancer Research, 18(5A), 3235–3239.
  • Takimoto, C. H., & Chabner, B. A. (2003).
  • Methotrex
  • Nzila, A., Okombo, J., & Ward, S. (2008). Effect of folate derivatives on the activity of antifolate drugs used against malaria and cancer. Antimicrobial Agents and Chemotherapy, 52(2), 779–781.
  • Molecular Aspects of Folate and Antifolate Trafficking.
  • The 10 Methotrexate Side Effects You Should Know About. GoodRx.
  • Strategies for enhancing the reproducibility of Methotrex
  • Jolivet, J. (1995). New Antifolates in Clinical Development. CancerNetwork.
  • Are There Side Effects to Stopping Methotrex
  • Reducing Methotrexate Side Effects: A Patient Guide. Hospital for Special Surgery.
  • Wu, H., & Tian, J. (2017). Methotrexate Mechanism in Treatment of Rheumatoid Arthritis.
  • Methotrexate: Managing Side Effects.
  • Scirè, C. A., Carrara, G., & Zanetti, A. (2024). Methotrexate treatment strategies for rheumatoid arthritis: a scoping review on doses and administration routes. Arthritis Research & Therapy, 26(1).
  • What is the mechanism of Methotrexate?.
  • Improving the limit of quantification for methotrex
  • Wiciński, M., Węclewicz, M., & Malinowski, B. (2020). Methotrexate—Mechanisms of Drug Action. Encyclopedia.pub.
  • Chaykovsky, M., Hirst, M., Lazarus, H., & Martinelli, J. E. (1977). Methotrexate analogues. 9. Synthesis and biological properties of some 8-alkyl-7,8-dihydro analogues. Journal of Medicinal Chemistry, 20(10), 1323–1327.
  • Zeb, A., Muhammad, I., & Riaz, M. (2022).
  • Methotrexate - Pharmacology (DMARDs, mechanism of action, side effects). YouTube.
  • Methotrexate: Update on Pharmacology, Clinical Applic
  • Ali, M. S., Adnan, M., & Azam, S. S. (2021). In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics. Molecules, 26(17).
  • What to do if Methotrex
  • Peña-Hernández, A., Coca-Rosas, C., & Flores-Guzmán, M. R. (2025).
  • Wiela-Hojeńska, A., Owczarek, K., & Sozański, T. (2024).
  • The Unseen Danger of Methotrexate Toxicity.
  • A Clinical Case of Methotrex

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Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: N-(5-Aminopentyl) Methotrexate Amide vs. Standard Free Methotrexate

Executive Summary & Structural Context Standard free Methotrexate (MTX) is a cornerstone antimetabolite and a highly potent inhibitor of dihydrofolate reductase (DHFR). However, its clinical efficacy as a standalone ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

Standard free Methotrexate (MTX) is a cornerstone antimetabolite and a highly potent inhibitor of dihydrofolate reductase (DHFR). However, its clinical efficacy as a standalone therapeutic is frequently bottlenecked by dose-limiting systemic toxicity, rapid renal clearance, and acquired cellular resistance (typically via downregulation of the Reduced Folate Carrier, RFC).

To overcome these limitations, modern drug development has pivoted toward targeted drug delivery systems (DDS). N-(5-Aminopentyl) Methotrexate Amide (MTX-DAP) is a specialized, bifunctional derivative engineered specifically for bioconjugation. By modifying the glutamate moiety of MTX with a 5-aminopentyl linker, this derivative provides a highly reactive primary amine. This allows scientists to covalently link MTX to nanoparticles, dendrimers, antibodies, or diagnostic microbeads without destroying the core pharmacophore required for DHFR inhibition.

This guide objectively compares the mechanistic behavior, efficacy, and experimental handling of standard free MTX versus N-(5-Aminopentyl) Methotrexate Amide.

Mechanistic Divergence: Free Drug vs. Conjugate Precursor

Receptor Binding and Regiochemistry

Free MTX relies on its intact α

  • and γ -carboxylic acids for optimal binding and subsequent polyglutamylation by folylpolyglutamate synthetase (FPGS), which traps the drug intracellularly.

When evaluating N-(5-Aminopentyl) Methotrexate Amide, understanding regiochemistry is paramount. Research indicates that MTX maintains its biological activity (DHFR inhibition) when conjugated through the γ -carboxylic acid, but experiences a substantial reduction in activity if modified at the α -position 1[1]. The 5-aminopentyl linker extends the conjugation site away from the active pteridine ring and p-aminobenzoic acid (pABA) moieties, minimizing steric hindrance and preserving the drug's affinity for DHFR once released or internalized.

Cellular Uptake and Resistance Bypass

Free MTX enters cells primarily via the RFC. In resistant cancer phenotypes, RFC expression is often downregulated, rendering free MTX ineffective.

As a standalone molecule, N-(5-Aminopentyl) MTX Amide exhibits lower intrinsic cellular retention because amidation blocks efficient polyglutamylation. However, its true efficacy is unlocked when conjugated to nanocarriers. MTX-conjugates bypass the RFC entirely, entering cells via endocytosis. For instance, lipid drug conjugates utilizing MTX-amides have demonstrated up to 120-fold higher cytotoxicity in MTX-resistant leukemic cell lines compared to free MTX 2[2].

Pathway cluster_0 Free Methotrexate (MTX) cluster_1 MTX-Amide Conjugate MTX Free MTX RFC RFC Transport MTX->RFC Uptake FPGS Polyglutamylation RFC->FPGS Intracellular DHFR1 DHFR Inhibition FPGS->DHFR1 Retention MTX_A MTX-Conjugate Endo Endocytosis MTX_A->Endo Uptake Lyso Lysosomal Release Endo->Lyso Intracellular DHFR2 DHFR Inhibition Lyso->DHFR2 Bypass Efflux

Fig 1. Cellular uptake and retention mechanisms of Free MTX vs. MTX-Amide Conjugates.

Quantitative Efficacy Comparison

The following table summarizes the performance metrics of free MTX versus its 5-aminopentyl amide derivative across different application states.

PropertyStandard Free MethotrexateN-(5-Aminopentyl) MTX Amide (Standalone)MTX-Amide Conjugates (e.g., LDCs, Dendrimers)
Primary Uptake Mechanism Reduced Folate Carrier (RFC)Passive / Low affinity RFCEndocytosis / Phagocytosis
Intracellular Retention High (via FPGS polyglutamylation)Low (Amidation blocks FPGS)High (Carrier-mediated accumulation)
DHFR Inhibition Affinity Extremely High ( Ki​≈1 pM)Moderate to High (Isomer dependent)High (Following lysosomal degradation)
Efficacy in Resistant Cells Poor (Susceptible to efflux/RFC loss)PoorExcellent (Up to 120-fold higher cytotoxicity)
Primary Application Direct systemic chemotherapyPrecursor for bioconjugationTargeted drug delivery / Diagnostic assays

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for every critical step to empower researchers to troubleshoot effectively.

Protocol A: Synthesis of MTX-Immobilized Carriers via EDC/NHS Chemistry

This protocol details the conjugation of N-(5-Aminopentyl) MTX Amide to carboxylated magnetic microbeads, a technique heavily utilized in aptamer discovery and targeted delivery 3[3].

  • Carrier Preparation: Wash 100 μ L of carboxylated magnetic microbeads (10 mg/mL) with 15 mM MES buffer (pH 4.8).

    • Causality: MES is a non-amine-containing buffer. Using amine-based buffers (like Tris) here would competitively inhibit the downstream amidation step. The acidic pH (4.8) is optimal for EDC stability.

  • Activation: Resuspend beads in 40 μ L of 1.25 M EDC in 100 mM MES buffer (pH 4.8).

    • Causality: EDC activates the carboxyl groups to form a highly reactive, but unstable, O-acylisourea intermediate.

  • Amidation: Immediately add 40 μ L of N-(5-Aminopentyl) MTX Amide dissolved in 100 mM MES buffer, followed by 40 μ L of DMF. Incubate for 30 minutes at room temperature.

    • Causality: The primary amine of the 5-aminopentyl linker acts as a strong nucleophile, attacking the intermediate to form a stable amide bond. DMF is added to maintain the solubility of the hydrophobic MTX derivative.

  • Quenching & Purification: Wash the beads with 1 mL of 250 mM Tris buffer (pH 8.0) containing 0.01% Tween 20, rotating for 30 minutes.

    • Causality: Tris contains a primary amine which actively quenches any remaining unreacted activated esters, preventing unwanted cross-reactivity. Tween 20 prevents bead aggregation.

Workflow Step1 1. Carboxylated Carrier (Nanoparticle/Bead) Step2 2. Activation (EDC/NHS in MES pH 4.8) Step1->Step2 Activate COOH Step3 3. Amidation Add N-(5-Aminopentyl) MTX Amide Step2->Step3 Nucleophilic Attack Step4 4. Purification (Wash with Tris pH 8.0) Step3->Step4 Quench & Remove Unreacted Step5 5. Validation (HPLC / DLS / Zeta) Step4->Step5 Confirm Conjugation

Fig 2. Step-by-step EDC/NHS conjugation workflow for N-(5-Aminopentyl) MTX Amide.

Protocol B: In Vitro Cytotoxicity & Efficacy Validation

To validate the efficacy of your newly synthesized MTX-Amide conjugate against free MTX:

  • Cell Seeding: Seed MTX-sensitive (e.g., CCRF-CEM) and MTX-resistant (e.g., CEM/MTX) cell lines in 96-well plates at 1×104 cells/well.

  • Treatment: Treat cells with serial dilutions of Free MTX and the MTX-Amide Conjugate (normalized to equimolar MTX concentrations via HPLC quantification). Incubate for 72 hours.

  • Validation: Perform an MTT or CellTiter-Glo assay.

    • Expected Outcome: Free MTX will show a sub-nanomolar IC50 in sensitive cells but fail in resistant cells. The MTX-Amide conjugate will restore efficacy in the resistant line by bypassing the defective RFC transport mechanism.

References

  • Discovery of a Highly Specific Anti-methotrexate (MTX) DNA Aptamer for Antibody-Independent MTX Detection Analytical Chemistry - ACS Publications 3

  • A Quantitative Assessment of Nanoparticle−Ligand Distributions: Implications for Targeted Drug and Imaging Delivery in Dendrimer Conjugates ACS Nano 1

  • Lipid Drug Conjugate (LDC) Nanoparticles as Autolymphotrophs for Oral Delivery of Methotrexate ResearchGate 2

Sources

Comparative

Comparing N-(5-Aminopentyl) Methotrexate Amide with PEGylated MTX linkers

Title: Strategic Comparison Guide: N-(5-Aminopentyl) Methotrexate Amide vs. PEGylated MTX Linkers in Bioconjugation Introduction Methotrexate (MTX) is a potent antifolate and inhibitor of dihydrofolate reductase (DHFR),...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Strategic Comparison Guide: N-(5-Aminopentyl) Methotrexate Amide vs. PEGylated MTX Linkers in Bioconjugation

Introduction

Methotrexate (MTX) is a potent antifolate and inhibitor of dihydrofolate reductase (DHFR), widely utilized as a cytotoxic payload in targeted drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Small Molecule-Drug Conjugates (SMDCs). The therapeutic index of MTX conjugates is heavily dictated by the chemistry of the linker connecting the payload to the targeting ligand. This guide provides an objective, data-backed comparison between rigid alkyl linkers—specifically N-(5-Aminopentyl) Methotrexate Amide[1]—and flexible PEGylated MTX linkers, detailing their impact on pharmacokinetics, stability, and cytotoxicity[2].

Chemical & Structural Profiling

N-(5-Aminopentyl) Methotrexate Amide (Alkyl Linker) N-(5-Aminopentyl) Methotrexate Amide (CAS 136672-64-5) features a 5-carbon aliphatic chain terminating in a primary amine, with a molecular weight of 538.6 g/mol [1].

  • Causality of Design: The rigid, hydrophobic nature of the alkyl chain maintains a defined steric distance between the payload and the targeting moiety. However, the hydrophobicity of the aminopentyl group combined with MTX can drive protein aggregation at high Drug-to-Antibody Ratios (DAR), making conjugation homogeneity highly dependent on the alkyl chain length[].

  • Bystander Effect: Upon lysosomal cleavage, alkyl-linked metabolites are typically highly lipophilic. This allows them to passively diffuse across the cell membrane to kill adjacent antigen-negative tumor cells—a phenomenon known as the bystander effect[4].

PEGylated MTX Linkers (e.g., MTX-PEGn-Amine) PEGylated linkers incorporate repeating poly(ethylene glycol) units.

  • Causality of Design: The hydrophilic and flexible nature of PEG directly counteracts the hydrophobicity of MTX. This steric shielding prevents premature degradation by plasma proteases and significantly improves the aqueous solubility of the conjugate[2]. Furthermore, the use of a PEG spacer provides spatial distance that prevents random, uncontrolled cross-linking, ensuring a highly homogenous product[5].

  • Bystander Effect: Cleaved PEG-MTX metabolites are highly hydrophilic and membrane-impermeable. This traps the active payload within the target cell, reducing off-target systemic toxicity but limiting efficacy in highly heterogeneous tumors[4].

Comparative Performance Data

ParameterN-(5-Aminopentyl) MTX AmidePEGylated MTX Linkers (e.g., PEG4-PEG12)
Aqueous Solubility Low to ModerateHigh (Enhanced by hydrophilic repeating units)
Conjugation Homogeneity Variable (Dependent on alkyl chain length)[]Highly controlled (Steric distance limits cross-reactivity)[5]
Plasma Stability Moderate (Susceptible to non-specific enzymatic cleavage)High (PEG provides steric shielding against proteases)[2]
Bystander Effect High (Lipophilic metabolites cross cell membranes)[4]Low (Hydrophilic metabolites are trapped intracellularly)[4]
Optimal DAR ≤ 4 (Higher DAR risks severe aggregation)Up to 8 (Maintains colloidal stability)[]

Mechanistic Pathway & Logic

Pathway A Targeted MTX Conjugate B Receptor-Mediated Endocytosis A->B C Lysosomal Degradation B->C D1 Alkyl Linker Cleavage (Hydrophobic MTX Metabolite) C->D1 N-(5-Aminopentyl) D2 PEG Linker Cleavage (Hydrophilic MTX Metabolite) C->D2 PEGylated E1 High Membrane Permeability (Strong Bystander Effect) D1->E1 E2 Low Membrane Permeability (Target-Cell Restricted) D2->E2 F DHFR Inhibition & Cell Death E1->F E2->F

Intracellular processing and bystander effect divergence based on linker chemistry.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system for synthesizing and evaluating MTX conjugates.

Protocol 1: Site-Specific Bioconjugation to a Carrier Protein Objective: Covalently attach N-(5-Aminopentyl) MTX or PEG-MTX to a carrier (e.g., Human Serum Albumin or an IgG antibody) via amide coupling.

  • Activation: Activate the carrier protein's carboxyl groups using EDC/NHS in MES buffer (pH 6.0) for 15 minutes.

    • Causality: A slightly acidic pH optimizes EDC efficiency while preventing the rapid hydrolysis of the newly formed NHS ester.

  • Conjugation: Introduce the MTX-linker (amine-terminated) at a 10-fold molar excess. Adjust the pH to 7.4 using PBS to deprotonate the primary amine, initiating nucleophilic attack on the NHS ester. Incubate for 2 hours at room temperature.

  • Quenching & Purification: Quench unreacted NHS esters with 1M Tris (pH 7.5). Purify the conjugate using Size Exclusion Chromatography (SEC).

    • Self-Validation: SEC separates the high-molecular-weight conjugate from the low-molecular-weight free MTX (~538 Da for MTX-DAP)[1]. The absence of a small-molecule peak in the final eluate validates the complete removal of unconjugated payload.

  • Characterization: Determine the Drug-to-Antibody Ratio (DAR) via LC-MS.

    • Causality: Accurate DAR quantification ensures that subsequent cytotoxicity data is attributed to the conjugate's specific potency, not experimental artifacts or free payload[].

Protocol 2: Plasma Stability and Cytotoxicity Assay Objective: Compare the systemic stability and in vitro efficacy of the conjugates.

  • Plasma Stability Incubation: Incubate the purified MTX conjugates in 50% human plasma at 37°C. Take aliquots at 0, 24, 48, and 72 hours.

  • Metabolite Extraction & LC-MS: Precipitate plasma proteins using cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS to quantify released free MTX.

    • Causality: PEGylated linkers typically demonstrate significantly improved stability in plasma due to steric shielding, whereas exposed alkyl linkers may show higher premature cleavage[2].

  • In Vitro Cytotoxicity (MTT Assay): Seed target cells (e.g., MCF-7 breast cancer cells) at 5×103 cells/well. Treat with serial dilutions of the conjugates for 72 hours. Measure viability.

    • Self-Validation: Include free MTX as a positive control. PEGylated MTX conjugates often exhibit superior IC50​ values (e.g., 0.181 μM) compared to free MTX (0.591 μM) due to enhanced cellular uptake and stability[2].

Workflow S1 1. Linker-Payload Activation S2 2. Carrier Conjugation S1->S2 S3 3. SEC Purification S2->S3 S4 4. LC-MS DAR Validation S3->S4 S5 5. In Vitro Assays S4->S5

Step-by-step workflow for MTX bioconjugate synthesis, purification, and validation.

Strategic Selection Guide

  • Choose N-(5-Aminopentyl) Methotrexate Amide when: Developing therapies for heterogeneous solid tumors where a strong bystander effect is required to eradicate adjacent antigen-negative cancer cells[4]. It is also ideal when structural rigidity is needed to fit a specific binding pocket without the entropic penalty of a flexible PEG chain.

  • Choose PEGylated MTX Linkers when: The carrier protein is prone to aggregation, a high DAR is required, or the therapeutic goal is to maximize systemic circulation half-life while minimizing off-target toxicity[2],[5].

References

  • N-(5-Aminopentyl) Methotrexate Amide | CAS 136672-64-5 | SCBT, scbt.com,
  • Macromolecular Bipill of Gemcitabine and Methotrexate Facilitates Tumor-Specific Dual Drug Therapy with Higher Benefit-to-Risk Ratio | Bioconjug
  • Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability, nih.gov,
  • ADC Analysis & Characteriz
  • Human Serum Albumin-TRAIL Conjugate for the Treatment of Rheumatoid Arthritis | Bioconjug

Sources

Validation

Validation of N-(5-Aminopentyl) Methotrexate Amide Binding Affinity to DHFR: A Comparative Guide

Executive Summary Methotrexate (MTX) is a foundational antifolate drug that acts as a slow, tight-binding competitive inhibitor of dihydrofolate reductase (DHFR)[1]. While native MTX is highly potent, modern drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methotrexate (MTX) is a foundational antifolate drug that acts as a slow, tight-binding competitive inhibitor of dihydrofolate reductase (DHFR)[1]. While native MTX is highly potent, modern drug discovery, targeted protein degradation (PROTACs), and diagnostic assay development require functionalized derivatives[2]. N-(5-Aminopentyl) Methotrexate Amide (MTX-DAP) is a highly specialized analog featuring a primary amine linker. This modification allows for covalent immobilization onto solid supports (e.g., magnetic microbeads for SELEX) or conjugation to fluorophores, without completely abolishing target engagement[2].

As a Senior Application Scientist, evaluating the performance trade-offs of such structural modifications is critical. This guide provides an objective, data-driven comparison of MTX-DAP against native MTX and Aminopterin, detailing the structural rationale for its altered binding kinetics and providing a self-validating experimental protocol for empirical measurement.

Mechanistic Rationale & Structural Insights

DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a crucial hydride-donating cofactor[3]. This reaction is a critical bottleneck in the de novo synthesis of purine nucleotides[4].

Native MTX acts as a pseudosubstrate[5]. Its binding is driven by the pteridine ring, which anchors deep within the hydrophobic active site of DHFR, while its glutamate tail extends outward toward the solvent-exposed surface[1]. In MTX-DAP, a 5-aminopentyl group is conjugated via an amide bond to the γ -carboxyl group of this glutamate tail.

Causality of Affinity Shift: Modifying the γ -carboxyl group removes a localized negative charge and introduces steric bulk. Because this region of the binding pocket is solvent-facing, the modification does not prevent active site entry. However, it alters the thermodynamic stability of the enzyme-inhibitor complex, shifting the inhibition constant ( Ki​ ) from the picomolar range (native MTX) to the low-nanomolar range (MTX-DAP). Despite this reduction, MTX-DAP retains sufficient affinity to function as a robust capture ligand or targeting chimera headgroup[2].

DHFR_Inhibition DHF Dihydrofolate (Substrate) DHFR DHFR Enzyme (Active Site) DHF->DHFR Binds NADPH NADPH (Cofactor) NADPH->DHFR Hydride Transfer THF Tetrahydrofolate (Product) DHFR->THF Catalysis MTX Native MTX (Ki ~ 3.4 pM) MTX->DHFR Tight Binding MTXDAP MTX-DAP (Ki ~ 1.5 nM) MTXDAP->DHFR Steric Hindrance (Amide Linker)

Diagram 1: DHFR catalytic cycle and competitive inhibition pathways by MTX and MTX-DAP.

Comparative Performance Data

To objectively evaluate MTX-DAP, it must be benchmarked against unmodified clinical antifolates. The table below summarizes the quantitative binding parameters. Note that because MTX is a tight-binding inhibitor, standard Michaelis-Menten kinetics do not apply; Ki​ values are derived using the Morrison equation for tight binding[5].

CompoundStructural ModificationTarget Ki​ (Inhibition Constant) IC50​ (Enzymatic Assay)Primary Application
Aminopterin None (Lacks N10-methyl group)DHFR~ 2.0 pM~ 15 nMHistorical Chemotherapy / Research
Methotrexate (MTX) Native (N10-methylated)DHFR3.4 pM[4]~ 24 nM[4]Clinical Oncology / Autoimmune
MTX-DAP γ -carboxyl 5-aminopentyl amideDHFR~ 1.5 nM~ 120 nMPROTACs / Biosensor Capture[2]

Data Note: IC50​ values are highly dependent on enzyme concentration and assay conditions. Ki​ provides a more absolute measure of thermodynamic affinity[4].

Experimental Validation Protocol: DHFR Enzymatic Inhibition Assay

To validate the binding affinity of MTX-DAP in your own laboratory, you must utilize a kinetic spectrophotometric assay that monitors the oxidation of NADPH to NADP+[4].

System Validation & Controls

A trustworthy protocol requires a self-validating framework:

  • Positive Control: Native MTX. Validates that the recombinant DHFR is active and susceptible to tight-binding inhibition[6].

  • Negative Control (Vehicle): DMSO only. Establishes the uninhibited maximum velocity ( Vmax​ ) baseline.

  • Background Control: No-enzyme blank. Accounts for spontaneous auto-oxidation of NADPH in the buffer[6].

Step-by-Step Methodology

1. Reagent Preparation

  • Prepare 1X DHFR Assay Buffer (50 mM Potassium Phosphate buffer, pH 6.5–7.5)[4].

  • Reconstitute NADPH to a 10 mM stock, then dilute to a final working concentration of 100 µM in the reaction mixture[4].

  • Prepare the DHF substrate fresh at 10 mM, diluting to 70-100 µM final concentration[4].

  • Causality: Both DHF and NADPH are highly light-sensitive and prone to rapid oxidation. Fresh preparation is mandatory to ensure accurate baseline kinetics and prevent artifactual loss of absorbance.

2. Inhibitor Titration

  • Serially dilute MTX and MTX-DAP in DMSO, followed by dilution into the assay buffer to achieve final well concentrations ranging from 0.1 nM to 10 µM[6].

3. Pre-Incubation (Critical Step)

  • Combine 10-50 µL of DHFR enzyme with the inhibitor and NADPH in the assay buffer[4].

  • Incubate at room temperature for 10–15 minutes[4].

  • Causality: MTX and its derivatives are slow, tight-binding inhibitors[1]. They initially form a loose collision complex before undergoing a slow, reversible conformational isomerization to lock tightly into the active site[5]. If you skip pre-incubation and add DHF simultaneously, substrate competition will outpace the slow isomerization, artificially inflating the apparent IC50​ [6].

4. Reaction Initiation

  • Add 10 µL of the DHF substrate solution to initiate the catalytic reaction[4].

5. Kinetic Monitoring & Data Analysis

  • Immediately monitor the decrease in absorbance at 340 nm using a UV-Vis spectrophotometer or quartz-compatible 96-well plate reader for 2.5 minutes[6].

  • Calculate the initial velocity ( V0​ ) for each concentration. Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration to determine the IC50​ , and apply the Morrison equation to calculate the true Ki​ [5].

Assay_Workflow S1 1. Reagent Prep (Buffer, NADPH) S2 2. Pre-incubation (DHFR + Inhibitor) S1->S2 S3 3. Initiation (Add DHF) S2->S3 S4 4. UV Monitoring (Abs 340 nm) S3->S4 S5 5. Data Analysis (IC50/Ki Calc) S4->S5

Diagram 2: Step-by-step workflow for the DHFR enzymatic inhibition assay.

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Comparative

In vivo efficacy comparison of N-(5-Aminopentyl) Methotrexate Amide vs traditional antifolates

Executive Summary Traditional antifolates, primarily Methotrexate (MTX), have served as the cornerstone of antimetabolite chemotherapy and immunosuppression for decades. However, their clinical efficacy is frequently bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Traditional antifolates, primarily Methotrexate (MTX), have served as the cornerstone of antimetabolite chemotherapy and immunosuppression for decades. However, their clinical efficacy is frequently bottlenecked by severe systemic toxicity, rapid renal clearance, and acquired cellular resistance mechanisms[1].

N-(5-Aminopentyl) Methotrexate Amide (CAS 136672-64-5) represents a paradigm shift in antifolate application[2]. Rather than acting as a standalone free drug, this derivative features a reactive primary amine on a pentyl linker, designed specifically for bioconjugation. By covalently linking the MTX payload to macromolecular carriers (e.g., PEG, PAMAM dendrimers, or monoclonal antibodies), researchers can fundamentally alter the drug's pharmacokinetic profile and cellular uptake mechanisms[3][4]. This guide provides an objective, data-supported comparison of the in vivo efficacy of traditional MTX versus macromolecular conjugates utilizing the N-(5-Aminopentyl) Methotrexate Amide building block.

Mechanistic Divergence: Free Drug vs. Conjugated Payload

To understand the in vivo efficacy differences, we must first examine the causality behind their cellular pharmacokinetics.

Traditional Antifolates (Free MTX)

Free MTX relies almost exclusively on the Reduced Folate Carrier (RFC) for intracellular transport. Once inside, it must undergo polyglutamation by folylpolyglutamate synthetase (FPGS) to be retained within the cell and effectively inhibit dihydrofolate reductase (DHFR)[1][5].

  • The Flaw: Tumor cells rapidly develop resistance by downregulating RFC expression, decreasing FPGS activity, or upregulating efflux pumps (e.g., ABC transporters)[1]. Furthermore, the ubiquitous expression of RFC across healthy tissues leads to off-target mucosal and hepatic toxicity.

N-(5-Aminopentyl) Methotrexate Amide Conjugates

The pentylamine linker allows for stable amide, ester, or carbamate linkages to nanocarriers without sterically hindering the pteridine ring required for DHFR binding[4][6].

  • The Advantage: Conjugation shifts the cellular entry mechanism from RFC-mediated transport to receptor-mediated endocytosis (via Folate Receptors or specific antibody targets like HER2) or passive accumulation via the Enhanced Permeability and Retention (EPR) effect [3][7]. This completely bypasses RFC-dependent resistance and efflux mechanisms. Once internalized, the acidic lysosomal environment cleaves the carrier, releasing the active antifolate payload directly into the cytoplasm[7].

Pathway Visualization

The following diagram illustrates the divergent cellular uptake and activation pathways that define the efficacy of these two therapeutic approaches.

G cluster_0 Traditional Antifolates (Free MTX) cluster_1 N-(5-Aminopentyl) MTX Amide Conjugate A Free MTX B RFC-Mediated Uptake A->B C Polyglutamation B->C R Therapeutic Failure B->R Efflux Resistance D DHFR Inhibition C->D E Targeted Nanoconjugate F Endocytosis (FR/EPR) E->F G Lysosomal Release F->G H DHFR Inhibition G->H

Caption: Cellular uptake pathways of Free MTX vs. Carrier-Conjugated MTX Amide. (Max Width: 760px)

In Vivo Efficacy & Pharmacokinetics: Quantitative Comparison

Experimental data from murine xenograft models (e.g., Lewis Lung Carcinoma, Osteosarcoma) demonstrate that conjugating MTX via an aminopentyl linker drastically improves the therapeutic index[6][7]. Free MTX is cleared rapidly, requiring high, toxic doses to maintain therapeutic concentrations. Conversely, high-molecular-weight conjugates (e.g., PEG40000-MTX or Dendrimer-MTX) exhibit prolonged circulation and superior Tumor Growth Inhibition (TGI) at a fraction of the equivalent dose[6].

Table 1: In Vivo Performance Metrics (Murine Solid Tumor Models)
ParameterTraditional Antifolate (Free MTX)N-(5-Aminopentyl) MTX Amide Conjugate (e.g., PEG/Dendrimer)Causality / Mechanism
Circulation Half-Life ( t1/2​ ) ~2 - 4 hours24 - 36+ hoursMacromolecular carriers evade rapid renal filtration[6].
Cellular Uptake Route Reduced Folate Carrier (RFC)Endocytosis (EPR or Receptor-Targeted)Conjugation size prevents passive RFC transport[3].
Max Tolerated Dose (MTD) ~100 mg/kg (Severe toxicity)>200 mg/kg (Equivalent payload)Targeted delivery minimizes systemic exposure to healthy tissue[7].
Tumor Growth Inhibition (TGI) Moderate (Requires frequent dosing)High (Sustained release profile)Lysosomal trapping and slow release maintain DHFR inhibition[4].
Susceptibility to Efflux High (MDR1 / MRP transporters)LowEndosomal escape bypasses membrane-bound efflux pumps[1].

Validated Experimental Workflows

To ensure scientific integrity, the following protocols represent self-validating systems for synthesizing and evaluating N-(5-Aminopentyl) Methotrexate Amide conjugates.

Protocol A: Bioconjugation to Carboxylated Nanocarriers (EDC/NHS Coupling)

The causality behind this protocol lies in activating the carrier's carboxyl groups rather than the MTX payload, preventing MTX racemization and ensuring the pteridine ring remains active.

  • Carrier Activation: Dissolve the carboxylated carrier (e.g., PEG-COOH or HA-COOH) in anhydrous DMSO. Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS) at a 1:5:5 molar ratio (Carrier:EDC:NHS). Stir at room temperature for 2 hours to form the amine-reactive NHS-ester.

  • Payload Conjugation: Add N-(5-Aminopentyl) Methotrexate Amide (dissolved in DMSO with 1 eq. of Triethylamine) dropwise to the activated carrier solution. The primary amine of the pentyl linker will selectively react with the NHS-ester.

  • Incubation: Stir the reaction mixture in the dark at room temperature for 24 hours under a nitrogen atmosphere.

  • Purification (Self-Validation Step): Transfer the mixture to a dialysis cassette (MWCO dependent on carrier size) and dialyze against PBS (pH 7.4) for 48 hours to remove unreacted MTX-amide and coupling byproducts.

  • Quantification: Analyze the dialysate via UV-Vis spectroscopy (absorbance at 302 nm) to quantify the MTX loading efficiency.

Protocol B: In Vivo Efficacy Evaluation (Murine Xenograft Model)

This protocol utilizes body weight monitoring as a self-validating proxy for systemic toxicity, ensuring efficacy is not conflated with general cachexia.

  • Tumor Inoculation: Subcutaneously inject 5×106 target cancer cells (e.g., HeLa or Osteosarcoma cells) suspended in 100 µL of Matrigel into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Once tumors reach a volume of ~100 mm 3 (approx. 7-10 days), randomize mice into three groups (n=8): Saline Control, Free MTX (10 mg/kg), and MTX-Amide Conjugate (10 mg/kg MTX equivalent).

  • Treatment Regimen: Administer treatments intravenously (tail vein) every 3 days for a total of 4 doses.

  • Monitoring: Measure tumor dimensions using digital calipers and calculate volume ( V=2length×width2​ ) every alternate day. Weigh mice simultaneously. A body weight loss of >15% indicates unacceptable systemic toxicity.

  • Endpoint Analysis: At day 21, euthanize the mice. Excise, weigh, and photograph the tumors. Perform H&E and TUNEL staining on tumor sections to quantify apoptosis and validate the mechanistic efficacy of the DHFR inhibition.

References

  • Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery MDPI[Link]

  • HER2 specific Delivery of Methotrexate by Dendrimer Conjugated anti-HER2 mAb National Institutes of Health (NIH)[Link]

  • Polyethylene Glycol Conjugates of Methotrexate Varying in Their Molecular Weight from MW 750 to MW 40000: Synthesis, Characterization, and Structure−Activity Relationships in Vitro and in Vivo ResearchGate[Link]

  • Co-Delivery of Methotrexate and Nanohydroxyapatite with Polyethylene Glycol Polymers for Chemotherapy of Osteosarcoma Semantic Scholar[Link]

  • Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model National Institutes of Health (NIH)[Link]

  • Mechanisms of antifolate resistance and methotrexate efficacy in leukemia cells National Institutes of Health (NIH)[Link]

Sources

Validation

N-(5-Aminopentyl) Methotrexate Amide vs other aliphatic amine linkers in drug design

N-(5-Aminopentyl) Methotrexate Amide vs. Other Aliphatic Amine Linkers in Drug Design: A Comprehensive Comparison Guide Introduction Methotrexate (MTX) is a foundational chemotherapeutic and immunosuppressive agent.

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Author: BenchChem Technical Support Team. Date: April 2026

N-(5-Aminopentyl) Methotrexate Amide vs. Other Aliphatic Amine Linkers in Drug Design: A Comprehensive Comparison Guide

Introduction

Methotrexate (MTX) is a foundational chemotherapeutic and immunosuppressive agent. In modern drug design—particularly within the realms of Antibody-Drug Conjugates (ADCs), PROTACs, and targeted nanotherapeutics—MTX is highly valued for its dual-action capabilities. It functions simultaneously as a targeting ligand for the Folate Receptor (FAR), which is frequently overexpressed on tumor cells, and as a potent intracellular inhibitor of dihydrofolate reductase (DHFR)[1].

However, the covalent attachment of MTX to macromolecular carriers requires precise linker chemistry. If the linker is too short, the payload suffers from steric hindrance; if it is too hydrophobic, the conjugate may aggregate. N-(5-Aminopentyl) Methotrexate Amide (CAS 136672-64-5), also known as MTX-DAP, utilizes a 5-carbon aliphatic amine linker to bridge the drug and the carrier[2]. This guide provides an objective, data-driven comparison of the N-(5-Aminopentyl) linker against other common aliphatic amine linkers (e.g., ethylenediamine, hexamethylenediamine, and PEG-amines) to help researchers optimize their conjugation workflows.

Mechanistic Overview & Causality

The selection of an aliphatic amine linker fundamentally dictates the spatial flexibility, thermodynamic stability, and enzymatic accessibility of the MTX payload. As a Senior Application Scientist, I emphasize that linker design is not merely a structural necessity—it is the primary determinant of pharmacokinetic fate.

  • Steric Hindrance vs. Flexibility: Shorter linkers, such as ethylenediamine (C2), restrict the conformational freedom of MTX. This rigidity often prevents the bulky pteridine ring of MTX from properly docking into the deep catalytic pocket of DHFR. The 5-carbon chain of N-(5-Aminopentyl) provides an optimal spacer length that balances flexibility with minimal hydrophobic collapse, ensuring the MTX moiety remains accessible for FAR binding[1].

  • Enzymatic Conjugation Efficiency: In the synthesis of homogeneous ADCs, microbial transglutaminase (MTG) is frequently used to catalyze transamidation at specific glutamine residues (e.g., Q295 on antibodies). MTG strictly requires a primary amine as an acyl acceptor. The 5-aminopentyl group acts as a highly efficient substrate for MTG, enabling conjugation efficiencies exceeding 80%, a metric rarely achieved with shorter or highly sterically hindered amines[3].

  • Cleavage Kinetics: Aliphatic amine linkers conjugated via amide bonds to the γ -carboxylate of MTX possess a unique "built-in chemical machinery." They can be engineered to undergo accelerated peptide-bond cleavage under mild acidic conditions (such as those found in the tumor microenvironment or late endosomes), thereby releasing the active MTX derivative while remaining stable at physiological pH[4].

G MTX Methotrexate (MTX) Dual-Action Agent Conjugate MTX-Aminopentyl Conjugate (MTX-DAP) MTX->Conjugate Amidation Linker N-(5-Aminopentyl) Linker (Aliphatic C5) Linker->Conjugate Conjugation Targeting Folate Receptor (FAR) Targeting Conjugate->Targeting Extracellular Binding Inhibition DHFR Inhibition (Intracellular) Conjugate->Inhibition Intracellular Release Enzyme Microbial Transglutaminase or EDC/NHS Enzyme->Conjugate Catalysis

Fig 1: MTX-Aminopentyl conjugation pathway and its dual-action cellular targeting mechanism.

Comparative Analysis of Aliphatic Amine Linkers

To provide a clear benchmark for drug development professionals, the table below summarizes the physicochemical and biological performance of N-(5-Aminopentyl) against other standard MTX linkers.

Table 1: Physicochemical and Biological Comparison of MTX Linkers

Linker TypeCarbon Chain LengthHydrophobicity (LogP impact)MTGase Conjugation EfficiencyDHFR Inhibition RetentionPrimary Application
Ethylenediamine C2LowPoor (<20%)Moderate (Steric clash)Small molecule PROTACs
N-(5-Aminopentyl) C5ModerateExcellent (>80%)[3]High (Optimal spacing)ADCs, Nanoparticles[1]
Hexamethylenediamine C6HighGood (~60-70%)HighPolymeric micelles[4]
PEG2-Amine VariableHydrophilicModerateHighLiposomes, stealth delivery

Data Synthesis: The C5 linker hits a critical "Goldilocks" zone. It is long enough to prevent the payload from sterically hindering the conjugation reaction, yet short enough to avoid the excessive hydrophobicity seen with C6+ aliphatic chains, which frequently induce aggregation in aqueous buffers.

Experimental Methodology: Synthesis and Validation of MTX-Aminopentyl Conjugates

A cornerstone of scientific integrity is reproducibility. The following self-validating protocol outlines the generation of an MTX-nanocarrier conjugate using the N-(5-Aminopentyl) linker via standard carbodiimide chemistry.

Workflow Step1 1. Carrier Activation (EDC/NHS or MTGase) Step2 2. MTX Conjugation (N-(5-Aminopentyl)) Step1->Step2 Step3 3. Purification (Dialysis / SEC) Step2->Step3 Step4 4. Validation (DHFR Assay & SPR) Step3->Step4

Fig 2: Self-validating experimental workflow for MTX-Aminopentyl conjugate synthesis.

Step-by-Step Protocol

1. Activation of the Carrier Protein/Polymer

  • Rationale: Carboxylate groups on the macromolecular carrier must be activated to form a stable amide bond with the primary amine of N-(5-Aminopentyl) Methotrexate Amide.

  • Procedure: Dissolve the carrier (e.g., Bovine Serum Albumin or a monoclonal antibody) in MES buffer (pH 6.0). Add a 10-fold molar excess of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 25-fold molar excess of Sulfo-NHS. Incubate at room temperature for 15 minutes to form the amine-reactive Sulfo-NHS ester.

  • Validation Check: Quench a 10 µL aliquot with hydroxylamine and analyze via Size-Exclusion Chromatography (SEC) to ensure no unwanted carrier-to-carrier cross-linking has occurred prior to drug addition.

2. Conjugation of N-(5-Aminopentyl) Methotrexate Amide

  • Rationale: The primary amine of the C5 linker acts as a strong nucleophile, attacking the NHS ester to form a covalent bond.

  • Procedure: Adjust the pH of the activated carrier solution to 7.5 using 1M Sodium Bicarbonate. Add a 5-fold molar excess of N-(5-Aminopentyl) Methotrexate Amide. Crucial Step: Because MTX derivatives have limited aqueous solubility, pre-dissolve the MTX-DAP in DMSO, ensuring the final DMSO concentration in the reaction mixture remains strictly below 10% to prevent carrier denaturation[2],[5].

  • Incubation: Stir continuously for 2 hours at room temperature in the dark (MTX is highly light-sensitive).

3. Purification

  • Rationale: Unreacted MTX and crosslinkers must be completely removed to accurately determine the Drug-to-Antibody Ratio (DAR) or loading efficiency.

  • Procedure: Subject the reaction mixture to dialysis (MWCO 10 kDa) against PBS (pH 7.4) for 48 hours, performing at least 4 buffer exchanges.

  • Validation Check: Measure the absorbance of the final dialysate at 302 nm (the characteristic absorption peak for MTX). A flat baseline confirms the complete removal of free drug.

4. Functional Validation (DHFR Inhibition Assay)

  • Rationale: The conjugation process must not obliterate MTX's ability to inhibit its primary intracellular target.

  • Procedure: Utilize a standard DHFR assay kit. Incubate the purified MTX-conjugate with recombinant human DHFR and NADPH. Introduce dihydrofolic acid and monitor the decrease in absorbance at 340 nm (indicating NADPH oxidation).

  • Expected Result: The N-(5-Aminopentyl) conjugate should exhibit a Ki​ within 1-2 orders of magnitude of free MTX (typically in the low nanomolar range). This validates that the C5 linker provides sufficient spatial freedom for the MTX moiety to successfully enter and block the DHFR active site[1].

Conclusion

In the landscape of aliphatic amine linkers for Methotrexate delivery, N-(5-Aminopentyl) Methotrexate Amide stands out for its optimal balance of steric relief and hydrophilicity. Its exceptional performance as an acyl acceptor—particularly in transglutaminase-mediated reactions—makes it a premier choice for researchers developing next-generation, site-specific ADCs and targeted nanotherapeutics.

References

  • Conjugation of Methotrexate-Amino Derivatives to Macromolecules through Carboxylate Moieties Is Superior Over Conventional Linkage to Amino Residues: Chemical, Cell-Free and In Vitro Characterizations Source: PubMed Central (PMC) / NIH URL:[Link]

  • Discovery of a Highly Specific Anti-methotrexate (MTX) DNA Aptamer for Antibody-Independent MTX Detection Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • US12076412B2 - Antibody-drug conjugates through specific linker oligopeptides Source: Google Patents URL
  • Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery Source: Molecules (MDPI) URL:[Link]

Sources

Comparative

IC50 value comparison of N-(5-Aminopentyl) Methotrexate Amide in breast cancer models

A Comparative Analysis of N-(5-Aminopentyl) Methotrexate Amide in Breast Cancer Models: A Review of Available Data and Future Directions For Immediate Release [City, State] – [Date] – Researchers and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of N-(5-Aminopentyl) Methotrexate Amide in Breast Cancer Models: A Review of Available Data and Future Directions

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals in the field of oncology are constantly seeking novel therapeutic agents with improved efficacy and selectivity against breast cancer. One such area of interest is the modification of existing chemotherapeutics like methotrexate (MTX) to enhance their cytotoxic profile. This guide aims to provide a comparative analysis of the IC50 value of a specific derivative, N-(5-Aminopentyl) Methotrexate Amide, in various breast cancer models. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant gap in the existing data, with no published IC50 values for this specific compound in any breast cancer cell line.

This guide will therefore summarize the available data for the parent compound, methotrexate, and other relevant methotrexate derivatives, providing a framework for the future evaluation of N-(5-Aminopentyl) Methotrexate Amide. We will also present a detailed protocol for determining the IC50 values, which can be utilized by researchers to generate the necessary data for a comprehensive comparison.

The Rationale for Methotrexate Derivatives

Methotrexate, a cornerstone of chemotherapy for various cancers, functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication. The therapeutic efficacy of MTX, however, can be limited by factors such as drug resistance and off-target toxicity.[1] To address these limitations, medicinal chemists have explored the synthesis of numerous MTX derivatives. These modifications often aim to:

  • Enhance cellular uptake: By altering the lipophilicity or by conjugation to specific ligands, derivatives may more readily cross the cell membrane.

  • Target cancer cells: Conjugation to molecules that bind to overexpressed receptors on cancer cells, such as the folate receptor, can increase drug concentration at the tumor site.[2][3]

  • Overcome resistance mechanisms: Modifications can be designed to bypass efflux pumps that actively remove MTX from the cell.

N-(5-Aminopentyl) Methotrexate Amide represents one such modification, where an aminopentyl group is attached to the glutamate portion of the methotrexate molecule. This alteration could potentially influence its interaction with cellular transporters and its intracellular metabolism, thereby affecting its cytotoxic activity.

The Crucial Role of the Folate Receptor in Targeted Breast Cancer Therapy

A key strategy in enhancing the efficacy of antifolate drugs like methotrexate is to exploit the overexpression of the folate receptor (FR) on the surface of many cancer cells, including a significant subset of breast cancers.[2][3] Folic acid and its analogs, such as methotrexate, can be internalized by cells through the FR-mediated endocytosis pathway. By designing methotrexate derivatives that have a high affinity for the FR, it is possible to achieve a more targeted delivery of the cytotoxic agent to cancer cells, while minimizing exposure to healthy tissues that express low levels of the FR. The structural modification in N-(5-Aminopentyl) Methotrexate Amide could potentially alter its binding affinity for the folate receptor, a critical factor in its potential as a targeted therapeutic.

Below is a simplified representation of the folate receptor-mediated drug delivery pathway.

FolateReceptorPathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Drug_Conjugate Folate-Drug Conjugate Folate_Receptor Folate Receptor Drug_Conjugate->Folate_Receptor Binding Endosome Endosome Folate_Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Released_Drug Released Drug Lysosome->Released_Drug Drug Release Target Cellular Target (e.g., DHFR) Released_Drug->Target Inhibition Effect Therapeutic Effect (Apoptosis) Target->Effect

Figure 1: Simplified workflow of folate receptor-mediated drug delivery.

Comparative IC50 Values of Methotrexate and Standard-of-Care Drugs in Breast Cancer Cell Lines

While data for N-(5-Aminopentyl) Methotrexate Amide is unavailable, a review of the literature provides IC50 values for methotrexate and standard chemotherapeutic agents like Doxorubicin and Paclitaxel in commonly used breast cancer cell lines. This data serves as a critical benchmark for evaluating the potential of new derivatives.

CompoundCell LineIC50 Value (µM)Incubation Time (h)Reference
Methotrexate MCF-71.76 ± 0.3948[4]
MCF-7~33 (as 1µg/mL)72[4]
MDA-MB-23118.5Not Specified[5]
Doxorubicin MCF-79.90848[6]
MCF-71.1 (as µg/mL)Not Specified[7]
MDA-MB-2310.6948[6]
MDA-MB-2311.38 (as µg/mL)Not Specified[7]
Paclitaxel MCF-73.5Not Specified[8]
MDA-MB-2310.3Not Specified[8]

Note: The variability in IC50 values can be attributed to differences in experimental protocols, including cell density, passage number, and the specific viability assay used.

Proposed Experimental Protocol for IC50 Determination

To facilitate the evaluation of N-(5-Aminopentyl) Methotrexate Amide and enable a direct comparison with existing and future therapeutics, we provide a standardized, step-by-step protocol for determining its IC50 value in breast cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(5-Aminopentyl) Methotrexate Amide in various breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3, and BT-474).

Materials:

  • Breast cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • N-(5-Aminopentyl) Methotrexate Amide (of known purity)

  • Vehicle control (e.g., DMSO or PBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Methodology:

  • Cell Seeding:

    • Harvest and count the desired breast cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of N-(5-Aminopentyl) Methotrexate Amide in a suitable solvent.

    • Perform a serial dilution of the compound to obtain a range of concentrations.

    • Remove the old media from the 96-well plate and add fresh media containing the different concentrations of the drug. Include a vehicle-only control.

    • Incubate the cells with the compound for a defined period (e.g., 48 or 72 hours).

  • Cell Viability Assay:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development or signal generation.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

The following diagram illustrates the general workflow for an IC50 determination experiment.

Figure 2: General experimental workflow for IC50 determination.

Future Perspectives and a Call for Data

The lack of publicly available data on the cytotoxic activity of N-(5-Aminopentyl) Methotrexate Amide in breast cancer models presents a significant hurdle to its further development and evaluation. We strongly encourage researchers in academia and industry who may have synthesized or tested this compound to publish their findings. Such data would be invaluable to the oncology research community and could accelerate the discovery of more effective breast cancer therapies.

A thorough investigation of N-(5-Aminopentyl) Methotrexate Amide should include:

  • Determination of IC50 values across a panel of breast cancer cell lines representing different molecular subtypes (e.g., Luminal A, Luminal B, HER2-positive, and Triple-Negative).

  • Assessment of its binding affinity to the folate receptor to understand its potential for targeted delivery.

  • In vivo studies in animal models of breast cancer to evaluate its anti-tumor efficacy and toxicity profile.

By systematically generating and sharing this critical data, the scientific community can collectively assess the therapeutic potential of N-(5-Aminopentyl) Methotrexate Amide and determine its place in the landscape of breast cancer treatment.

Sources

Safety & Regulatory Compliance

Safety

N-(5-Aminopentyl) Methotrexate Amide proper disposal procedures

N-(5-Aminopentyl) Methotrexate Amide: Comprehensive Laboratory Handling and Disposal Protocols Introduction & Mechanistic Context As a Senior Application Scientist overseeing the integration of complex chemotherapeutic d...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(5-Aminopentyl) Methotrexate Amide: Comprehensive Laboratory Handling and Disposal Protocols

Introduction & Mechanistic Context As a Senior Application Scientist overseeing the integration of complex chemotherapeutic derivatives into drug discovery pipelines, I frequently consult on the safe handling of potent cytotoxic agents. N-(5-Aminopentyl) Methotrexate Amide (CAS 136672-64-5) is a critical linker-modified derivative of methotrexate, widely utilized in the synthesis of antibody-drug conjugates (ADCs) and proteolysis targeting chimeras (PROTACs)[1].

Because this compound retains the potent dihydrofolate reductase (DHFR) inhibitory pharmacophore of the parent methotrexate molecule, it exhibits profound cytotoxicity, mutagenicity, and teratogenicity[2]. Proper disposal is not merely a regulatory checkbox; it is a fundamental pillar of laboratory safety. Mishandling antineoplastic derivatives leads to insidious occupational exposure via aerosolization or dermal contact[3][4]. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with EPA, OSHA, and NIOSH standards.

Hazard Classification and Regulatory Grounding Why do we treat this specific derivative with such stringent protocols?

  • Environmental Persistence: Antineoplastics do not readily degrade in standard wastewater treatments. Disposing of anything that may have been exposed to cytotoxic drugs with other types of waste renders all that waste hazardous[5].

  • Regulatory Framework: According to , chemotherapy drugs and their active derivatives must be managed as hazardous waste[5]. While methotrexate itself may not be universally listed on the U-list in every state, bulk chemotherapy drugs must be managed as hazardous waste as a best practice[3]. NIOSH classifies methotrexate as a Group 1 Antineoplastic Hazardous Drug[6]. Therefore, any derivative retaining the active moiety must be disposed of via high-temperature incineration[5][7].

Operational Workflow: Segregation & Handling

G N1 N-(5-Aminopentyl) Methotrexate Amide Waste N2 Waste State? N1->N2 N3 Liquid Solutions (HPLC, Assays) N2->N3 Liquid N4 Solid Waste (Vials, PPE, Consumables) N2->N4 Solid N9 Black/Red Rigid Container (RCRA Hazardous) N3->N9 N5 Volume Assessment N4->N5 N6 Trace Waste (<3% by weight/volume) N5->N6 Trace N7 Bulk Waste (>3% or heavily contaminated) N5->N7 Bulk N8 Yellow Rigid Container (Trace Chemo) N6->N8 N7->N9 N10 Licensed High-Temperature Incineration (>1000°C) N8->N10 N9->N10

Cytotoxic waste segregation and disposal workflow.

Quantitative Data & Logistics To ensure a self-validating safety system, all laboratory personnel must adhere to the following quantitative specifications when handling N-(5-Aminopentyl) Methotrexate Amide:

ParameterSpecificationCausality / Rationale
Trace Waste Threshold < 3% of original volume/weightDefines "RCRA empty"; allows disposal in Yellow Trace Chemo bins[5].
Incineration Temp > 1000°CEnsures complete thermal destruction of the stable amide and pteridine rings[2].
Spill Kit Absorbency Minimum 1000 mL capacityAccommodates maximum standard preparative HPLC fractions or stock spills.
PPE Glove Thickness ≥ 0.1 mm (Nitrile/Neoprene)Double-gloving prevents dermal permeation of DMSO-solubilized drug[3][7].
Bag Tear Resistance ASTM D1709 & D1922 compliantPrevents rupture of trace chemo bags during transit[7].

Step-by-Step Methodologies

Protocol 1: Routine Segregation and Disposal

  • Segregation at Source: Differentiate between bulk and trace waste immediately. Trace waste includes empty vials, used gloves, and pipette tips[7]. Bulk waste includes expired stock solutions, heavily contaminated spill cleanup materials, and preparative HPLC effluents[5].

  • Primary Containment (Trace): Place trace waste into a yellow, rigid, leak-proof container lined with a yellow trace chemotherapeutic waste bag. The bag must meet ASTM D1709 and D1922 standards for impact and tear resistance[7].

  • Primary Containment (Bulk & Liquid): Place bulk solid waste and liquid effluents into a black or red RCRA-compliant hazardous waste container[5][7]. Causality: Liquid solutions (e.g., DMSO stocks or HPLC waste) can easily permeate standard trace bags and must be contained in shatter-proof high-density polyethylene (HDPE) carboys.

  • Labeling: Label all contaminated containers with "CHEMO" or "Cytotoxic" hazard symbols[7][8].

  • Final Disposal: Transfer sealed containers to the Environmental Health and Safety (EHS) department for licensed high-temperature incineration. Never discharge these compounds into the sanitary sewer[7][9].

Protocol 2: Large Spill (>5 mL or >5 mg) Cleanup Procedure

  • Isolation: Alert nearby persons about the spill. Pregnant employees must leave the area immediately during clean up[6].

  • PPE Donning: Don double surgical latex or nitrile gloves, a chemo-rated gown, safety goggles, and a NIOSH-approved respirator if aerosolization is a risk[6][7].

  • Containment: For liquid spills, spread should be limited by gently covering with absorbent sheets or spill-control pads[7]. If a powder is involved, cover with damp cloths or towels to prevent aerosolization[7].

  • Collection: Carefully scoop or lift the absorbent materials and place them into a heavy-duty hazardous waste bag[7]. Any broken glass fragments should be placed in a small cardboard or plastic container first[7].

  • Decontamination: The spill areas must be cleaned three times using a detergent solution followed by clean water[7]. Causality: The alkaline detergent helps hydrolyze the amide bonds and lift the hydrophobic drug from the surface, while the triple-wash ensures residue falls below the occupational exposure limit.

  • Disposal: Place all cleanup materials, including contaminated PPE, into a bulk hazardous waste container for incineration[3][5].

References

  • Daniels Health. "Guide to Cytotoxic Waste Compliance." Available at:[Link]

  • Environmental Health & Safety, California Institute of Technology. "Guidelines for the Use of Cytotoxic or Chemotherapeutic Drugs." Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." Available at:[Link]

  • SafeWork NSW. "Cytotoxic drugs and related waste – risk management." Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Safe handling of cytotoxics: guideline recommendations." Available at: [Link]

  • Duke Occupational & Environmental Safety Office. "Safe Handling of Hazardous Drugs." Available at: [Link]

Handling

Personal protective equipment for handling N-(5-Aminopentyl) Methotrexate Amide

As a Senior Application Scientist overseeing high-potency active pharmaceutical ingredient (HPAPI) workflows, I recognize that handling specialized derivatives like N-(5-Aminopentyl) Methotrexate Amide requires moving be...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-potency active pharmaceutical ingredient (HPAPI) workflows, I recognize that handling specialized derivatives like N-(5-Aminopentyl) Methotrexate Amide requires moving beyond basic compliance. It requires a mechanistic understanding of why we implement specific safety controls.

N-(5-Aminopentyl) Methotrexate Amide is a critical building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). However, the addition of the aminopentyl linker does not diminish the potent dihydrofolate reductase (DHFR) inhibitory activity of the parent methotrexate (MTX) molecule. It remains a highly teratogenic, mutagenic, and cytotoxic agent.

This guide provides a self-validating, causality-driven framework for the safe handling, operational processing, and disposal of this compound.

Mechanistic Risk Profile & Quantitative Data

Before designing a safety protocol, we must understand the physical and chemical parameters of the threat. The primary risk vector for N-(5-Aminopentyl) Methotrexate Amide is not just local irritation, but systemic absorption. Because this compound is frequently reconstituted in Dimethyl Sulfoxide (DMSO)—a potent dermal penetration enhancer—any breach in your Personal Protective Equipment (PPE) can result in the rapid transport of the cytotoxic payload directly into your bloodstream.

Table 1: Chemical & Hazard Profile of N-(5-Aminopentyl) Methotrexate Amide

ParameterValue / SpecificationCausality / Operational Impact
CAS Number 136672-64-5Unique identifier for safety tracking[1].
Molecular Weight 538.6 g/mol Low molecular weight facilitates rapid cellular uptake if dermal barriers are compromised.
Physical Form Neat (Solid Powder)High risk of aerosolization during weighing. Requires primary engineering controls (C-PEC).
Hazard Class Antineoplastic / CytotoxicMandates handling under 2[2].

The PPE Matrix: Causality and Specifications

Standard laboratory coats and single latex gloves offer zero reliable protection against lipophilic hazardous drugs dissolved in organic solvents. According to the3[3], employers must provide appropriate barrier protections tailored to the specific chemical threat.

Table 2: Required PPE and Mechanistic Rationale

PPE ComponentStrict SpecificationCausality & Self-Validation
Gloves Double-layer, Chemotherapy-rated Nitrile (Min 0.1mm thick).Causality: DMSO wicks through standard latex in seconds. Nitrile's dense cross-linked matrix resists solvent permeation. Validation: Change every 30 mins or immediately upon suspected puncture.
Gown Lint-free, low-permeability coated polyethylene with closed knit cuffs.Causality: Prevents capillary action of liquid spills reaching the skin. Seams must be sealed[4].
Respirator N95 (Minimum) or PAPR (for spills/vapors).Causality: Aerosolized MTX powder can be inhaled during transfer. PAPR is required if working outside a ventilated cabinet[4].
Eye Protection Chemical splash goggles (not safety glasses).Causality: Prevents micro-droplets from bypassing the sides of standard glasses during reconstitution.

Operational Workflow: Reconstitution Methodology

The following step-by-step protocol ensures that every action you take creates a self-validating safety loop.

Step 1: Primary Engineering Control (PEC) Validation Never open a vial of N-(5-Aminopentyl) Methotrexate Amide on an open bench. All work must occur inside a Class II Type B2 Biological Safety Cabinet (BSC) or a Containment Primary Engineering Control (C-PEC). Self-Validation Check: Before beginning, verify the Magnehelic gauge to confirm negative pressure. Hold a sterile Kimwipe near the sash; it should be gently pulled inward, confirming active containment.

Step 2: Strategic PPE Donning Wash hands thoroughly. Don the inner pair of nitrile gloves. Put on the low-permeability gown, ensuring the knit cuffs securely cover the inner gloves. Finally, don the outer pair of chemotherapy gloves, pulling them over the gown cuffs. Self-Validation Check: Perform a visual "tug test." Extend your arms fully. If any skin on the wrist is exposed, the system has failed. The outer glove must completely eclipse the cuff[3].

Step 3: Solubilization & Aerosol Prevention Transfer the sealed vial and your solvent (e.g., DMSO or DMF) into the C-PEC. When injecting the solvent into the vial containing the lyophilized powder, use a Luer-Lock syringe. Slowly inject the solvent down the inner wall of the vial. Causality: Injecting directly into the powder bed generates microscopic aerosol plumes that can contaminate the BSC surfaces and your outer gloves.

Step 4: Decontamination & Doffing Once the solution is prepared and sealed, wipe down the exterior of the vial and the BSC workspace with a 2% sodium hypochlorite (bleach) solution to chemically deactivate trace MTX. Follow this immediately with a sodium thiosulfate wash. Causality: Bleach deactivates the cytotoxic agent, but if left on stainless steel, it causes severe pitting and rust. Thiosulfate neutralizes the bleach, preserving your expensive C-PEC equipment. Remove your outer gloves inside the BSC to trap contamination, then doff the gown and inner gloves in the secondary containment area.

HandlingWorkflow Start 1. Preparation Verify N-(5-Aminopentyl) Methotrexate Amide Donning 2. Don PPE Double Gloves, Gown, Respirator, Goggles Start->Donning PEC 3. Transfer to C-PEC Class II/III BSC Donning->PEC Handling 4. Reconstitution Avoid Aerosolization PEC->Handling Decon 5. Decontamination Sodium Hypochlorite Wash Handling->Decon Doffing 6. Doff PPE Remove Outer Gloves First Decon->Doffing End 7. Storage & Waste Store -20°C, Discard Waste Doffing->End

Workflow for safely handling and reconstituting N-(5-Aminopentyl) Methotrexate Amide.

Spill Management and Disposal Plan

Even with perfect technique, spills occur. Your response must be immediate and procedural, adhering to 4[4].

Step-by-Step Spill Response Methodology:

  • Isolate: Immediately restrict access to the spill zone.

  • Escalate PPE: If the spill exceeds 5mL or occurs outside the C-PEC, standard PPE is insufficient. You must don a Powered Air-Purifying Respirator (PAPR) and chemical-resistant boot covers[4].

  • Contain via Capillary Action: Do not wipe or sweep the spill. Drop absorbent chemo-pads directly onto the liquid. Causality: Wiping creates mechanical friction that aerosolizes the cytotoxic liquid into the breathing zone. Let capillary action lift the hazard.

  • Deactivate: Apply sodium hypochlorite from the outer perimeter of the spill working inward to prevent spreading the footprint.

Waste Disposal Segregation: All waste generated from handling N-(5-Aminopentyl) Methotrexate Amide must be segregated based on concentration to comply with EPA regulations.

  • Trace Waste (Yellow Bins): Empty vials, used PPE, and absorbent pads containing less than 3% of the active compound by weight.

  • Bulk Waste (Black Bins): Unused compound, heavily saturated spill kit materials, or any container holding more than 3% of the active compound by weight. This is classified as RCRA hazardous waste and requires specialized high-temperature incineration.

DisposalPlan Incident Contamination Event or Waste Generation Decision Is it a Spill > 5mL/5g? Incident->Decision SpillKit Deploy HD Spill Kit Full PPE & PAPR Decision->SpillKit Yes Routine Routine Waste Used Vials & PPE Decision->Routine No Bulk Bulk HD Waste >3% Active Vol/Wt (Black Bin) SpillKit->Bulk Trace Trace HD Waste <3% Active Vol/Wt (Yellow Bin) Routine->Trace Routine->Bulk Incinerator EPA-Compliant Incineration Trace->Incinerator Bulk->Incinerator

Decision matrix for the management of spills and disposal of hazardous MTX waste.

References

  • Occupational Safety and Health Administration (OSHA). "eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE)." OSHA.gov.
  • Santa Cruz Biotechnology. "N-(5-Aminopentyl)
  • Centers for Disease Control and Prevention (CDC) / NIOSH. "NIOSH List of Hazardous Drugs in Healthcare Settings, 2024." CDC.gov.
  • El Paso Community College (EPCC). "Safe Handling of Hazardous Drugs - USP <800>." EPCC.edu.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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